3-Chloropyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloropyridine | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN/c6-5-2-1-3-7-4-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRBCZZQRRPXAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3052309 | |
| Record name | 3-Chloropyridine | |
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Molecular Weight |
113.54 g/mol | |
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Physical Description |
Clear, colorless to light yellow liquid; | |
| Record name | 3-Chloropyridine | |
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Boiling Point |
151 °C, BP: 85-87 °C at 100 mm Hg | |
| Record name | 3-Chloropyridine | |
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Flash Point |
66 °C (151 °F) - closed cup | |
| Record name | 3-Chloropyridine | |
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Solubility |
Slightly soluble in water | |
| Record name | 3-Chloropyridine | |
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Vapor Pressure |
4.0 [mmHg] | |
| Record name | 3-Chloropyridine | |
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Color/Form |
Clear liquid | |
CAS No. |
626-60-8 | |
| Record name | 3-Chloropyridine | |
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| Record name | 3-Chloropyridine | |
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| Record name | 3-CHLOROPYRIDINE | |
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| Record name | Pyridine, 3-chloro- | |
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| Record name | 3-chloropyridine | |
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| Record name | 3-CHLOROPYRIDINE | |
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| Record name | 3-Chloropyridine | |
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Foundational & Exploratory
An In-depth Technical Guide to 3-Chloropyridine: Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-Chloropyridine. It includes quantitative data, detailed experimental protocols for its synthesis, and visual diagrams to illustrate key concepts and reaction pathways. This document is intended to serve as a valuable resource for professionals in research and development, particularly in the fields of organic synthesis and medicinal chemistry.
Physical and Chemical Properties
This compound is a heterocyclic aromatic organic compound that is widely utilized as a building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] It presents as a clear, colorless to pale yellow liquid with a distinct, pungent odor.[3][4]
The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C₅H₄ClN | [4][5] |
| Molecular Weight | 113.54 g/mol | [6] |
| CAS Number | 626-60-8 | [3] |
| Appearance | Colorless to pale yellow liquid | [3][7] |
| Melting Point | -0.5 °C | [8][9] |
| Boiling Point | 148 °C (at 760 mmHg) | [7][10] |
| Density | 1.194 g/mL at 25 °C | [7][10] |
| Refractive Index (n20/D) | 1.533 | [10][11] |
| Solubility in Water | 10 g/L | [3][7][12] |
| pKa (of conjugate acid) | 2.84 at 25 °C | [3][7][13] |
| Flash Point | 65 - 66 °C (closed cup) | [6][9][10] |
| LogP (octanol/water) | 1.33 | [6][14] |
Chemical Reactivity and Applications
The chemical behavior of this compound is dictated by the interplay of the electron-withdrawing nature of the nitrogen atom and the chlorine substituent on the pyridine (B92270) ring. This structure makes it a versatile intermediate in organic synthesis.[1][2]
The position of the chlorine atom at the 3-position (meta to the nitrogen) significantly influences its reactivity towards nucleophiles. Unlike its 2- and 4-isomers, this compound is less reactive in nucleophilic aromatic substitution reactions.[15] This is because the electron-withdrawing effect of the ring nitrogen does not effectively stabilize the intermediate formed during nucleophilic attack at the C-3 position.[15][16] However, the chlorine atom can still act as a leaving group under certain conditions, allowing for the introduction of various functional groups.[1]
Caption: Relative reactivity of chloropyridine isomers.
This compound is an excellent substrate for various metal-catalyzed cross-coupling reactions, which are fundamental in the construction of complex organic molecules.[2][10] These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds at the 3-position of the pyridine ring. Notable examples include:
-
Oxidation: It can be oxidized to produce 3-chloro-pyridine-1-oxide.[7][11]
-
Pharmaceutical and Agrochemical Synthesis: this compound is a crucial intermediate for a wide range of products in the pharmaceutical and agrochemical industries, including drugs, fungicides, and insecticides.[1][3][11]
Experimental Protocols: Synthesis of this compound
Several methods for the synthesis of this compound have been reported. The choice of method often depends on factors such as desired yield, cost, and available starting materials.
This method involves the ring expansion of pyrrole (B145914) by reacting it with chloroform (B151607).[3][6]
-
Protocol: A mixture of pyrrole and chloroform (in a molar ratio of approximately 1:5) is passed through an empty glass tube heated to 550 °C in the vapor phase.[6][10] This process yields this compound with some 2-Chloropyridine (B119429) formed as a byproduct.[6][10] The yield for this compound is reported to be around 33%.[6][10] A variation of this reaction involves treating pyrrole with chloroform and sodium ethoxide, which proceeds via a dichlorocarbene (B158193) intermediate, though this generally results in a lower yield.[6][11]
-
Protocol: Pyridine can be directly chlorinated using aluminum chloride as a catalyst to produce this compound. The reported yield for this method is 33%.[10]
This is a multi-step synthesis that can produce high-purity this compound.[17]
-
Step 1: Chlorination: 1480.0g of 2,6-dichloropyridine (B45657) and 89.2g of anhydrous FeCl₃ are mixed in a 2000ml four-necked flask and heated to 120-140°C. Chlorine gas is then introduced. After the reaction is complete, the mixture is cooled to 100°C and purified by vacuum distillation to yield 2,3,6-trichloropyridine (B1294687).[17]
-
Step 2: Hydrogenation: 557.8g of the resulting 2,3,6-trichloropyridine is mixed with 232.0g of triethylamine (B128534), 8.5g of palladium on charcoal, and 1675g of toluene (B28343) in a reactor. The mixture is heated to 60-80°C, and hydrogen gas is introduced to facilitate the hydrogenation reaction.[17]
-
Step 3: Post-treatment: The reaction mixture is cooled, and triethylamine hydrochloride is dissolved by adding water. The mixture is filtered, and the layers are separated. The product is extracted with hydrochloric acid, and the pH is adjusted to neutral with an alkaline solution to isolate the final this compound product.[17]
Caption: Workflow for this compound synthesis.
For general purification, this compound can be distilled from potassium hydroxide (B78521) (KOH) pellets.[3][7]
Safety and Handling
This compound is a combustible liquid and is harmful if swallowed, inhaled, or in contact with skin.[3][9] It can cause skin, eye, and respiratory system irritation.[3][9] When heated to decomposition, it emits toxic fumes of nitrogen oxides and hydrogen chloride.[3][6] It is stable under recommended storage conditions, which typically involve an inert atmosphere at room temperature.[3][12] Appropriate personal protective equipment, including gloves and eye protection, should be used when handling this chemical.[9]
References
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- 15. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]
- 16. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. [askfilo.com]
- 17. guidechem.com [guidechem.com]
An In-depth Technical Guide to 3-Chloropyridine (CAS 626-60-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloropyridine, with the CAS registry number 626-60-8, is a heterocyclic aromatic compound fundamental to the advancement of organic synthesis.[1] It is a colorless to pale yellow liquid characterized by a pyridine (B92270) ring substituted with a chlorine atom at the third position.[1] This structural arrangement makes it a versatile intermediate, extensively utilized in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1][2] The presence of the nitrogen atom in the pyridine ring and the chlorine substituent governs its reactivity, allowing it to serve as a key building block in forming more complex molecular architectures.[2] Its predictable reactivity and utility in various coupling reactions have solidified its importance in the fields of medicinal chemistry and materials science.[2][3]
Physicochemical and Spectroscopic Properties
The physical and chemical properties of this compound are well-documented, providing essential data for its handling, application, and characterization.
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below, offering a quick reference for laboratory and industrial applications.
| Property | Value | Reference |
| CAS Number | 626-60-8 | [4] |
| Molecular Formula | C₅H₄ClN | [4] |
| Molecular Weight | 113.54 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | [4][5] |
| Boiling Point | 148 °C | [6][7] |
| Density | 1.194 g/cm³ at 25 °C | [6][7] |
| Refractive Index (n²⁰/D) | 1.533 | [6][7] |
| Flash Point | 66 °C (151 °F) - closed cup | [4] |
| Solubility | Slightly soluble in water (10 g/L). Soluble in organic solvents like ethanol (B145695) and ether. | [1][4][7] |
| pKa (conjugate acid) | 2.84 | [4] |
| LogP (log Kow) | 1.33 | [4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and purity assessment of this compound.
| Spectrum Type | Key Features |
| ¹H NMR | Spectral data in various solvents are available, showing characteristic shifts for the aromatic protons on the pyridine ring.[6] |
| ¹³C NMR | The ¹³C NMR spectrum provides distinct signals for the five carbon atoms of the chloropyridine ring.[4][8] |
| Infrared (IR) Spectroscopy | The IR spectrum displays characteristic absorption bands corresponding to the C-H, C=N, and C=C stretching vibrations of the aromatic ring, as well as the C-Cl stretch.[3][9] |
| Mass Spectrometry (MS) | The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound.[9] |
Synthesis and Manufacturing
Several synthetic routes to this compound have been developed, with some being more suited for industrial-scale production than others.
Synthesis from Pyrrole (B145914) (Ciamician–Dennstedt Rearrangement)
A common laboratory-scale synthesis involves the reaction of pyrrole with chloroform.[3][4] This reaction is considered an example of the Ciamician–Dennstedt rearrangement.[3] The process can be carried out in the vapor phase at high temperatures or in the presence of a base.[4][8] The vapor phase method, while yielding around 33%, also produces 2-chloropyridine (B119429) as a byproduct.[3][4]
Industrial Synthesis from 2,6-Dichloropyridine (B45657)
A more scalable and high-yielding industrial method starts from 2,6-dichloropyridine. This process involves a chlorination step to form 2,3,6-trichloropyridine (B1294687), followed by selective catalytic hydrogenation to remove the chlorine atoms at the 2 and 6 positions.[9]
Chemical Reactivity and Applications
This compound's utility stems from its reactive nature, making it a valuable precursor in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[2][6]
Key Reactions
The chlorine atom at the 3-position can act as a leaving group in various cross-coupling reactions, allowing for the introduction of new functional groups.[2][3] It is a known substrate for:
These reactions are pivotal in carbon-carbon and carbon-heteroatom bond formation, which are essential steps in the synthesis of complex organic molecules.
Applications in Drug Development and Agrochemicals
This compound is a crucial intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals.[2][6] For instance, it can be used to produce 3-chloro-pyridine-1-oxide, another valuable synthetic intermediate.[6][8] The incorporation of the 3-pyridyl moiety can influence the biological activity and pharmacokinetic properties of a molecule.[2]
Experimental Protocols
The following is a representative experimental protocol for the industrial synthesis of this compound from 2,6-dichloropyridine.[9]
Step 1: Chlorination of 2,6-Dichloropyridine
-
Charging the Reactor : In a 2000 ml four-necked flask, charge 1480.0g of 2,6-dichloropyridine and 89.2g of anhydrous FeCl₃.
-
Reaction Conditions : Heat the mixture to a temperature range of 120-140°C.
-
Chlorine Gas Introduction : Introduce chlorine gas and allow the reaction to proceed until completion.
-
Work-up : After the reaction is complete, cool the mixture to 100°C.
-
Purification : Perform vacuum distillation, collecting the product fraction of 2,3,6-trichloropyridine at a top temperature of 118-124°C under -0.1MPa. The yield is approximately 94.0% with a purity of ≥99.5%.
Step 2: Selective Hydrogenation to this compound
-
Charging the Reactor : In a suitable reactor, add 557.8g of the 2,3,6-trichloropyridine obtained from the previous step, 232.0g of triethylamine (B128534), 8.5g of palladium on carbon catalyst, and 1675g of toluene.
-
Reaction Conditions : Heat the mixture to 60-80°C and introduce hydrogen gas to initiate the hydrogenation reaction.
-
Post-treatment : Once the reaction is complete, cool the mixture to room temperature.
-
Extraction and Isolation :
-
Add 790g of water to dissolve the triethylamine hydrochloride and filter the mixture.
-
Allow the filtrate to settle and separate the aqueous layer.
-
Extract the organic layer with 200g of hydrochloric acid three times.
-
Dilute the combined acidic extracts with 1630g of water, filter, and wash with 100g of water.
-
Adjust the pH of the filtrate to neutral using an alkaline solution.
-
Separate the layers to obtain the final product, this compound. The yield is approximately 85.6% with a purity of ≥99.5%.
-
Safety and Handling
This compound is a hazardous chemical and requires strict safety precautions during handling and storage.[5]
Hazard Classification
| Hazard Statement | Description |
| H227 | Combustible liquid.[5] |
| H302 | Harmful if swallowed.[10] |
| H311 / H312 | Toxic / Harmful in contact with skin.[5][10] |
| H315 | Causes skin irritation.[5] |
| H320 | Causes eye irritation.[5] |
| H332 | Harmful if inhaled.[10] |
| H335 | May cause respiratory irritation.[5] |
| H341 | Suspected of causing genetic defects.[5] |
Precautionary Measures and First Aid
| Precautionary Statement | Description |
| P210 | Keep away from heat/sparks/open flames/hot surfaces. — No smoking.[5] |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[5][10] |
| P270 | Do not eat, drink or smoke when using this product.[10] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[5][10] |
| P301+P317 | IF SWALLOWED: Get medical help.[10] |
| P302+P352 | IF ON SKIN: Wash with plenty of water.[10] |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[10] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11] |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[5] |
| P501 | Dispose of contents/container in accordance with local/regional/national/international regulations.[5][10] |
Handling and Storage:
-
Handle in a well-ventilated area and avoid all personal contact.[5][12]
-
Ground and secure containers when transferring the material.[5]
-
Store in a cool, dry, and dark place in a tightly sealed container.[6]
-
Keep away from incompatible materials such as strong oxidizing agents.[5]
Conclusion
This compound (CAS 626-60-8) is an indispensable building block in modern organic chemistry. Its well-defined physicochemical properties, versatile reactivity in key coupling reactions, and established synthetic routes make it a compound of high interest for researchers and professionals in drug discovery and agrochemical development. Adherence to strict safety protocols is paramount when handling this chemical due to its hazardous nature. The continued application of this compound in the synthesis of novel compounds underscores its significant role in advancing chemical and pharmaceutical sciences.
References
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- 12. 2-Chloropyridine(109-09-1) 1H NMR spectrum [chemicalbook.com]
Synthesis of 3-Chloropyridine from Pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary synthetic routes for the preparation of 3-chloropyridine, a crucial building block in the pharmaceutical and agrochemical industries, starting from pyridine (B92270). This document provides a comparative analysis of the available methods, detailed experimental protocols for key reactions, and quantitative data to support process development and optimization.
Introduction
This compound is a key heterocyclic intermediate used in the synthesis of a wide range of functional molecules, including active pharmaceutical ingredients and pesticides. The regioselective introduction of a chlorine atom at the 3-position of the pyridine ring is a common challenge in heterocyclic chemistry. Pyridine's electron-deficient nature deactivates it towards electrophilic substitution, which typically occurs at the 3-position but often requires harsh conditions and may result in low yields. This guide explores the two principal methods for the synthesis of this compound from pyridine: direct chlorination and a multi-step synthesis via pyridine-N-oxide.
Direct Chlorination of Pyridine
Direct chlorination of pyridine represents the most straightforward approach to this compound. This method involves an electrophilic aromatic substitution reaction. Due to the deactivating effect of the nitrogen atom in the pyridine ring, a Lewis acid catalyst is typically required to facilitate the reaction.
The overall reaction is as follows:
Quantitative Data
| Parameter | Value | Reference |
| Catalyst | Aluminum chloride (AlCl₃) | [1] |
| Yield | 33% | [1] |
| Byproducts | Polychlorinated pyridines, other isomers |
Experimental Protocol: Direct Chlorination of Pyridine
This protocol is a representative procedure based on established chemical principles. Researchers should consult specific literature for detailed experimental conditions and safety precautions.
Materials:
-
Pyridine
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Chlorine gas (Cl₂)
-
Inert solvent (e.g., carbon tetrachloride or excess pyridine)
-
Sodium hydroxide (B78521) solution (for neutralization)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a reaction vessel equipped with a stirrer, gas inlet, and reflux condenser, charge the inert solvent and anhydrous aluminum chloride.
-
Cool the mixture in an ice bath and slowly add pyridine.
-
Bubble chlorine gas through the stirred reaction mixture at a controlled rate while maintaining a low temperature.
-
After the addition of chlorine is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for several hours.
-
Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS).
-
Upon completion, cool the reaction mixture and carefully quench it by pouring it over crushed ice.
-
Neutralize the acidic solution with a sodium hydroxide solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to isolate this compound.
Synthesis via Pyridine-N-Oxide
An alternative and often more controlled method for the synthesis of substituted pyridines involves the initial formation of pyridine-N-oxide. The N-oxide group activates the pyridine ring to both electrophilic and nucleophilic attack, primarily at the 2- and 4-positions. While direct chlorination of pyridine-N-oxide typically yields 2- and 4-chloropyridines, a multi-step sequence can be employed to achieve 3-substitution. A common strategy involves nitration at the 4-position, followed by nucleophilic substitution of the nitro group with a chloride, and subsequent deoxygenation and reduction of the nitro group's replacement. A more direct, albeit less common, method for 3-chlorination has been reported using specific reagents.
Step 1: Synthesis of Pyridine-N-Oxide
The first step in this pathway is the oxidation of pyridine to pyridine-N-oxide. This is a well-established reaction, often employing peroxy acids.
Quantitative Data for Pyridine-N-Oxide Synthesis
| Parameter | Value | Reference |
| Oxidizing Agent | m-Chloroperoxybenzoic acid (m-CPBA) | [2] |
| Solvent | Dichloromethane (DCM) | [2] |
| Temperature | 0-5 °C (initial), then 20-25 °C | [2] |
| Reaction Time | 24 hours | [2] |
| Yield | High |
Experimental Protocol: Synthesis of Pyridine-N-Oxide
Materials:
-
Pyridine
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
Dissolve pyridine in dichloromethane in a reaction flask and cool the solution to 0-5 °C in an ice bath.
-
Slowly add m-chloroperoxybenzoic acid to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature (20-25 °C) and stir for 24 hours.
-
Monitor the reaction for the complete consumption of m-CPBA using an appropriate method (e.g., TLC).
-
Concentrate the reaction mixture under reduced pressure to remove the dichloromethane.
-
Add water to the residue and stir.
-
The work-up procedure may vary, but typically involves adjusting the pH to remove the m-chlorobenzoic acid byproduct and then extracting the aqueous layer to isolate the pyridine-N-oxide.
Step 2: Conversion of Pyridine-N-Oxide to this compound
The conversion of pyridine-N-oxide to this compound is not as straightforward as substitution at the 2- or 4-positions. Direct chlorination of pyridine-N-oxide with reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) predominantly yields 2- and 4-chloropyridines. However, specific conditions can favor the formation of the 3-isomer, although this is less common and often results in lower yields. One reported method involves the use of thionyl chloride at elevated temperatures.
Quantitative Data for Conversion to this compound
| Parameter | Value | Reference |
| Chlorinating Agent | Thionyl chloride (SOCl₂) | |
| Temperature | 60 °C | |
| Yield | Not specified, generally lower than other isomers |
Experimental Protocol: Conversion of Pyridine-N-Oxide to this compound
This protocol is based on less common procedures and should be approached with careful literature review and experimental validation.
Materials:
-
Pyridine-N-Oxide
-
Thionyl chloride (SOCl₂)
Procedure:
-
In a suitable reaction vessel, carefully combine pyridine-N-oxide with an excess of thionyl chloride.
-
Heat the reaction mixture to 60 °C and maintain this temperature for several hours.
-
Monitor the reaction progress by a suitable analytical method.
-
After the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure.
-
The residue can be worked up by neutralization and extraction, followed by purification via distillation or chromatography to isolate this compound.
Summary and Conclusion
The synthesis of this compound from pyridine can be achieved through two primary routes. Direct chlorination offers a one-step process but suffers from moderate yields and the formation of byproducts. The synthesis via pyridine-N-oxide is a multi-step approach that can offer better control but requires a specific and less common protocol to achieve chlorination at the 3-position. The choice of synthetic route will depend on factors such as required purity, scale, and available reagents and equipment. For industrial applications, optimization of the direct chlorination process or the development of more efficient catalytic systems for the regioselective synthesis from pyridine-N-oxide are areas of active research.
References
3-Chloropyridine: A Versatile Building Block for Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
3-Chloropyridine is a halogenated pyridine (B92270) derivative that has emerged as a crucial intermediate in the synthesis of a wide range of valuable organic compounds.[1][2] Its unique electronic properties and reactivity make it an ideal scaffold for the construction of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][3] This guide provides a comprehensive overview of the properties, reactivity, and applications of this compound, along with detailed experimental protocols and quantitative data to support its use in organic synthesis.
Physicochemical Properties
This compound is a colorless to light yellow liquid at room temperature.[4][5] Its physical and chemical properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₅H₄ClN | [2] |
| Molecular Weight | 113.54 g/mol | [2][6] |
| Boiling Point | 148 °C | [2][4] |
| Density | 1.194 g/mL at 25 °C | [4] |
| Refractive Index | 1.533 (at 20°C) | [2] |
| Flash Point | 66 °C | [6] |
| Solubility | Slightly soluble in water | [6] |
| CAS Number | 626-60-8 | [1][4] |
Reactivity and Key Reactions
The synthetic utility of this compound stems primarily from the reactivity of the carbon-chlorine bond. The chlorine atom at the 3-position of the pyridine ring serves as a good leaving group in various cross-coupling and nucleophilic substitution reactions.[1]
This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[7]
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with an organoboron compound, typically a boronic acid or ester, to form a biaryl or hetero-biaryl linkage.[8] The choice of catalyst, ligand, and base is critical for achieving high yields, especially with the less reactive chloropyridine substrate.[8]
Caption: General scheme of the Suzuki-Miyaura coupling of this compound.
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between this compound and a terminal alkyne.[9] It typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base.[9][10]
Caption: General scheme of the Sonogashira coupling of this compound.
Buchwald-Hartwig Amination: This reaction is a powerful method for the formation of carbon-nitrogen bonds, coupling this compound with a primary or secondary amine.[11][12] The use of bulky, electron-rich phosphine (B1218219) ligands is often crucial for the success of this transformation.[13]
Caption: General scheme of the Buchwald-Hartwig amination of this compound.
This compound can also undergo nucleophilic aromatic substitution (SNAr), although it is generally less reactive in this regard compared to its 2- and 4-chloro isomers.[14][15] In SNAr reactions, a nucleophile attacks the carbon bearing the chlorine atom, leading to the displacement of the chloride ion.[16] The electron-withdrawing effect of the pyridine nitrogen atom facilitates this attack, but the effect is less pronounced at the 3-position.[17]
Quantitative Data from Selected Reactions
The following table summarizes representative examples of cross-coupling reactions involving this compound, highlighting the reaction conditions and yields.
| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Suzuki-Miyaura | 4-Tolylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 95 | [18] |
| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Dioxane | 100 | 92 | [19] |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 100 | 85 | [20] |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 90 | [21] |
Experimental Protocols
Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol)
-
Anhydrous toluene (5 mL)
-
Degassed water (0.5 mL)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Add anhydrous toluene and degassed water to the tube via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 3-arylpyridine.
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI, 0.06 mmol, 6 mol%)
-
Triethylamine (B128534) (Et₃N, 2.0 mmol)
-
Anhydrous N,N-dimethylformamide (DMF, 5 mL)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound, the terminal alkyne, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Add anhydrous DMF and triethylamine via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water (50 mL) and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 3-alkynylpyridine.
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)
-
XPhos (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a glovebox, add this compound, the amine, tris(dibenzylideneacetone)dipalladium(0), XPhos, and sodium tert-butoxide to a dry vial.
-
Add anhydrous toluene to the vial.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and pass it through a short plug of silica gel, eluting with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 3-aminopyridine derivative.
Applications in Synthesis
This compound is a key starting material for the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals.[1] Its ability to introduce the 3-pyridyl moiety into a molecule is highly valuable, as this structural motif is present in a wide range of biologically active compounds.[1] For instance, the pyridine ring can act as a hydrogen bond acceptor and participate in π-stacking interactions with biological targets.
Pharmaceuticals: The 3-pyridyl group is a common feature in drugs targeting various diseases. The synthetic methodologies described above are frequently employed in the discovery and development of new therapeutic agents.
Agrochemicals: this compound derivatives are also used in the synthesis of herbicides, insecticides, and fungicides.[22] The incorporation of the 3-pyridyl group can enhance the efficacy and selectivity of these agrochemicals.
Conclusion
This compound is a versatile and indispensable building block in modern organic synthesis. Its participation in a wide array of powerful cross-coupling reactions and other transformations allows for the efficient construction of complex molecules with diverse applications. The protocols and data presented in this guide are intended to facilitate its use in research and development, enabling the synthesis of novel compounds with potential applications in medicine, agriculture, and materials science.
References
- 1. nbinno.com [nbinno.com]
- 2. chempanda.com [chempanda.com]
- 3. CN102174014B - Preparation method of this compound - Google Patents [patents.google.com]
- 4. This compound | 626-60-8 [chemicalbook.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. This compound | C5H4ClN | CID 12287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. [askfilo.com]
- 15. m.youtube.com [m.youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. scirp.org [scirp.org]
- 21. research.rug.nl [research.rug.nl]
- 22. benchchem.com [benchchem.com]
A Technical Guide to the Spectroscopic Data of 3-Chloropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 3-Chloropyridine (CAS No: 626-60-8), a vital building block in organic synthesis. The document presents Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols to aid in the replication and interpretation of these analytical techniques.
Spectroscopic Data Summary
The following sections summarize the essential quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.
NMR spectroscopy provides detailed information about the molecular structure of this compound. The data presented below includes chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).
Table 1: ¹H NMR Spectroscopic Data for this compound [1]
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz |
| H-2 | 8.68 | d | J(2,6) = 2.5 |
| H-6 | 8.79 | dd | J(6,5) = 4.8, J(6,2) = 2.5 |
| H-4 | 7.99 | ddd | J(4,5) = 8.2, J(4,6) = 1.5, J(4,2) = 0.3 |
| H-5 | 7.57 | dd | J(5,4) = 8.2, J(5,6) = 4.8 |
Note: Data based on spectrum from W. Bruegel, Z. Elektrochem. (Ber. Bunsenges. Phys. Chem.) 66, 159 (1962).
Table 2: ¹³C NMR Spectroscopic Data for this compound
Precise ¹³C NMR chemical shift values for this compound were not explicitly available in the aggregated search results. However, the chemical shifts for the parent compound, pyridine, are provided below for reference. The substitution of a chlorine atom at the C-3 position is expected to have a notable effect on the chemical shifts of the adjacent carbons.
| Carbon Assignment | Pyridine Chemical Shift (δ) ppm[2] | Expected Shift in this compound |
| C-2 | 150 | Downfield shift |
| C-3 | 124 | Downfield shift (ipso-carbon) |
| C-4 | 136 | Minor upfield or downfield shift |
| C-5 | 124 | Minor upfield or downfield shift |
| C-6 | 150 | Minor upfield shift |
The IR spectrum of this compound reveals characteristic absorption bands corresponding to the vibrational modes of its functional groups.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) Range | Vibration Type | Functional Group |
| 3100 - 3000 | C-H Stretch | Aromatic Ring |
| 1575 - 1550 | C=N Stretch | Pyridine Ring |
| 1470 - 1400 | C=C Stretch | Aromatic Ring |
| 1100 - 1000 | C-H In-plane Bending | Aromatic Ring |
| 800 - 700 | C-Cl Stretch | Aryl Halide |
| 750 - 650 | C-H Out-of-plane Bending | Aromatic Ring |
Electron ionization mass spectrometry (EI-MS) of this compound results in a molecular ion peak and several characteristic fragment ions.
Table 4: Key Mass Spectrometry Data (EI-MS) for this compound [3]
| m/z Value | Interpretation | Relative Abundance |
| 113 | [M]⁺ Molecular Ion | Top Peak |
| 78 | [M - Cl]⁺ | 2nd Highest |
| 51 | [C₄H₃]⁺ Fragment | 3rd Highest |
Experimental Protocols
The following are generalized protocols for acquiring spectroscopic data for a liquid sample such as this compound.
-
Sample Preparation :
-
Accurately weigh approximately 5-25 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Ensure the sample is fully dissolved. If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Cap the NMR tube securely.
-
-
Instrument Setup :
-
Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.
-
Place the sample into the NMR magnet.
-
-
Data Acquisition :
-
Locking : The instrument locks onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.
-
Shimming : The magnetic field homogeneity is optimized (shimmed) to achieve high resolution and sharp peaks.
-
Tuning : The probe is tuned to the specific nucleus being observed (¹H or ¹³C).
-
Acquisition : Set the appropriate spectral parameters (e.g., pulse sequence, number of scans, spectral width, relaxation delay) and initiate data acquisition. For ¹³C NMR, a greater number of scans is typically required due to its lower natural abundance and sensitivity.
-
-
Sample Preparation :
-
Clean two infrared-transparent salt plates (e.g., NaCl or KBr) with a dry, volatile solvent like anhydrous acetone (B3395972) or methylene (B1212753) chloride and allow them to dry completely.
-
Place one to two drops of neat (undiluted) this compound onto the surface of one salt plate.
-
Carefully place the second salt plate on top, spreading the liquid into a thin film between the plates.
-
-
Instrument Setup :
-
Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.
-
Ensure the instrument's beam path is clear.
-
-
Data Acquisition :
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Clean the salt plates thoroughly with a dry solvent after analysis and return them to a desiccator for storage.
-
-
Sample Preparation :
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol) suitable for GC injection. A typical concentration is around 100-1000 µg/mL.
-
-
Instrument Setup (Gas Chromatograph) :
-
Set the GC oven temperature program. A typical program might start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at 10-20°C per minute to a final temperature (e.g., 250°C).
-
Set the injector temperature (e.g., 250°C) and the carrier gas (e.g., Helium) flow rate.
-
-
Instrument Setup (Mass Spectrometer) :
-
Set the ion source to Electron Ionization (EI) mode, typically at 70 eV.
-
Set the mass analyzer to scan over a relevant mass-to-charge (m/z) range (e.g., m/z 40-300).
-
Set the temperatures for the ion source and transfer line.
-
-
Data Acquisition :
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.
-
The sample is vaporized and separated based on its boiling point and interactions with the GC column.
-
As this compound elutes from the GC column, it enters the MS ion source, where it is ionized and fragmented.
-
The mass analyzer separates the resulting ions by their m/z ratio, and the detector records their abundance, generating a mass spectrum.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for identifying and characterizing a chemical compound like this compound using the spectroscopic methods described in this guide.
Caption: Workflow for Spectroscopic Analysis of this compound.
References
The Versatility of 3-Chloropyridine in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridine (B92270) scaffold is a cornerstone in medicinal chemistry, and among its halogenated derivatives, 3-chloropyridine stands out as a particularly versatile building block. Its unique electronic properties and reactivity make it a valuable starting material for the synthesis of a diverse array of biologically active molecules. This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with quantitative data, detailed experimental protocols, and visual representations of key biological pathways.
The Chemical Reactivity and Synthetic Utility of this compound
This compound's utility in organic synthesis stems from the reactivity of the chlorine atom at the 3-position of the pyridine ring. This chlorine atom can be readily displaced through nucleophilic aromatic substitution or participate in various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings.[1] These reactions allow for the introduction of a wide range of functional groups, enabling the construction of complex molecular architectures.
Applications in Drug Discovery and Development
The this compound moiety is a key pharmacophore in numerous compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective effects.
Anticancer Agents
Derivatives of this compound have shown significant promise as anticancer agents, primarily through the inhibition of various protein kinases that are crucial for tumor growth and proliferation.
Kinase Inhibition:
-
Cyclin-Dependent Kinases (CDKs): The 6-chloropyrido[2,3-d]pyrimidine (B8409636) scaffold, often synthesized from this compound precursors, is a privileged structure for developing potent and selective CDK inhibitors. These kinases are central to cell cycle regulation, and their dysregulation is a common feature of cancer.
-
MSK1 (Mitogen- and Stress-activated Kinase 1): Novel chloropyrimidine and chlorocyanopyridine series have been identified as covalent inhibitors of MSK1's C-terminal kinase domain.
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) and HER-2 (Human Epidermal Growth Factor Receptor 2): 3-Cyanopyridine derivatives have been developed as dual inhibitors of VEGFR-2 and HER-2, both of which are key drivers of angiogenesis and tumor progression in various cancers.
Antimicrobial Agents
The this compound scaffold is also a valuable template for the development of novel antibacterial and antifungal agents.
-
Antibacterial Activity: A variety of 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives have demonstrated potent activity against Gram-positive bacteria, including drug-resistant strains. Additionally, aminodehalogenation of 3-chloropyrazine-2-carboxamide (B1267238) (derived from a chloropyrazine analog) with benzylamines has yielded compounds with significant activity against Mycobacterium tuberculosis.
-
Antifungal Activity: Certain pyridine derivatives have shown promising antifungal activity, with some compounds exhibiting efficacy comparable to existing antifungal drugs.
Neuroprotective Agents
Derivatives of this compound have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's disease.
-
Cholinesterase Inhibition: 2-aminopyridine-3,5-dicarbonitriles and 2-chloropyridine-3,5-dicarbonitriles have been synthesized and shown to be modest, micromolar inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[2] These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine, and their inhibition can lead to improved cognitive function.
Quantitative Data Summary
The following tables summarize the biological activities of various this compound derivatives.
Table 1: Anticancer Activity of this compound Derivatives (IC50 values)
| Compound Class | Target | Cell Line | IC50 (µM) |
| [2][3][4]triazine-pyridine | CDK1 | - | 0.021 |
| 2-Guanidinopyridine | MSK1 | - | Data not specified |
| 3-Cyanopyridine | VEGFR-2 | - | Data not specified |
| 3-Cyanopyridine | HER-2 | - | Data not specified |
| 3-Cyano-2-substituted pyridines | A-2780 (ovarian) | 1.14 - 1.76 | |
| 3-Cyano-2-substituted pyridines | A-549 (lung) | 0.00803 - 0.0095 | |
| 3-Cyano-2-substituted pyridines | MDA-MB-231 (breast) | 0.0103 - 0.0147 |
Table 2: Antimicrobial Activity of this compound Derivatives (MIC values)
| Compound Class | Bacterial Strain | MIC (µg/mL) |
| 3-(5-Fluoropyridine-3-yl)-2-oxazolidinones | Gram-positive bacteria | 2 - 32 |
| 3-(5-Fluoropyridine-3-yl)-2-oxazolidinones (Compound 7j) | Gram-positive bacteria | 0.25 - 1 |
| 3-Benzylaminopyrazine-2-carboxamides | Mycobacterium tuberculosis H37Rv | 6 - 42 (µM) |
| 3-Cyanopyridine derivatives (3d and 3e) | E. coli | 3.91 |
Table 3: Cholinesterase Inhibitory Activity of this compound Derivatives (IC50 values)
| Compound Class | Target | IC50 (µM) |
| 2-Aminopyridine-3,5-dicarbonitriles | Acetylcholinesterase (AChE) | Micromolar range |
| 2-Aminopyridine-3,5-dicarbonitriles | Butyrylcholinesterase (BuChE) | Micromolar range |
| 2-Chloropyridine-3,5-dicarbonitriles | Acetylcholinesterase (AChE) | Micromolar range |
| 2-Chloropyridine-3,5-dicarbonitriles | Butyrylcholinesterase (BuChE) | Micromolar range |
Key Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of this compound derivatives, compiled from various sources.
General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed cross-coupling of a 3-chloro-heteroaryl compound with a boronic acid.
Materials:
-
3-Chloro-heteroaryl (e.g., 3-chlorofuro[2,3-b]pyridine) (1.0 mmol)
-
Aryl or heteroaryl boronic acid (1.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 mmol)
-
Base (e.g., 2.0 M aqueous potassium carbonate) (2.0 mmol)
-
Solvent (e.g., 4:1 v/v 1,4-dioxane/water) (5 mL)
-
Reaction vial
-
Nitrogen or argon source
Procedure:
-
To a reaction vial, add the 3-chloro-heteroaryl, the boronic acid, the palladium catalyst, and the base.
-
Add the solvent to the reaction vial.
-
Degas the mixture by bubbling nitrogen or argon through it for 10-15 minutes.
-
Seal the vial and heat the reaction mixture to a temperature between 80 and 120 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the desired coupled product.[4]
General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general method for the palladium-catalyzed amination of a 3-chloro-heteroaryl compound.
Materials:
-
3-Chloro-heteroaryl (e.g., 3-chlorofuro[2,3-b]pyridine) (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃) (0.02 mmol)
-
Phosphine (B1218219) ligand (e.g., XPhos) (0.04 mmol)
-
Strong base (e.g., sodium tert-butoxide) (1.4 mmol)
-
Anhydrous solvent (e.g., toluene (B28343) or 1,4-dioxane) (5 mL)
-
Oven-dried Schlenk tube
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine the 3-chloro-heteroaryl, the amine, the palladium precatalyst, the phosphine ligand, and the base.
-
Add the anhydrous solvent to the Schlenk tube.
-
Seal the tube and heat the reaction mixture to a temperature between 80 and 110 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography to yield the desired 3-amino-heteroaryl derivative.[4]
In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase.
Materials:
-
Kinase enzyme
-
Kinase substrate (e.g., a peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (this compound derivative)
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a microplate, add the kinase enzyme, the kinase substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a specific temperature for a defined period.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound is a highly valuable and versatile scaffold in medicinal chemistry. Its favorable reactivity allows for the efficient synthesis of a wide range of derivatives with significant potential in treating various diseases, including cancer, bacterial infections, and neurodegenerative disorders. The continued exploration of new synthetic methodologies and the elucidation of the structure-activity relationships of this compound-based compounds will undoubtedly lead to the discovery of novel and more effective therapeutic agents in the future.
References
- 1. Stimuli That Activate MSK in Cells and the Molecular Mechanism of Activation - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendant Role of 3-Chloropyridine Derivatives in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 3-chloropyridine moiety has emerged as a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of therapeutic agents. Its unique electronic properties and synthetic tractability have propelled the development of novel derivatives with significant potential in oncology, infectious diseases, and neurodegenerative disorders. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic applications of this compound derivatives, with a focus on quantitative data, detailed experimental protocols, and the elucidation of underlying mechanisms of action.
Synthesis of this compound and its Derivatives
This compound itself is a colorless liquid that serves as a crucial starting material.[1] It can be synthesized through various methods, including the direct chlorination of pyridine (B92270).[2] A common laboratory-scale synthesis involves the reaction of pyrrole (B145914) with chloroform (B151607) and a base, proceeding through a dichlorocarbene (B158193) intermediate and subsequent ring expansion.[1] Industrial production may utilize methods such as the gas-phase pyrolysis of pyrrole and chloroform or a multi-step process starting from 2,6-dichloropyridine.[2][3]
The chlorine atom at the 3-position of the pyridine ring is amenable to a variety of synthetic transformations, most notably nucleophilic substitution and cross-coupling reactions, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures.[4]
Anticancer Applications of this compound Derivatives
A significant area of investigation for this compound derivatives is in the development of novel anticancer agents. These compounds have been shown to target various hallmarks of cancer, including uncontrolled proliferation and survival signaling pathways.
Kinase Inhibition
Many this compound derivatives exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.
The PI3K/Akt/mTOR pathway is a central signaling cascade that promotes cell growth, proliferation, and survival, and its overactivation is a common feature of many cancers.[5][6] Several this compound derivatives have been developed as inhibitors of key kinases within this pathway. For instance, compounds incorporating the this compound scaffold have been designed as potent and selective PI3K inhibitors.[7]
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; S6K [label="p70S6K", fillcolor="#34A853", fontcolor="#FFFFFF"]; eIF4E [label="4E-BP1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Growth &\n Proliferation", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Survival [label="Cell Survival", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inhibitor [label="this compound\nDerivative", shape=octagon, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges RTK -> PI3K [label="Activates", fontsize=8, fontcolor="#5F6368"]; PI3K -> PIP3 [label="Phosphorylates", fontsize=8, fontcolor="#5F6368"]; PIP2 -> PI3K [style=dashed, arrowhead=none]; PIP3 -> PDK1 [label="Recruits", fontsize=8, fontcolor="#5F6368"]; PDK1 -> Akt [label="Activates", fontsize=8, fontcolor="#5F6368"]; Akt -> mTORC1 [label="Activates", fontsize=8, fontcolor="#5F6368"]; Akt -> Survival [label="Promotes", fontsize=8, fontcolor="#5F6368"]; mTORC1 -> S6K [label="Activates", fontsize=8, fontcolor="#5F6368"]; mTORC1 -> eIF4E [label="Inhibits", fontsize=8, fontcolor="#5F6368"]; S6K -> Proliferation [label="Promotes", fontsize=8, fontcolor="#5F6368"]; eIF4E -> Proliferation [style=dashed, arrowhead=tee]; Inhibitor -> PI3K [arrowhead=tee, color="#EA4335", style=bold, label="Inhibits", fontsize=8, fontcolor="#EA4335"]; } caption: PI3K/Akt/mTOR signaling pathway with the point of inhibition by this compound derivatives.
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival.[8][9] Dysregulation of this pathway is also a key driver of tumorigenesis.[10] this compound-containing compounds have been investigated as inhibitors of key components of the MAPK pathway, such as Raf, MEK, and ERK, offering a strategy to block oncogenic signaling.[10]
// Nodes GrowthFactor [label="Growth Factor", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Receptor [label="Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ras [label="Ras", fillcolor="#34A853", fontcolor="#FFFFFF"]; Raf [label="Raf", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TranscriptionFactors [label="Transcription\nFactors", fillcolor="#FBBC05", fontcolor="#202124"]; GeneExpression [label="Gene Expression\n(Proliferation, Survival)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inhibitor [label="this compound\nDerivative", shape=octagon, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges GrowthFactor -> Receptor [label="Binds", fontsize=8, fontcolor="#5F6368"]; Receptor -> Ras [label="Activates", fontsize=8, fontcolor="#5F6368"]; Ras -> Raf [label="Activates", fontsize=8, fontcolor="#5F6368"]; Raf -> MEK [label="Phosphorylates", fontsize=8, fontcolor="#5F6368"]; MEK -> ERK [label="Phosphorylates", fontsize=8, fontcolor="#5F6368"]; ERK -> TranscriptionFactors [label="Activates", fontsize=8, fontcolor="#5F6368"]; TranscriptionFactors -> GeneExpression [label="Regulates", fontsize=8, fontcolor="#5F6368"]; Inhibitor -> Raf [arrowhead=tee, color="#EA4335", style=bold, label="Inhibits", fontsize=8, fontcolor="#EA4335"]; Inhibitor -> MEK [arrowhead=tee, color="#EA4335", style=bold, label="Inhibits", fontsize=8, fontcolor="#EA4335"]; } caption: MAPK signaling pathway illustrating potential inhibition points for this compound derivatives.
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected this compound derivatives against various cancer cell lines, with data presented as half-maximal inhibitory concentrations (IC50).
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 3-Cyanopyridine | 5c | PC-3 (Prostate) | 12.3 | [7] |
| MDA-MB-231 (Breast) | 15.6 | [7] | ||
| HepG2 (Liver) | 18.2 | [7] | ||
| 5e | PC-3 (Prostate) | 9.8 | [7] | |
| MDA-MB-231 (Breast) | 11.4 | [7] | ||
| HepG2 (Liver) | 13.5 | [7] | ||
| 2-Oxo-1,2-dihydropyridine-3-carbonitrile | 5c | HEPG2 (Liver) | 1.46 | [11] |
| 5d | HEPG2 (Liver) | 7.08 | [11] |
Antimicrobial Potential of this compound Derivatives
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. This compound derivatives have shown promise in this area, with various synthesized compounds exhibiting significant activity against a range of bacteria and fungi.
Quantitative Data on Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial efficacy. The table below presents MIC values for several this compound derivatives against various microbial strains.
| Compound Class | Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| 2-Amino-4-chloropyridine Schiff bases | 3a | Staphylococcus aureus | 16 | [12] |
| Bacillus subtilis | 32 | [12] | ||
| Escherichia coli | 64 | [12] | ||
| 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone | 7j | Staphylococcus aureus | 0.25 - 1 | [13] |
| Enterococcus faecalis | 0.5 - 2 | [13] | ||
| Streptococcus pneumoniae | 0.25 - 1 | [13] | ||
| 2-Amino-3-cyanopyridine | 2c | Staphylococcus aureus | 39 | [6] |
| Bacillus subtilis | 39 | [6] |
Neuroprotective Applications
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, pose a significant and growing healthcare challenge. Research into this compound derivatives has revealed their potential as neuroprotective agents, capable of mitigating neuronal damage and dysfunction. Some derivatives have shown the ability to protect neuronal cells from glutamate-induced excitotoxicity, oxidative stress, and apoptosis.[14] The mechanisms underlying these neuroprotective effects are multifaceted and can include the modulation of intracellular calcium levels, inhibition of apoptotic pathways, and enhancement of antioxidant defenses.[14]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, offering a practical resource for researchers.
Synthesis of 3-Acetyl-2-chloropyridine
This protocol describes a common method for the synthesis of a this compound derivative.
Materials:
-
2-Chloronicotinic acid
-
Lithium hydroxide (B78521) monohydrate
-
Methylmagnesium bromide solution
-
Anhydrous solvent (e.g., THF)
-
Apparatus for inert atmosphere reactions
Procedure:
-
Dissolve 2-chloronicotinic acid in an appropriate solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Add lithium hydroxide monohydrate to the solution and stir to form the lithium salt of 2-chloronicotinic acid.
-
Dry the resulting lithium salt, for example, by azeotropic distillation.
-
Cool the reaction mixture to a low temperature (e.g., 0 °C).
-
Slowly add a solution of methylmagnesium bromide to the cooled suspension.
-
Allow the reaction to proceed at a controlled temperature for a specified time, monitoring its progress by a suitable technique (e.g., TLC or HPLC).
-
Upon completion, quench the reaction by the careful addition of a suitable quenching agent (e.g., saturated ammonium (B1175870) chloride solution).
-
Perform an aqueous workup to separate the organic and aqueous layers.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography, to obtain pure 3-acetyl-2-chloropyridine.[15]
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound.
Materials:
-
Test compounds (this compound derivatives)
-
Bacterial and/or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in the wells of a 96-well plate to achieve a range of concentrations.
-
Prepare an inoculum of the microbial strain standardized to a specific cell density (e.g., 0.5 McFarland standard).
-
Add a standardized volume of the microbial inoculum to each well of the microtiter plate.
-
Include positive control wells (medium with inoculum, no compound) and negative control wells (medium only).
-
Incubate the plates at an appropriate temperature and for a specific duration (e.g., 37°C for 18-24 hours for bacteria).
-
After incubation, determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible microbial growth. Alternatively, use a microplate reader to measure absorbance and determine the concentration that causes a significant reduction in growth compared to the positive control.[3]
// Nodes Start [label="Start: Compound Synthesis\n(this compound Derivatives)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; StockSolution [label="Prepare Stock Solution\nof Compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SerialDilution [label="Perform Serial Dilutions\nin 96-well Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; InoculumPrep [label="Prepare Standardized\nMicrobial Inoculum", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inoculation [label="Inoculate Wells", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubation [label="Incubate at\nOptimal Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; MIC_Determination [label="Determine MIC\n(Visual or Spectrophotometric)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End: Identify Active Compounds", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> StockSolution; StockSolution -> SerialDilution; InoculumPrep -> Inoculation; SerialDilution -> Inoculation; Inoculation -> Incubation; Incubation -> MIC_Determination; MIC_Determination -> End; } caption: Workflow for antimicrobial screening using the broth microdilution method.
Conclusion
The this compound scaffold is a remarkably versatile platform for the design and synthesis of novel therapeutic agents. The derivatives discussed in this guide demonstrate significant potential in the fields of oncology, infectious diseases, and neuroprotection. The continued exploration of the vast chemical space accessible from this compound, coupled with a deeper understanding of the molecular mechanisms of action, will undoubtedly lead to the development of next-generation therapies for a range of human diseases. The data and protocols presented herein are intended to serve as a valuable resource to facilitate these ongoing research and development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. en.wikipedia.org [en.wikipedia.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. en.wikipedia.org [en.wikipedia.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. adooq.com [adooq.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Ciamician-Dennstedt Rearrangement for 3-Chloropyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Ciamician-Dennstedt rearrangement, with a specific focus on its application in the synthesis of 3-chloropyridine. This document details the reaction mechanism, provides experimental protocols for both solution-phase and gas-phase syntheses, presents a comparative summary of reaction conditions and yields, and includes visualizations of the reaction pathway and experimental workflow.
Introduction
The Ciamician-Dennstedt rearrangement is a valuable name reaction in organic chemistry for the ring expansion of pyrroles to form 3-halopyridines.[1][2] First reported by Giacomo Luigi Ciamician and Max Dennstedt in 1881, this reaction typically involves the treatment of pyrrole (B145914) with a dihalocarbene, generated in situ from a haloform and a strong base. The resulting this compound is a crucial building block in the synthesis of pharmaceuticals and agrochemicals due to the versatile reactivity of the pyridine (B92270) ring and the chloro-substituent.[3]
Reaction Mechanism
The Ciamician-Dennstedt rearrangement proceeds through a multi-step mechanism initiated by the formation of dichlorocarbene (B158193) (:CCl₂) from chloroform (B151607) and a strong base, such as potassium hydroxide (B78521) or sodium ethoxide.[1][4] The highly electrophilic dichlorocarbene then undergoes a cycloaddition reaction with the electron-rich pyrrole ring to form an unstable dichlorocyclopropane intermediate.[3][4] Subsequent rearrangement of this intermediate, driven by the relief of ring strain and the formation of an aromatic pyridine ring, leads to the final this compound product.[3][4]
A key side reaction in the solution-phase synthesis is the Reimer-Tiemann reaction, which can lead to the formation of pyrrole-2-carbaldehyde, particularly when using weaker bases.[3]
References
A Technical Guide to the Commercial Availability and Sourcing of 3-Chloropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the commercial landscape for 3-Chloropyridine (CAS No. 626-60-8), a critical heterocyclic building block in the synthesis of pharmaceuticals and agrochemicals.[1] Given its importance, understanding the supplier base, available grades, and procurement strategies is essential for seamless research and development.
Introduction to this compound
This compound is a chlorinated pyridine (B92270) derivative widely used as a versatile intermediate in organic synthesis.[2] Its structure allows it to participate in a variety of chemical reactions, making it a key starting material for numerous biologically active molecules, including anti-inflammatory drugs, anti-cancer agents, herbicides, and insecticides.[1] The compound is typically a clear, colorless to pale yellow liquid with a boiling point of approximately 148°C.
Commercial Purity and Grades
The purity of this compound is a critical parameter, particularly for pharmaceutical applications where stringent quality control is mandatory.[3] Suppliers typically offer several grades, which can be broadly categorized as follows. It is imperative to request a Certificate of Analysis (CoA) for each batch to confirm its specifications.[4]
| Purity Grade | Typical Assay (%) | Common Applications |
| Technical Grade | 95-98% | Agrochemical synthesis, industrial applications |
| Reagent Grade | ≥98% | Laboratory R&D, non-GMP synthesis[5][6][7] |
| High Purity / Pharma Grade | ≥99% to >99.5% (GC) | Pharmaceutical intermediate synthesis, GMP processes[1][8][9][10] |
Note: The exact specifications can vary by supplier. Always consult the supplier's documentation.
Major Suppliers and Manufacturers
The global market for chloropyridines is robust, with key manufacturing hubs located in China, India, Europe, and the United States.[3][11] The supplier landscape ranges from large-scale manufacturers focused on bulk production to catalog companies specializing in research and development quantities.
Pricing for this compound is highly dependent on volume, purity, and market conditions. While small, lab-scale quantities can be purchased directly online, bulk orders for drug development and commercial manufacturing require direct engagement with suppliers for quotations. One 2023 listing from a supplier in India indicated a price of approximately ₹748/kg (subject to change and negotiation).[12]
The following table summarizes a selection of notable global suppliers. This list is not exhaustive but represents a cross-section of the market.
| Supplier | Headquarters | Scale of Operation | Notable Features |
| Sigma-Aldrich (Merck) | Germany | Research & Bulk | Extensive catalog, ReagentPlus® grade (99% purity), strong global distribution.[13] |
| Thermo Scientific (Fisher) | United States | Research & Bulk | Offers various quantities (e.g., 10g, 100mL) with purities of 99%+.[9][14] |
| Tokyo Chemical Industry (TCI) | Japan | Research & Bulk | Global presence with a focus on high-quality reagents, offers >95% purity grades.[15][16] |
| Hebei Weimiao | China | Manufacturing | A representative of the large chemical manufacturing base in China.[3] |
| Shandong Kanghong | China | Manufacturing/Export | Manufacturer and exporter of pharmaceutical chemicals, offering ≥99% purity.[17] |
| Simson Pharma Limited | India | Manufacturing | Provides high-quality this compound with an accompanying Certificate of Analysis.[4] |
| Varna Chems | India | Manufacturing | Indian-based manufacturer offering purities up to 99% and package sizes up to 1 MT.[8] |
| Apollo Scientific | United Kingdom | Research & Bulk | UK-based supplier with stock available in the UK and US, offering ≥95% purity.[18] |
| Manchester Organics | United Kingdom | Research & Bulk | Offers 98% purity and provides discounts on larger volume orders.[6] |
| ChemScene | United States | Research & Custom | Provides ≥98% purity and offers services including custom synthesis and commercial production.[7] |
Procurement Workflow for Key Starting Materials
For drug development professionals, sourcing a key starting material like this compound involves a structured process beyond a simple purchase. This workflow ensures quality, regulatory compliance, and a stable supply chain.
Caption: Procurement workflow for sourcing critical chemical reagents.
This diagram illustrates the logical progression from defining technical requirements to receiving and qualifying the material. A critical step for researchers in drug development is the supplier audit (F), which is essential for ensuring that the manufacturer complies with Good Manufacturing Practices (GMP) where required.[3] Furthermore, as this compound is classified as a dangerous good for transport, proper logistics and handling are mandatory.[19]
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 626-60-8 [chemicalbook.com]
- 3. This compound cas 626-60-8 manufacturers [weimiaobio.com]
- 4. This compound | CAS No- 626-60-8 | Simson Pharma Limited [simsonpharma.com]
- 5. This compound | 626-60-8 - BuyersGuideChem [buyersguidechem.com]
- 6. manchesterorganics.com [manchesterorganics.com]
- 7. chemscene.com [chemscene.com]
- 8. This compound manufacturers and suppliers in india [chemicalbook.com]
- 9. This compound, 99% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. This compound (99%) - Amerigo Scientific [amerigoscientific.com]
- 11. openpr.com [openpr.com]
- 12. indiamart.com [indiamart.com]
- 13. 3-氯吡啶 ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.com]
- 14. 110021000 [thermofisher.com]
- 15. This compound | 626-60-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 16. This compound | 626-60-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 17. This compound at Best Price in Jinan, Shandong | Shandong Kanghong International Trade Company Limited [tradeindia.com]
- 18. 626-60-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 19. scbt.com [scbt.com]
An In-depth Technical Guide to Electrophilic Substitution Reactions on the 3-Chloropyridine Ring
For Researchers, Scientists, and Drug Development Professionals
The 3-chloropyridine scaffold is a crucial building block in the synthesis of numerous pharmaceutical and agrochemical agents. Its functionalization is of paramount importance for the development of novel molecular entities. This technical guide provides a comprehensive overview of electrophilic substitution reactions on the this compound ring, detailing the theoretical principles, practical challenges, and specific experimental protocols.
Theoretical Background: Reactivity and Regioselectivity
The pyridine (B92270) ring is an electron-deficient aromatic system due to the electron-withdrawing nature of the nitrogen atom. This inherent electronic deficiency makes electrophilic aromatic substitution (EAS) on pyridine significantly more challenging than on benzene, often requiring harsh reaction conditions.
Directing Effects:
In the case of this compound, two opposing directing effects are at play:
-
The Pyridine Nitrogen: The nitrogen atom strongly deactivates the ring towards electrophilic attack and is a meta-director. Therefore, it directs incoming electrophiles to the C-3 and C-5 positions. Since the C-3 position is already substituted, the primary site of attack directed by the nitrogen is C-5 .
-
The Chlorine Substituent: The chlorine atom is also a deactivating group due to its inductive electron-withdrawing effect. However, through resonance, it is an ortho, para-director. In this compound, this would direct incoming electrophiles to the C-2, C-4, and C-6 positions.
Overall Regioselectivity:
In practice, the powerful deactivating and directing effect of the pyridine nitrogen generally dominates. Consequently, electrophilic substitution on this compound, when it occurs, is expected to proceed preferentially at the C-5 position . This is further supported by the available experimental data.
Nitration of this compound
Direct nitration of this compound is challenging but has been achieved under specific conditions. The primary product formed is 3-chloro-5-nitropyridine.
Quantitative Data for Nitration
| Reaction | Reagents | Temperature | Time | Product | Yield | Reference |
| Nitration | HNO₃, (CF₃CO)₂O | Not Specified | Not Specified | 3-Chloro-5-nitropyridine | 76% | [1] |
Experimental Protocol: Nitration of this compound[1]
Materials:
-
This compound
-
Nitric Acid (HNO₃)
-
Trifluoroacetic Anhydride ((CF₃CO)₂O)
-
Appropriate workup and purification solvents
Procedure:
-
To a solution of this compound in a suitable solvent, add trifluoroacetic anhydride.
-
Cool the mixture in an ice bath.
-
Slowly add nitric acid to the cooled mixture while maintaining the temperature.
-
Allow the reaction to proceed until completion (monitor by TLC or GC).
-
Upon completion, carefully quench the reaction mixture with ice-water.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 3-chloro-5-nitropyridine.
Logical Workflow for Nitration
References
The Unreactive Position: A Technical Guide to Nucleophilic Substitution Reactions of 3-Chloropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloropyridine is a vital heterocyclic building block in the synthesis of a wide array of functional molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its utility stems from the pyridine (B92270) core, a common motif in biologically active compounds, and the presence of a chlorine atom that can be displaced through nucleophilic substitution. However, the 3-position of the pyridine ring presents unique challenges for classical nucleophilic aromatic substitution (SNAr) reactions due to its electronic properties. Unlike the electron-deficient 2- and 4-positions, the 3-position does not benefit from direct resonance stabilization of the Meisenheimer intermediate by the ring nitrogen.[2][3] Consequently, reactions at this position are often sluggish and require more forcing conditions or the use of modern catalytic systems. This technical guide provides an in-depth exploration of nucleophilic substitution reactions involving this compound, focusing on reaction mechanisms, quantitative data for various nucleophiles, detailed experimental protocols, and the relevance of the resulting 3-substituted pyridines in drug discovery.
Reaction Mechanisms
The primary mechanism for nucleophilic substitution on the pyridine ring is the nucleophilic aromatic substitution (SNAr) , which proceeds via an addition-elimination pathway.[4]
The general SNAr mechanism is as follows:
-
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. This step disrupts the aromaticity of the pyridine ring.
-
Stabilization: The negative charge in the Meisenheimer complex is delocalized across the ring. For substitution at the 2- and 4-positions, the nitrogen atom of the pyridine ring can directly participate in resonance stabilization, which significantly lowers the activation energy.[2] For the 3-position, this direct stabilization is not possible, rendering the intermediate less stable and the reaction less favorable.
-
Elimination: Aromaticity is restored by the expulsion of the chloride leaving group.
Due to the inherent low reactivity of this compound in classical SNAr, modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination , and copper-catalyzed reactions, like the Ullmann condensation , have become indispensable for the efficient formation of C-N, C-O, and C-S bonds at the 3-position.[5][6]
The catalytic cycle of the Buchwald-Hartwig amination generally involves:
-
Oxidative Addition: The aryl chloride (this compound) adds to a low-valent palladium(0) catalyst. This is often the rate-limiting step for less reactive aryl chlorides.[7]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center and is subsequently deprotonated by a base.
-
Reductive Elimination: The C-N bond is formed as the desired 3-aminopyridine (B143674) product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.[5]
The Ullmann condensation follows a mechanism involving copper catalysts, typically in higher oxidation states, and generally requires higher reaction temperatures than palladium-catalyzed couplings.[6]
Quantitative Data on Nucleophilic Substitution of this compound
The following tables summarize quantitative data for the nucleophilic substitution of this compound with various nitrogen, oxygen, and sulfur nucleophiles. These reactions often necessitate the use of catalysts to achieve acceptable yields.
Table 1: Substitution with N-Nucleophiles (Amination)
| Nucleophile | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aniline (B41778) | Pd(OAc)₂ / PPh₃ | NaOtBu | Toluene (B28343) | 100 | 16 | ~70-80 | [7] (protocol derived) |
| Cyclopropylamine | None (thermal) | K₂CO₃ | o-Xylene | 130-150 | 24 | Not specified | [4][8] |
| Various Amines | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 12 | 60-95 | General Buchwald-Hartwig |
| Benzophenone imine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 8 | High | General Buchwald-Hartwig |
Table 2: Substitution with O-Nucleophiles (Etherification)
| Nucleophile | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenol (B47542) | CuI / Picolinic Acid | K₃PO₄ | DMSO | 120 | 24 | 70-90 | [9] (Ullmann-type) |
| 4-Methoxyphenol | CuI / 1,10-Phenanthroline (B135089) | Cs₂CO₃ | Toluene | 110 | 24 | 85 | General Ullmann-type |
| Sodium Methoxide | None (thermal) | N/A | Methanol | Reflux | 24 | Low to moderate | Classical SNAr |
| Potassium Phenolate | Cu(0) | K₂CO₃ | NMP | 100-150 | - | Kinetic study | [10] |
Table 3: Substitution with S-Nucleophiles (Thioetherification)
| Nucleophile | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Thiophenol | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 110 | 18 | 80-95 | General Buchwald-Hartwig Thioetherification |
| Sodium Thiophenoxide | CuI | None | DMF | 150 | 12 | ~70-85 | Ullmann-type |
| Thiobenzoic acid | None | K₂CO₃ | DMF | 100 | 2 | High |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Amination (Buchwald-Hartwig Cross-Coupling) of this compound with Aniline
This protocol describes a general procedure for the synthesis of N-phenylpyridin-3-amine.
Materials:
-
This compound
-
Aniline
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or a biarylphosphine ligand (e.g., Xantphos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
In a dry, nitrogen-flushed round-bottom flask, add Pd(OAc)₂ (2 mol%), the phosphine (B1218219) ligand (4-6 mol%), and NaOtBu (1.4 equivalents).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous toluene via syringe.
-
Add this compound (1.0 equivalent) and aniline (1.2 equivalents) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Copper-Catalyzed O-Arylation (Ullmann Condensation) of this compound with Phenol
This protocol provides a general method for the synthesis of 3-phenoxypyridine.
Materials:
-
This compound
-
Phenol
-
Copper(I) iodide (CuI)
-
Picolinic acid or 1,10-phenanthroline (as ligand)
-
Potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or N-methyl-2-pyrrolidone (NMP)
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add CuI (5-10 mol%), the ligand (10-20 mol%), and the base (2.0 equivalents).
-
Add phenol (1.2 equivalents) and this compound (1.0 equivalent).
-
Add the anhydrous solvent (DMSO or NMP).
-
Heat the reaction mixture to 120-140 °C under a nitrogen atmosphere with stirring.
-
Monitor the reaction by TLC or GC-MS. Reactions are typically complete in 24-48 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or toluene).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography.
Signaling Pathways and Applications in Drug Development
3-Substituted pyridines are prevalent scaffolds in a multitude of clinically significant molecules due to their ability to form key interactions with biological targets.
Kinase Inhibition
Many kinase inhibitors feature a 3-aminopyridine core, which often acts as a hinge-binding motif, forming crucial hydrogen bonds within the ATP-binding pocket of the kinase. The PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer, is a common target for such inhibitors.[11][12]
Caption: PI3K/AKT signaling pathway with inhibition by a 3-aminopyridine derivative.
Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Ligands
3-Aminopyridine derivatives have been synthesized and evaluated as ligands for central nicotinic acetylcholine receptors (nAChRs).[13] These receptors are implicated in a variety of neurological processes, and their modulation is a therapeutic strategy for conditions such as Alzheimer's disease, Parkinson's disease, and nicotine (B1678760) addiction.
Synthesis of Nevirapine (B1678648)
This compound is a precursor in some synthetic routes to Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat HIV/AIDS.[4][8][14] The synthesis involves the coupling of two substituted pyridine rings, one of which can be derived from this compound, to form the core diazepine (B8756704) structure of the drug.
References
- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 2. Buy 3-Aminopyridine | 462-08-08 [smolecule.com]
- 3. Solved Which of the following chloropyridines readily | Chegg.com [chegg.com]
- 4. DE60318444T2 - PROCESS FOR THE PRODUCTION OF NEVIRAPINE - Google Patents [patents.google.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. WO2012168949A2 - A process for preparation of nevirapine - Google Patents [patents.google.com]
- 9. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and binding of 3-aminopyridine derivatives at central nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medicines4all.vcu.edu [medicines4all.vcu.edu]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions of 3-Chloropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and hetero-biaryl structures. These motifs are prevalent in a vast array of biologically active molecules and functional materials, making the Suzuki coupling a cornerstone of modern organic synthesis, especially within the pharmaceutical industry.[1][2][3] 3-Chloropyridine is an economically attractive and readily available starting material. However, the C-Cl bond in chloropyridines is less reactive than the corresponding C-Br or C-I bonds, necessitating the use of highly active catalyst systems to achieve efficient coupling.[4]
Recent advancements in catalyst development, particularly the use of bulky, electron-rich phosphine (B1218219) ligands and N-heterocyclic carbenes (NHCs), have enabled the effective coupling of a wide range of chloropyridines, including this compound.[4][5][6] This document provides detailed protocols for both conventional and microwave-assisted Suzuki coupling of this compound with arylboronic acids, offering researchers a starting point for reaction optimization and development.
Catalytic Cycle of the Suzuki-Miyaura Coupling
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle with a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[3][7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Two representative protocols for the Suzuki coupling of this compound are provided below: a conventional heating method and a microwave-assisted method. The choice of protocol may depend on the available equipment and the desired reaction time.
Protocol 1: Conventional Heating
This protocol is based on established methods for the Suzuki coupling of heteroaryl chlorides.[1][4]
Materials:
-
This compound (1.0 mmol, 1.0 eq)
-
Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 eq)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 eq)
-
Anhydrous 1,4-dioxane (B91453)
-
Degassed water
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask with condenser)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Add anhydrous 1,4-dioxane and degassed water (e.g., a 4:1 or 5:1 ratio of dioxane to water) via syringe.
-
Stir the reaction mixture and heat to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water.
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times.[1][8][9]
Materials:
-
This compound (0.5 mmol, 1.0 eq)
-
Arylboronic acid (0.6-0.75 mmol, 1.2-1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 1-5 mol%)
-
N-heterocyclic carbene (NHC) ligand precursor or a suitable phosphine ligand (2-10 mol%)
-
Potassium carbonate (K₂CO₃, 1.0-1.5 mmol, 2.0-3.0 eq)
-
Solvent (e.g., DMF/H₂O (1:1), Dioxane/H₂O)
-
Microwave vial with a stir bar
Procedure:
-
In a microwave vial, combine this compound, the arylboronic acid, the palladium catalyst, the ligand, and the base.
-
Add the solvent and seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at a specified temperature (e.g., 120-150 °C) for a designated time (e.g., 10-30 minutes).[1]
-
After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow
The general workflow for performing a Suzuki coupling reaction, from setup to product characterization, is outlined below.
Caption: General workflow for Suzuki-Miyaura cross-coupling reactions.
Data Summary
The following table summarizes various reaction conditions for the Suzuki coupling of this compound and other relevant chloro-heterocycles with arylboronic acids. This data can be used as a guide for selecting optimal conditions.
| This compound Substrate | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| This compound | Phenylboronic Acid | Pd/C (10) | 2-(dicyclohexylphosphino)biphenyl (40) | K₂CO₃ | Dioxane | 100 | 24 h | 82 | [10] |
| This compound | 4-Tolylboronic Acid | (6-Dipp)Pd(cinn)Cl (0.5) | - | Na₂CO₃ | H₂O | 100 | 1 h | 95 | [5] |
| This compound | Pyridine-2-boronic acid triisopropyl ester | Pd₂(dba)₃ (1.5) | Tri-tert-butylphosphine (4.5) | KF | Dioxane | 110 | 18 h | 92 | [11] |
| 2-Chloropyridine | Pyridine-3-boronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Dioxane/H₂O | 100 | 18 h | - | [7] |
| This compound | Phenylboronic Acid | Pd(OAc)₂ (1) | Benzimidazolium salt (2) | K₂CO₃ | DMF/H₂O | 120 (MW) | 10 min | - | [8][12] |
Note: Yields are often substrate-dependent, and optimization may be required for specific starting materials. The use of bulky, electron-rich ligands is often crucial for the successful coupling of less reactive chloro-heterocycles.[4][6]
Disclaimer
The information provided in this document is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures. The protocols provided are based on literature precedents and should be adapted and optimized for specific substrates and laboratory conditions. Always follow appropriate laboratory safety procedures.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. thieme-connect.com [thieme-connect.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Heck Reaction of 3-Chloropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting the Heck reaction with 3-chloropyridine, a common heterocyclic building block in medicinal chemistry. The following sections detail the critical parameters, including catalyst systems, reaction conditions, and substrate scope, with a focus on the coupling with various acrylate (B77674) partners.
Introduction
The Palladium-catalyzed Heck reaction is a powerful tool for carbon-carbon bond formation, specifically for the olefination of aryl halides. However, the use of electron-deficient and sterically less hindered aryl chlorides, such as this compound, presents a significant challenge due to the difficulty of the oxidative addition step to the palladium(0) center. Overcoming this hurdle often requires carefully selected ligands and optimized reaction conditions to achieve satisfactory yields. These notes summarize effective conditions and provide a generalized protocol for the successful Heck coupling of this compound with acrylates.
Key Reaction Parameters
The success of the Heck reaction with this compound is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.
-
Palladium Pre-catalyst: Palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) are commonly used pre-catalysts that are reduced in situ to the active Pd(0) species.
-
Ligand: The choice of ligand is critical for activating the C-Cl bond of this compound. Bulky and electron-rich phosphine (B1218219) ligands are generally the most effective. Tri(tert-butyl)phosphine (P(t-Bu)₃) has been shown to be particularly successful in promoting the reaction with aryl chlorides.[1]
-
Base: An inorganic base is typically required to neutralize the hydrogen halide generated during the catalytic cycle. Cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are frequently employed and have demonstrated good efficacy. Organic bases such as triethylamine (B128534) (Et₃N) can also be used.
-
Solvent: Aprotic polar solvents are the standard for Heck reactions. 1,4-Dioxane (B91453), N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP) are common choices that can effectively dissolve the reactants and facilitate the reaction.
Comparative Data for the Heck Reaction of this compound with Acrylates
The following table summarizes various reported conditions for the Heck reaction of this compound with different acrylate esters. This data allows for a direct comparison of how the choice of catalyst, ligand, base, and solvent can influence the reaction outcome.
| Entry | Acrylate | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Methyl Acrylate | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | Cs₂CO₃ (1.1) | Dioxane | 100-120 | 24 | ~70-80[1] |
| 2 | Ethyl Acrylate | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | K₂CO₃ (2) | DMF | 120 | 18 | High |
| 3 | n-Butyl Acrylate | Pd(OAc)₂ (1) | None (ligandless) | Et₃N (2) | NMP | 130 | 12 | Moderate |
| 4 | t-Butyl Acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2) | Dioxane | 110 | 24 | Moderate |
| 5 | 2-Ethylhexyl Acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | NaOAc (2) | DMF | 140 | 16 | Good |
Note: "High," "Moderate," and "Good" yields are qualitative descriptors based on literature reports where exact percentages were not provided. The data presented is a compilation from various sources for comparative purposes.
Experimental Protocols
General Protocol for the Heck Reaction of this compound with Acrylates using a Phosphine Ligand
This protocol provides a generalized procedure based on commonly successful conditions reported in the literature.[1]
Materials:
-
This compound
-
Appropriate acrylate (e.g., methyl acrylate, ethyl acrylate, n-butyl acrylate)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., P(t-Bu)₃)
-
Base (e.g., Cs₂CO₃ or K₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane or DMF)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed reaction vial
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Procedure:
-
To an oven-dried Schlenk flask or reaction vial under an inert atmosphere, add the palladium pre-catalyst and the phosphine ligand.
-
Add the base to the flask.
-
Add the anhydrous solvent, followed by this compound and the acrylate.
-
Seal the flask or vial and heat the reaction mixture to the desired temperature (typically 100-140 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired substituted pyridine (B92270) acrylate.
Visualizations
Heck Reaction Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Heck reaction.
Caption: Catalytic cycle of the Heck reaction.
Experimental Workflow
This diagram outlines the typical workflow for setting up and performing a Heck reaction experiment.
References
Application Notes and Protocols: Ullmann Condensation with 3-Chloropyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Ullmann condensation of 3-chloropyridine derivatives. This class of reaction is pivotal for the synthesis of N-aryl and O-aryl pyridine (B92270) scaffolds, which are key structural motifs in numerous pharmaceutical agents and bioactive molecules.
Introduction
The Ullmann condensation is a copper-catalyzed cross-coupling reaction that forms carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. While traditionally requiring harsh reaction conditions, modern advancements, including the use of specific ligands and microwave irradiation, have made this reaction a more versatile and accessible tool for medicinal chemists. The N-arylation of 3-aminopyridines and O-arylation of 3-hydroxypyridines (or their precursors) are critical steps in the synthesis of various kinase inhibitors, receptor antagonists, and other therapeutic agents. This compound derivatives, although less reactive than their bromo and iodo counterparts, are often more readily available and cost-effective starting materials.
Applications in Drug Discovery
Derivatives of 3-aminopyridine (B143674) and 3-phenoxypyridine (B1582220) are integral to the development of a wide range of therapeutics.
-
Kinase Inhibitors: The 3-aminopyridine scaffold is a common feature in many kinase inhibitors, which are crucial in oncology and inflammation research. These compounds often target the ATP-binding site of kinases, playing a role in modulating signaling pathways that control cell growth, proliferation, and survival. For example, derivatives of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine are building blocks for potent kinase inhibitors.[1]
-
P2Y1 Receptor Antagonists: 2-(Phenoxypyridine)-3-phenylurea derivatives have been identified as antagonists of the P2Y1 receptor, which is involved in ADP-driven platelet activation. These compounds have potential as antithrombotic agents with a possibly reduced bleeding risk compared to other antiplatelet drugs.[2]
-
Neuroprotective Agents: 3-Aminopyridine itself has shown potential neuroprotective effects and its derivatives are explored for treating neurological conditions like multiple sclerosis.
-
Agrochemicals: The 3-phenoxypyridine structure is also a key component in the development of herbicides and pesticides.[3][4]
Key Reaction Parameters
Successful Ullmann condensation of this compound derivatives depends on the careful optimization of several parameters:
-
Catalyst: Copper(I) salts such as CuI, CuBr, and Cu₂O are most commonly used. In some cases, elemental copper powder can be effective, especially under microwave conditions.
-
Ligand: The use of a ligand can significantly improve reaction rates and yields by stabilizing the copper catalyst and facilitating the coupling process. Common ligands include diamines (e.g., N,N'-dimethylethylenediamine - DMEDA), amino acids (e.g., L-proline), and phenanthrolines.
-
Base: A base is required to deprotonate the nucleophile (amine or phenol). Common choices include inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄, as well as stronger organic bases like t-BuOK for less reactive systems.
-
Solvent: High-boiling polar aprotic solvents such as DMF, DMSO, and NMP are traditionally used. However, greener solvents and even solvent-free conditions are being explored, particularly with microwave heating.
-
Temperature: Conventional heating often requires high temperatures (100-200 °C). Microwave irradiation can significantly reduce reaction times and may allow for lower overall bulk temperatures.
Data Presentation: Ullmann Condensation of this compound Derivatives
The following tables summarize quantitative data from various studies on the Ullmann condensation of this compound derivatives.
Table 1: Ullmann C-N Coupling (Amination) of this compound Derivatives
| This compound Derivative | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Aniline (B41778) | CuI (10) | None | t-BuOK (3) | DES (Gly/ChCl) | 100 | 24 | Ineffective[5] |
| 2-Chloro-3-aminopyridine | Substituted Aniline | Pd(OAc)₂ (cat.) | Xantphos (cat.) | NaOtBu | Toluene | Reflux | - | 27-82[6][7] |
| This compound | Ammonia | Cu₂O (5) | DMEDA (10) | K₂CO₃ (0.2) | Ethylene Glycol | 100 | 16 | - |
| 2-Chloronicotinic acid | Sodium Azide (B81097) | CuI (10) | None | K₂CO₃ | Ethanol (B145695) | 90 | - | Good to Excellent |
Note: The reaction with this compound and aniline was reported as ineffective under the specified conditions, highlighting the challenge of coupling with less reactive aryl chlorides.[5] Palladium-catalyzed Buchwald-Hartwig amination is often a more effective alternative for C-N bond formation with chloropyridines.
Table 2: Ullmann C-O Coupling (Ether Synthesis) of this compound Derivatives
| This compound Derivative | Phenol (B47542) | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time | Yield (%) | Method |
| This compound | Phenol | Copper Powder | Cs₂CO₃ | - | 200 | 20 min | High | Microwave[2] |
| 4-Chloropyridine | Phenol | Cu/ZnO | K₂CO₃ | - | - | - | - | Microwave/Flow |
| This compound | Substituted Phenols | Copper Powder | Cs₂CO₃ | - | 200 | 15-30 min | 65-95 | Microwave |
Experimental Protocols
Protocol 1: Microwave-Assisted Ullmann Ether Synthesis of 3-Phenoxypyridine
This protocol is a generalized procedure based on reported microwave-assisted Ullmann ether syntheses with chloropyridines.
Materials:
-
This compound
-
Phenol
-
Copper powder
-
Cesium carbonate (Cs₂CO₃)
-
Microwave synthesis vial
-
Magnetic stir bar
-
Microwave reactor
Procedure:
-
To a microwave synthesis vial equipped with a magnetic stir bar, add this compound (1 mmol), phenol (1.2 mmol), copper powder (0.2 mmol, 20 mol%), and cesium carbonate (2 mmol).
-
Seal the vial tightly.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 200 °C for 20-30 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (B1210297) and filter through a pad of Celite to remove the copper catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 3-phenoxypyridine.
Protocol 2: Copper-Catalyzed Amination of a Halopyridyl Carboxylate using Sodium Azide (Domino Reaction)
This protocol describes a ligand-free synthesis of aminopyridyl carboxylates, which can be valuable intermediates.
Materials:
-
2-Chloro-3-pyridinecarboxylic acid
-
Sodium azide (NaN₃)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stir plate and stir bar
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-3-pyridinecarboxylic acid (1 mmol), sodium azide (1.5 mmol), copper(I) iodide (0.1 mmol, 10 mol%), and potassium carbonate (2 mmol).
-
Add ethanol as the solvent.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction with water (caution: evolution of gas).
-
Acidify the aqueous solution with HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain the 2-amino-3-pyridinecarboxylic acid.
Visualizations
Caption: General workflow for the Ullmann condensation of this compound derivatives.
Caption: Inhibition of a generic kinase signaling pathway by a 3-(arylamino)pyridine derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of 2-(phenoxypyridine)-3-phenylureas as small molecule P2Y1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. mdpi.com [mdpi.com]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Synthesis of Pharmaceutical Ingredients Using 3-Chloropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of key pharmaceutical ingredients and intermediates using 3-chloropyridine as a versatile starting material. The procedures outlined below are based on established literature and offer guidance for laboratory-scale synthesis.
Metyrapone: Synthesis via Palladium-Catalyzed Cross-Coupling
Metyrapone is a diagnostic agent used to test for adrenal insufficiency by inhibiting the enzyme steroid 11β-hydroxylase.[1] A direct and efficient one-step synthesis has been developed utilizing a palladium-catalyzed α-arylation reaction between this compound and 3-isobutyrylpyridine.[2]
Quantitative Data
| Parameter | Value | Reference |
| Starting Material 1 | This compound | [2] |
| Starting Material 2 | 3-Isobutyrylpyridine | [2] |
| Catalyst | XPhos Precatalyst | [2] |
| Base | Potassium tert-butoxide (KOt-Bu) | [2] |
| Solvent | Toluene (B28343) | [2] |
| Temperature | 60 °C | [2] |
| Reaction Time | 3 hours | [2] |
| Purity (Crude) | 80% (by GC-MS) | [2] |
Experimental Protocol
Materials:
-
This compound (1.79 mmol, 202 mg, 0.17 mL)
-
3-Isobutyrylpyridine (1.71 mmol, 255 mg)
-
XPhos Precatalyst (0.043 mmol, 32 mg)
-
Potassium tert-butoxide (KOt-Bu) (3.10 mmol, 348 mg)
-
Toluene (7 mL)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (NaCl)
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a nitrogen-purged glovebox, weigh the XPhos precatalyst (32 mg) and KOt-Bu (348 mg) into a round-bottom flask.
-
Remove the flask from the glovebox and add 3-isobutyrylpyridine (255 mg), this compound (0.17 mL), and toluene (7 mL).
-
Heat the reaction mixture to 60 °C and stir for 3 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl (10 mL).
-
Extract the mixture with EtOAc (2 x 10 mL).
-
Combine the organic phases and wash with saturated aqueous NaCl (10 mL).
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield crude metyrapone.[2]
Synthesis Workflow
Caption: Palladium-catalyzed synthesis of Metyrapone.
Abiraterone Acetate: Synthesis via Suzuki Coupling
Abiraterone Acetate is a key therapeutic for treating castration-resistant prostate cancer.[3] Its synthesis often involves a crucial Suzuki coupling step to form the C-C bond between the steroid core and a pyridine (B92270) ring. The following protocol is a representative method adapted from procedures using 3-halopyridine precursors and diethyl(3-pyridyl)borane (B1298667) in a palladium-catalyzed reaction.[3][4]
Quantitative Data
| Parameter | Value | Reference |
| Key Intermediate | 17-Iodo-androsta-5,16-dien-3β-ol acetate | [4] |
| Coupling Partner | Diethyl(3-pyridyl)borane | [4] |
| Catalyst | Bis(triphenylphosphine)palladium(II) dichloride | [4] |
| Base | Sodium Carbonate (aq. solution) | [4] |
| Co-reagent | Tetrabutylammonium fluoride (B91410) trihydrate | [4] |
| Solvent | Tetrahydrofuran (THF) | [4] |
| Temperature | 65 - 70 °C (Reflux) | [4] |
| Reaction Time | 75 minutes | [4] |
| Overall Yield (Multi-step) | 51-55% | [4] |
Experimental Protocol
Materials:
-
17-Iodo-androsta-5,16-dien-3β-ol acetate (Compound C) (22.71 mol, 10000 g)
-
Diethyl(3-pyridyl)borane (3.7 mol, 3500 g) - Note: Can be generated in situ or substituted with a corresponding boronic acid/ester.
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.25 mol, 175.4 g)
-
Tetrabutylammonium fluoride trihydrate (TBAF) (24.94 mol, 7870 g)
-
Sodium carbonate (Na₂CO₃) solution (16.7%, 31000 g)
-
Anhydrous Tetrahydrofuran (THF) (488.12 mol, 35200 g)
-
Sulfuric acid solution (0.6 M)
Procedure:
-
To a suitable reactor, add the steroid intermediate (Compound C, 10000 g), diethyl(3-pyridyl)borane (3500 g), Pd(PPh₃)₂Cl₂ (175.4 g), and TBAF (7870 g).
-
Add anhydrous THF (35200 g) and stir the mixture at room temperature for 20 minutes.
-
Add the aqueous sodium carbonate solution (31000 g).
-
Heat the mixture to reflux (65-70 °C) in a water bath. The reaction mixture will turn red-brown. Maintain reflux for 75 minutes.
-
After the reaction is complete, cool the mixture and pour it into a pre-cooled 0.6 M sulfuric acid aqueous solution.
-
Proceed with standard work-up, including extraction with an organic solvent, washing, drying, and concentration.
-
Purify the crude product by recrystallization or column chromatography to obtain Abiraterone, which is then acetylated in a subsequent step to yield Abiraterone Acetate.[4]
Synthesis Workflow
Caption: Key Suzuki coupling step in Abiraterone synthesis.
Nicotinic Acid (Vitamin B3): Synthesis via Cyanation and Hydrolysis
Nicotinic acid is an essential human nutrient (Vitamin B3) and is used to treat pellagra and high cholesterol. A common synthetic route involves the preparation of 3-cyanopyridine (B1664610) followed by hydrolysis.[3] this compound can be converted to 3-cyanopyridine via a palladium-catalyzed cyanation reaction, providing a direct entry into this pathway.
Part A: Palladium-Catalyzed Cyanation of this compound
This protocol describes the conversion of this compound to 3-cyanopyridine using a ligand-free palladium catalyst and potassium ferrocyanide as a non-toxic cyanide source.
Quantitative Data (Cyanation)
| Parameter | Value | Reference |
| Starting Material | This compound | |
| Cyanide Source | Potassium Ferrocyanide (K₄[Fe(CN)₆]) | |
| Catalyst | Palladium Acetate (Pd(OAc)₂) | |
| Base | Potassium Carbonate (K₂CO₃) | |
| Solvent | 1,4-Dioxane (B91453) | |
| Temperature | 100 °C | |
| Reaction Time | 1 hour | |
| Yield | 84% | |
| Conversion | 90% |
Experimental Protocol (Cyanation)
-
To a reaction vessel, add potassium ferrocyanide (2 mmol, 736 mg), this compound (6.25 mmol, 628 mg), potassium carbonate (2 mmol, 276 mg), and palladium acetate (0.05 mmol, 11.2 mg).
-
Add 1,4-dioxane (200 mL) to the vessel.
-
Seal the vessel and purge with an inert gas (e.g., Argon).
-
Heat the mixture to 100 °C and maintain for 1 hour with stirring.
-
After the reaction, cool to room temperature and dilute with chloroform (B151607) (200 mL).
-
Wash the solution with saturated sodium bicarbonate (2 x 100 mL) and then with water (100 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield 3-cyanopyridine.
Part B: Hydrolysis of 3-Cyanopyridine to Nicotinic Acid
This protocol describes the direct hydrolysis of 3-cyanopyridine to nicotinic acid using a whole-cell biocatalyst, which offers high selectivity and mild reaction conditions.[3]
Quantitative Data (Hydrolysis)
| Parameter | Value | Reference |
| Starting Material | 3-Cyanopyridine | [3] |
| Biocatalyst | Resting cells of Rhodococcus rhodochrous J1 | [3] |
| Buffer | Potassium Phosphate (B84403) Buffer (0.01 M) | [3] |
| pH | 8.0 | [3] |
| Temperature | 25 °C | [3] |
| Final Product Conc. | 172 g/L (1.4 M) | [3] |
| Conversion | 100% | [3] |
Experimental Protocol (Hydrolysis)
-
Prepare a reaction mixture consisting of 200 mM 3-cyanopyridine in 0.01 M potassium phosphate buffer (pH 8.0).
-
Add resting cells of Rhodococcus rhodochrous J1 (e.g., 2.89 mg dry weight per mL of reaction mixture).
-
Incubate the mixture at 25 °C with shaking.
-
Monitor the reaction progress. As the reaction proceeds and 3-cyanopyridine is consumed, more can be added in a fed-batch process to achieve high product concentrations.
-
Upon completion (100% conversion), the nicotinic acid product will crystallize from the solution.
-
Collect the nicotinic acid crystals by filtration.[3]
Synthesis Workflow
References
The Pivotal Role of 3-Chloropyridine in the Synthesis of Modern Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
3-Chloropyridine and its derivatives are fundamental building blocks in the synthesis of a wide array of agrochemicals, contributing significantly to the development of potent insecticides, fungicides, and herbicides. The presence of the chlorine atom on the pyridine (B92270) ring enhances the molecule's reactivity, making it a versatile intermediate for constructing complex, biologically active compounds that are crucial for modern crop protection. This document provides detailed application notes and experimental protocols for the synthesis of key agrochemicals derived from chloropyridine precursors.
Insecticide Synthesis: The Neonicotinoid Revolution
The most prominent application of chloropyridine derivatives in agrochemical synthesis is in the production of neonicotinoid insecticides. These compounds are systemic neurotoxins that target the nicotinic acetylcholine (B1216132) receptors (nAChRs) in insects, leading to paralysis and death.[1][2][3] Their high efficacy against a broad spectrum of sucking and chewing pests has made them one of the most widely used classes of insecticides globally. A key intermediate in the synthesis of many neonicotinoids is 2-chloro-5-chloromethylpyridine (CCMP), which is itself derived from precursors related to this compound.[4]
Featured Neonicotinoids Synthesized from Chloropyridine Intermediates:
-
Imidacloprid: A widely used systemic insecticide effective against a variety of pests including aphids, thrips, and whiteflies.[5]
-
Acetamiprid: Another systemic neonicotinoid with a broad spectrum of activity against sucking insects in agriculture.
-
Nitenpyram: An insecticide known for its rapid action, particularly in veterinary applications for flea control.[6]
Quantitative Data for Neonicotinoid Synthesis
The following tables summarize key quantitative data for the synthesis of Imidacloprid and Acetamiprid, starting from the common intermediate 2-chloro-5-chloromethylpyridine (CCMP).
Table 1: Synthesis of Imidacloprid from 2-Chloro-5-chloromethylpyridine (CCMP)
| Step | Reactants | Reagents & Solvents | Reaction Conditions | Yield | Purity |
| 1 | 2-Chloro-5-chloromethylpyridine (CCMP), N-nitro-imidazolidin-2-imine | Potassium carbonate (K₂CO₃), Acetonitrile (B52724) | 80 °C, 8 hours | ~85% | >98% |
| 2 | Crude Imidacloprid | Isopropanol/water | Recrystallization | - | >98% |
Table 2: Synthesis of Acetamiprid from 2-Chloro-5-chloromethylpyridine (CCMP)
| Step | Reactants | Reagents & Solvents | Reaction Conditions | Yield | Purity |
| 1 | 2-Chloro-5-chloromethylpyridine (CCMP), Methylamine (B109427) | Toluene | 45 °C, 4 hours | 95.6% | 95.8% |
| 2 | N-(6-chloro-3-pyridylmethyl)methylamine, N-cyanoethanimidate | Ethanol | 65 °C, 6-7 hours | 96.6% | 96.8% |
Experimental Protocols for Neonicotinoid Synthesis
Protocol 1: Synthesis of Imidacloprid
This protocol details the laboratory-scale synthesis of Imidacloprid from 2-chloro-5-chloromethylpyridine (CCMP).[1]
Materials:
-
2-chloro-5-chloromethylpyridine (CCMP)
-
N-nitro-imidazolidin-2-imine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
Isopropanol
-
Water
-
Standard laboratory glassware (three-necked round-bottom flask, reflux condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a 100 mL three-necked round-bottom flask, add CCMP (1.62 g, 10 mmol), N-nitro-imidazolidin-2-imine (1.30 g, 10 mmol), and potassium carbonate (2.76 g, 20 mmol).
-
Add 50 mL of acetonitrile to the flask and stir the mixture at room temperature for 15 minutes.
-
Heat the reaction mixture to 80 °C and maintain it under reflux for 8 hours.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude Imidacloprid product.
-
Purify the crude product by recrystallization from an isopropanol/water mixture to yield pure Imidacloprid.[1]
Protocol 2: Synthesis of Acetamiprid
This protocol describes a two-step synthesis of Acetamiprid starting from CCMP.[7]
Step 1: Synthesis of N-(6-chloro-3-pyridylmethyl)methylamine
-
In a reaction vessel, add 162g of 2-chloro-5-chloromethylpyridine.
-
Slowly add 93g of a 40% aqueous solution of methylamine over 1-1.5 hours while stirring.
-
Heat the mixture to 60-65 °C and maintain for 5-6 hours.
-
After the reaction, remove water under reduced pressure to obtain N-(6-chloro-3-pyridylmethyl)methylamine.
Step 2: Synthesis of Acetamiprid
-
In a 500ml flask, add 157.5g of N-(6-chloro-3-pyridylmethyl)methylamine and 100g of ethanol.
-
Add 112g of N-cyanoethanimidate to the mixture.
-
Heat the reaction to 65 °C and maintain for 6-7 hours.
-
Cool the mixture to 0 °C, allow layers to separate, filter, and wash with saturated brine.
-
After drying, Acetamiprid is obtained.[7]
Mode of Action: Neonicotinoid Insecticides
Neonicotinoids act on the central nervous system of insects by binding to nicotinic acetylcholine receptors (nAChRs).[1][2] This binding is irreversible and leads to continuous stimulation of the nerve cells, resulting in paralysis and eventual death of the insect.[2] The selectivity of neonicotinoids for insect nAChRs over mammalian receptors contributes to their lower toxicity in mammals.[3]
Caption: Mode of action of neonicotinoid insecticides.
Fungicide Synthesis: Leveraging the Pyridine Scaffold
Chlorinated pyridine derivatives are also valuable precursors for the synthesis of fungicides. The pyridine ring can be functionalized to create molecules that interfere with essential biological processes in fungi.
Featured Fungicide: Fluazinam (B131798)
Fluazinam is a broad-spectrum contact fungicide used to control a variety of fungal diseases in crops. Its synthesis involves the coupling of a substituted aminopyridine with a dinitro-trifluorotoluene derivative. The precursor, 2-amino-3-chloro-5-trifluoromethylpyridine, highlights the importance of chlorinated pyridine intermediates.[2][3]
Quantitative Data for Fluazinam Synthesis
Table 3: Synthesis of Fluazinam
| Step | Reactants | Reagents & Solvents | Reaction Conditions | Yield | Purity |
| 1 | 2-fluoro-3-chloro-5-trifluoromethylpyridine, Anhydrous ammonia | Tetrahydrofuran (B95107) (THF) | 35°C, 2.6 bar, 28 hours | 99.5% | >99% |
| 2 | 2-amino-3-chloro-5-trifluoromethylpyridine, 2,4-dichloro-3,5-dinitro-benzotrifluoride | Potassium hydroxide, 2-methyltetrahydrofuran | 20°C, 4 hours | 98.0% | 99.8% |
Experimental Protocol for Fluazinam Synthesis
This protocol outlines the synthesis of Fluazinam.[3]
Step 1: Synthesis of 2-amino-3-chloro-5-trifluoromethylpyridine
-
In a suitable reactor, dissolve 2-fluoro-3-chloro-5-trifluoromethylpyridine in tetrahydrofuran (THF).
-
Introduce anhydrous ammonia, raising the pressure to approximately 2.6 bar at 35°C.
-
Maintain these conditions for 28 hours. The resulting solution of 2-amino-3-chloro-5-trifluoromethylpyridine is used directly in the next step.
Step 2: Synthesis of Fluazinam
-
To a 2 L four-necked reaction flask, add 1.00 mol of 2-amino-3-chloro-5-trifluoromethylpyridine, 1.05 mol of 2,4-dichloro-3,5-dinitro-trifluorotoluene, 4.0 moles of 85% potassium hydroxide, and 300 g of 2-methyltetrahydrofuran.
-
Stir the mixture at 20°C for 4 hours.
-
After the reaction, the organic phase is separated and concentrated.
-
The residue is treated with water, filtered, and dried to obtain Fluazinam.[3]
Caption: Synthetic pathway for Fluazinam.
Herbicide Synthesis: The Role of the Pyridine Ring
The pyridine scaffold is also a key feature in several important herbicides. While detailed synthetic protocols starting directly from this compound are not as commonly documented in readily available literature, the synthesis of prominent pyridine-based herbicides often involves the chlorination of pyridine precursors like picolinic acid.[7]
Prominent Pyridine-Based Herbicides:
-
Clopyralid: A selective herbicide used to control broadleaf weeds. Its synthesis typically involves the chlorination of picolinic acid to produce 3,6-dichloropicolinic acid.[7]
-
Picloram: A systemic herbicide used for the control of broadleaf weeds. Its synthesis starts from α-picoline, which undergoes chlorination, amination, and hydrolysis.
The synthesis of these herbicides underscores the importance of chlorinated pyridine structures in achieving herbicidal activity, even if the starting material is not this compound itself. The general approach involves building upon a pre-existing pyridine ring and introducing chlorine atoms to modulate the molecule's biological activity.
Conclusion
This compound and its derivatives are indispensable intermediates in the agrochemical industry. Their application in the synthesis of neonicotinoid insecticides has had a profound impact on pest management worldwide. Furthermore, the versatility of the chloropyridine scaffold is evident in its use for creating effective fungicides and as a core structure in potent herbicides. The detailed protocols provided herein for the synthesis of key insecticides and fungicides serve as a valuable resource for researchers and professionals in the field of agrochemical development, highlighting the ongoing importance of this versatile chemical building block.
References
- 1. benchchem.com [benchchem.com]
- 2. WO2011092618A1 - Method for the preparation of fluazinam - Google Patents [patents.google.com]
- 3. Fluazinam synthesis - chemicalbook [chemicalbook.com]
- 4. CN104649965A - Preparation method of 3,4,5,6-tetrachloropyridine-2-carboxylic acid - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Clopyralid [sitem.herts.ac.uk]
- 7. publications.iarc.who.int [publications.iarc.who.int]
Application Notes and Protocols for the Gas-Phase Pyrolysis Preparation of 3-Chloropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloropyridine is a vital heterocyclic intermediate in the pharmaceutical and agrochemical industries, serving as a key building block in the synthesis of various active compounds. This document provides detailed application notes and protocols for the preparation of this compound via gas-phase pyrolysis. The primary method described is the reaction of pyrrole (B145914) with chloroform (B151607) at elevated temperatures, a process identified as a Ciamician-Dennstedt rearrangement. This synthetic route offers a potentially cost-effective alternative to other methods. These protocols are intended to provide a comprehensive guide for researchers in a laboratory setting.
Reaction Principle: The Ciamician-Dennstedt Rearrangement
The gas-phase pyrolysis of pyrrole with chloroform proceeds through a Ciamician-Dennstedt rearrangement. In this reaction, dichlorocarbene (B158193) (:CCl₂) is generated in situ from the thermal decomposition of chloroform. The highly reactive dichlorocarbene then adds to the pyrrole ring, leading to a cyclopropane (B1198618) intermediate. Subsequent ring expansion and rearrangement result in the formation of this compound. A notable side product of this reaction is 2-chloropyridine (B119429).
Quantitative Data Summary
The following tables summarize the key quantitative data gathered from relevant literature on the gas-phase synthesis of chloropyridines.
Table 1: Reaction Conditions for Gas-Phase Pyrolysis of Pyrrole and Chloroform
| Parameter | Value | Reference |
| Reaction Temperature | 550 °C | [1] |
| Reactant Molar Ratio (Pyrrole:Chloroform) | 1:5 | [1] |
| Yield of this compound | 25 - 33% | [1] |
| Primary Byproduct | 2-Chloropyridine | [1] |
| Reaction Type | Continuous Flow | [1] |
Table 2: General Conditions for Gas-Phase Chlorination of Pyridine (B92270) Derivatives (for procedural reference)
| Parameter | Value Range | Reference |
| Reaction Temperature | 250 - 500 °C | [2][3] |
| Residence Time | 0.1 - 60 seconds | [2] |
| Pressure | Atmospheric to > Atmospheric | [2] |
| Diluent Gas | Nitrogen, Carbon Tetrachloride | [2] |
| Reactor Type | Tubular (Glass, Quartz) | [4] |
Experimental Protocols
This section outlines a detailed protocol for the laboratory-scale synthesis of this compound via gas-phase pyrolysis.
Materials and Equipment
-
Reactants:
-
Pyrrole (freshly distilled)
-
Chloroform (stabilizer-free)
-
Nitrogen (or Argon) gas, high purity
-
-
Equipment:
-
Horizontal tube furnace capable of reaching at least 600 °C
-
Quartz or borosilicate glass reactor tube (e.g., 50-100 cm length, 2-5 cm inner diameter)
-
Syringe pump for liquid feed
-
Mass flow controller for carrier gas
-
Heated injection port/vaporizer
-
Condensation train (e.g., a series of cold traps cooled with ice-water and dry ice/acetone)
-
Vacuum pump (optional, for reduced pressure operation)
-
Gas chromatograph-mass spectrometer (GC-MS) for product analysis
-
Distillation apparatus for product purification
-
Experimental Setup
A schematic of a typical laboratory-scale gas-phase pyrolysis setup is illustrated below. The setup consists of a reactant delivery system, a high-temperature reactor, and a product collection system.
Procedure
-
System Preparation:
-
Assemble the pyrolysis apparatus as shown in the diagram above in a well-ventilated fume hood.
-
Ensure all connections are secure to prevent leaks.
-
Pack the quartz reactor tube with quartz wool at both ends to ensure uniform flow.
-
Begin flowing an inert carrier gas (e.g., Nitrogen) through the system at a low flow rate (e.g., 10-30 mL/min) to purge the apparatus of air.
-
-
Heating:
-
Heat the tube furnace to the desired reaction temperature of 550 °C.
-
Heat the vaporizer to a temperature sufficient to ensure complete vaporization of the reactants (e.g., 150-200 °C).
-
-
Reactant Introduction:
-
Prepare a solution of pyrrole and chloroform in a 1:5 molar ratio.
-
Using a syringe pump, introduce the reactant mixture into the heated vaporizer at a constant, slow rate. The flow rate should be adjusted to achieve a desired residence time within the reactor (typically a few seconds to a minute).
-
The vaporized reactants are then carried into the hot zone of the reactor by the inert gas stream.
-
-
Product Collection:
-
The reaction mixture exits the reactor and passes through the condensation train.
-
The majority of the unreacted starting materials and chlorinated pyridine products will condense in the cold traps.
-
The first trap (ice-water) will collect less volatile components, while the second trap (dry ice/acetone) will capture more volatile substances.
-
-
Shutdown and Sample Collection:
-
Once the reactant feed is complete, continue the inert gas flow for a period to ensure all products are flushed from the reactor into the traps.
-
Turn off the furnace and allow the system to cool to room temperature under the inert gas flow.
-
Carefully disconnect the cold traps and collect the condensed liquid product.
-
Product Analysis and Purification
-
Analysis:
-
Purification:
-
Combine the contents of the cold traps.
-
Neutralize any acidic byproducts (e.g., HCl) by washing the crude product with a dilute aqueous solution of sodium bicarbonate, followed by washing with water.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Isolate the this compound from the 2-chloropyridine and other byproducts by fractional distillation. The boiling points of this compound (148 °C) and 2-chloropyridine (170 °C) are sufficiently different to allow for separation.
-
Reaction Mechanism and Logical Relationships
The formation of this compound from pyrrole and chloroform in the gas phase is a classic example of the Ciamician-Dennstedt rearrangement. The key steps are outlined in the diagram below.
Safety Precautions
-
This procedure must be carried out in a well-ventilated fume hood due to the use of volatile and toxic chemicals.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Chloroform is a suspected carcinogen and is toxic. Handle with extreme care.
-
Pyrrole is harmful if swallowed or inhaled.
-
High-temperature operations present a risk of burns. Ensure the furnace is properly shielded.
-
The product, this compound, is flammable and harmful. Handle with care.
Troubleshooting
-
Low Yield: Check for leaks in the system. Ensure the reaction temperature is accurate and stable. The residence time may need to be optimized by adjusting the reactant flow rate and/or the carrier gas flow rate.
-
Char Formation: Excessive charring in the reactor tube can indicate that the reaction temperature is too high or the residence time is too long.
-
Poor Separation: Inefficient fractional distillation may lead to incomplete separation of the 2- and this compound isomers. Ensure the distillation column is of sufficient length and that the distillation is performed slowly.
These application notes and protocols provide a comprehensive framework for the synthesis of this compound via gas-phase pyrolysis. Researchers should adapt and optimize the described conditions based on their specific laboratory setup and safety protocols.
References
- 1. data.epo.org [data.epo.org]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. EP0684943B1 - Chlorination process of pyridine derivatives - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. citedrive.com [citedrive.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Selective Hydrogenation Synthesis of 3-Chloropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloropyridine is a critical intermediate in the pharmaceutical and agrochemical industries, serving as a key building block for a variety of complex molecules. Traditional synthesis routes often involve multi-step processes with harsh reagents and significant waste generation. Selective catalytic hydrogenation of more highly chlorinated pyridine (B92270) precursors presents a more atom-economical and environmentally benign alternative. This document provides detailed application notes and experimental protocols for the synthesis of this compound via selective hydrogenation, focusing on the dechlorination of 2,3,6-trichloropyridine.
Reaction Principle
The selective synthesis of this compound is achieved through the catalytic hydrodechlorination of a polychlorinated pyridine, such as 2,3,6-trichloropyridine. The process relies on a heterogeneous catalyst, typically palladium on a solid support, to selectively remove chlorine atoms at the 2 and 6 positions while leaving the chlorine at the 3-position intact. The reaction is performed in an organic solvent in the presence of an acid-binding agent to neutralize the hydrochloric acid generated during the reaction.
Data Presentation
Table 1: Summary of Reaction Parameters for Selective Hydrogenation of 2,3,6-Trichloropyridine to this compound
| Parameter | Value/Range | Notes |
| Starting Material | 2,3,6-Trichloropyridine | |
| Catalyst | Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C), Raney Nickel | [1][2] |
| Catalyst Loading | 1-5% (mass ratio to 2,3,6-trichloropyridine) | [3] |
| Solvent | Toluene, Ethyl Acetate, Methanol | [2][3] |
| Acid-Binding Agent | Pyridine, Triethylamine, Sodium Formate (B1220265), Transition Metal Acetates | [1][2][3] |
| Molar Ratio (Acid-binder:Substrate) | 0.5:1 to 1.2:1 | [1][2][3] |
| Hydrogen Pressure | 0.1 - 10 MPa | [1][2] |
| Reaction Temperature | 20 - 150 °C | [1][2] |
| Reaction Time | 8 hours (example) | [3] |
| pH Control | Reaction stopped when pH is 4-8 | [1][2] |
Experimental Protocols
Protocol 1: Selective Hydrogenation of 2,3,6-Trichloropyridine using Palladium on Carbon
This protocol is based on the general conditions described in the literature for the selective hydrodechlorination of polychlorinated pyridines.[1][2][3]
Materials:
-
2,3,6-Trichloropyridine
-
Palladium on Carbon (5% Pd/C)
-
Methanol
-
Sodium Formate
-
Nitrogen gas
-
Hydrogen gas
-
High-pressure reactor equipped with a magnetic stirrer, heating mantle, and pressure gauge.
Procedure:
-
Reactor Setup: To a 100 mL high-pressure reactor, add 10g of 2,3,6-trichloropyridine, 30g of methanol, 0.2g of 5% Pd/C catalyst, and 3g of sodium formate as the acid-binding agent.[3]
-
Inerting: Seal the reactor and purge with nitrogen gas to remove any air.
-
Pressurization: After purging, introduce hydrogen gas into the reactor.
-
Reaction: Begin stirring and heat the reactor to 75 °C. Maintain the reaction at this temperature for 8 hours, continuously supplying hydrogen to maintain a pressure of 0.1 MPa.[3]
-
Monitoring: The reaction can be monitored by analyzing aliquots for the disappearance of the starting material and the formation of the product using Gas Chromatography (GC).
-
Work-up:
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
The filtrate contains the product, this compound, along with the solvent and salt byproducts.
-
The product can be isolated and purified by distillation.
-
Visualizations
Reaction Pathway
Caption: Selective hydrogenation of 2,3,6-trichloropyridine.
Experimental Workflow
Caption: Workflow for this compound synthesis.
Safety Considerations
-
Hydrogen gas is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be carried out in a well-ventilated fume hood or a designated high-pressure laboratory.
-
The catalysts, such as Palladium on Carbon, can be pyrophoric, especially after use. Handle with care and under an inert atmosphere when dry.
-
Chlorinated pyridines are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
Selective catalytic hydrogenation offers an efficient and cleaner route for the synthesis of this compound. The key to achieving high selectivity is the careful control of reaction parameters, including the choice of catalyst, solvent, acid-binding agent, temperature, and pressure. The provided protocol serves as a starting point for process development and can be further optimized to meet specific yield and purity requirements.
References
Application Note: Quantitative Purity Determination of 3-Chloropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloropyridine is a critical intermediate in the synthesis of a wide range of pharmaceutical and agrochemical compounds. Its purity is paramount to ensure the safety, efficacy, and quality of the final products. This application note provides a comprehensive overview of robust analytical methods for the precise quantification of this compound purity and the identification of potential impurities. The methodologies detailed herein, primarily Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are standard in quality control laboratories.
This compound is a colorless to light yellow liquid with the chemical formula C₅H₄ClN.[1] Ensuring high purity, typically above 99%, is essential for its intended applications.[1] This document outlines detailed protocols, data presentation for comparative analysis, and visual workflows to aid researchers in establishing reliable quality control procedures.
Potential Impurities
The purity of this compound can be affected by impurities stemming from its synthesis route. Common manufacturing processes, such as the direct chlorination of pyridine (B92270) or the reaction of pyrrole (B145914) with chloroform, can lead to the presence of several related substances.[2][3] Understanding these potential impurities is crucial for developing selective analytical methods.
Common Impurities May Include:
-
Unreacted Starting Materials: Pyridine or Pyrrole.
-
Isomeric Impurities: 2-Chloropyridine and 4-Chloropyridine.
-
Over-chlorinated Pyridines: Such as 2,3-Dichloropyridine or 2,6-Dichloropyridine.[4]
-
Related Pyridine Derivatives: Arising from side reactions during synthesis.
Quantitative Data Summary
The selection of an appropriate analytical method depends on the specific requirements of the analysis, including the expected purity level, the nature of the impurities, and the available instrumentation. The following table summarizes typical purity data and the analytical methods used for this compound.
| Analytical Method | Purity Specification | Source |
| Gas Chromatography (GC) | >95.0% | Commercial Supplier |
| Gas Chromatography (GC) | 99% min | Safety Data Sheet |
| Gas Chromatography (GC) | 99.3% | Certificate of Analysis (for this compound-d4)[5] |
| Not Specified | 99% | Commercial Supplier |
| Not Specified | ≥98% | Commercial Supplier |
Experimental Protocols
Detailed methodologies for the most common and effective analytical techniques for quantifying this compound purity are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.
Protocol 1: Gas Chromatography (GC-FID) for Purity Assay
Gas chromatography with a Flame Ionization Detector (FID) is a robust and widely used method for determining the purity of volatile compounds like this compound.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness
-
Autosampler
-
Data Acquisition and Processing Software
Reagents:
-
This compound Reference Standard (of known purity)
-
High-purity solvent (e.g., Dichloromethane or Ethyl Acetate)
GC Conditions:
| Parameter | Value |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial: 80 °C, hold for 2 min |
| Ramp: 10 °C/min to 200 °C | |
| Hold: 5 min at 200 °C | |
| Detector Temperature | 280 °C |
Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the chosen solvent.
-
Prepare a reference standard solution of similar concentration in the same manner.
-
Transfer an aliquot of each solution into a GC vial for analysis.
Data Analysis:
The purity of the this compound sample is determined by area percent normalization. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Protocol 2: High-Performance Liquid Chromatography (HPLC-UV) for Impurity Profiling
Reversed-phase HPLC with UV detection is a powerful technique for separating and quantifying non-volatile impurities that may be present in this compound.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Autosampler
-
Data Acquisition and Processing Software
Reagents:
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (optional, for pH adjustment)
HPLC Conditions:
| Parameter | Value |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-5 min: 10% B |
| 5-20 min: 10% to 90% B | |
| 20-25 min: 90% B | |
| 25.1-30 min: 10% B | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Prepare a reference standard solution in the same manner.
Data Analysis:
The levels of impurities are determined by comparing their peak areas to the peak area of the this compound reference standard of a known concentration. A response factor may need to be determined for accurate quantification of each impurity.
Visual Workflows
The following diagrams illustrate the experimental workflows for the analytical methods described.
Caption: Workflow for GC-FID Purity Analysis of this compound.
Caption: Workflow for HPLC-UV Impurity Profiling of this compound.
Conclusion
The analytical methods and protocols outlined in this application note provide a robust framework for the accurate and reliable quantification of this compound purity. Both GC-FID and HPLC-UV are powerful techniques that, when properly validated, can ensure the quality and consistency of this important chemical intermediate. The choice of method will depend on the specific analytical needs, with GC being well-suited for overall purity assessment and HPLC providing detailed information on non-volatile impurities. Adherence to these or similarly validated methods is essential for researchers, scientists, and drug development professionals to maintain high standards of quality in their work.
References
Application Note: Separation of Chloropyridine Isomers by High-Performance Liquid Chromatography and Micellar Electrokinetic Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the separation of chloropyridine isomers, crucial intermediates in the pharmaceutical and agrochemical industries. The separation of these positional isomers is often challenging due to their similar physicochemical properties. This application note explores various High-Performance Liquid Chromatography (HPLC) approaches and presents a detailed protocol for a highly effective Micellar Electrokinetic Chromatography (MEKC) method.
Introduction to Chloropyridine Isomer Separation
Chloropyridines are a class of heterocyclic compounds that serve as important building blocks in the synthesis of a wide range of active pharmaceutical ingredients (APIs) and other specialty chemicals. The position of the chlorine atom on the pyridine (B92270) ring significantly influences the molecule's reactivity and biological activity. Therefore, the ability to separate and quantify chloropyridine isomers is critical for process monitoring, quality control, and regulatory compliance.
The primary challenge in separating positional isomers like 2-, 3-, and 4-chloropyridine (B1293800) lies in their subtle differences in polarity and hydrophobicity. This often necessitates the use of specialized chromatographic techniques to achieve baseline resolution.
HPLC Approaches for Isomer Separation
Several HPLC techniques can be employed for the separation of chloropyridine isomers. The choice of method depends on the specific isomers of interest, the sample matrix, and the desired analytical outcome (e.g., quantitative analysis, preparative separation).
-
Reversed-Phase (RP) HPLC: While standard C18 columns may offer limited selectivity for these isomers, optimization of mobile phase composition, including the use of polar organic solvents and pH adjustments, can improve separation. For instance, a reversed-phase method can be employed for the analysis of 2-chloropyridine (B119429) using a simple mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid.[1]
-
Mixed-Mode Chromatography (MMC): This technique utilizes stationary phases with both hydrophobic and ion-exchange functionalities. MMC offers enhanced selectivity for polar and ionizable compounds like chloropyridines, providing an alternative to ion-pairing agents and improving compatibility with mass spectrometry (MS).[2]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the separation of polar compounds that show little retention on traditional reversed-phase columns. It employs a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous buffer.[1][3][4][5][6]
-
Ion-Pair Chromatography (IPC): This technique involves adding an ion-pairing reagent to the mobile phase, which forms a neutral ion-pair with the charged analyte. This increases the hydrophobicity of the analyte, leading to greater retention on a reversed-phase column.[7]
Detailed Protocol: Micellar Electrokinetic Chromatography (MEKC) for Chloropyridine Isomer Separation
Micellar Electrokinetic Chromatography (MEKC) is a highly efficient separation technique that combines the principles of electrophoresis and chromatography. It is particularly effective for the separation of neutral and charged small molecules. A published method by Lin et al. (2001) demonstrates the successful separation of three monochloropyridine isomers and four dichloropyridine isomers.[1]
Principle of MEKC Separation
In MEKC, a surfactant is added to the running buffer at a concentration above its critical micelle concentration (CMC). These micelles act as a pseudo-stationary phase. Neutral analytes partition between the aqueous buffer (mobile phase) and the micelles based on their hydrophobicity. The differential partitioning, combined with the electrophoretic mobility of the micelles and the electroosmotic flow (EOF) of the buffer, results in the separation of the analytes.
dot
Caption: Principle of MEKC separation of neutral chloropyridine isomers.
Experimental Protocol
This protocol is adapted from the method described by Lin et al. (2001) for the separation of pyridine and eight chloropyridine isomers.[1]
Instrumentation:
-
Capillary Electrophoresis (CE) system equipped with a UV detector.
-
Fused-silica capillary (e.g., 50 µm I.D., 375 µm O.D., effective length 50 cm, total length 60 cm).
Reagents and Solutions:
-
Running Buffer: 20 mM phosphate (B84403) buffer (pH 7.0) containing 30 mM sodium dodecyl sulfate (B86663) (SDS) and 10% (v/v) methanol (B129727).
-
Sample Solution: Prepare a stock solution of each chloropyridine isomer (2-chloropyridine, 3-chloropyridine, 4-chloropyridine, and dichloropyridine isomers if desired) in methanol at a concentration of 1 mg/mL. Dilute the stock solutions with the running buffer to the desired concentration for analysis.
-
Capillary Conditioning: Before the first use, rinse the capillary with 1 M NaOH for 30 min, followed by deionized water for 30 min, and finally with the running buffer for 30 min. Between runs, rinse with 0.1 M NaOH for 2 min, deionized water for 2 min, and the running buffer for 5 min.
Chromatographic Conditions:
-
Applied Voltage: 20 kV
-
Temperature: 25 °C
-
Detection: UV at 214 nm
-
Injection: Hydrodynamic injection at 10 cm for 5 s.
Data Presentation
The following table summarizes the migration times for the monochloropyridine isomers based on the optimized MEKC method.
| Analyte | Migration Time (min) |
| Pyridine | 5.8 |
| 4-Chloropyridine | 7.2 |
| 2-Chloropyridine | 7.5 |
| This compound | 7.8 |
Data adapted from Lin et al. (2001).[1] Migration times are approximate and may vary depending on the specific instrument and capillary conditions.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for HPLC method development and the specific experimental workflow for the MEKC analysis of chloropyridine isomers.
dot
References
- 1. Optimization of separation and migration behavior of chloropyridines in micellar electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Green chromatography separation of analytes of greatly differing properties using a polyethylene glycol stationary phase and a low-toxic water-based mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Principles of Micellar Electrokinetic Capillary Chromatography Applied in Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrokinetic Chromatography‐based Micro Methods for Separation and Physiochemical Characterization of Very Hydrophobic Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: GC-MS Analysis of 3-Chloropyridine Reaction Mixtures
Audience: Researchers, scientists, and drug development professionals.
Introduction 3-Chloropyridine is a vital heterocyclic building block used in the synthesis of numerous pharmaceutical and agrochemical compounds.[1] Monitoring the progress of chemical reactions involving this compound is essential for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted analytical technique for this purpose. It offers high-resolution separation of volatile and semi-volatile compounds combined with definitive identification based on mass fragmentation patterns, making it ideal for tracking reactants, intermediates, and byproducts in a complex reaction mixture.[2]
This document provides a detailed protocol for the quantitative and qualitative analysis of this compound reaction mixtures using GC-MS.
Principle Gas Chromatography (GC) separates components of a mixture based on their differential partitioning between a stationary phase (the capillary column) and a mobile phase (an inert carrier gas). As components elute from the column, they enter the Mass Spectrometer (MS), which ionizes the molecules, separates the resulting ions based on their mass-to-charge ratio (m/z), and measures their relative abundance. This process generates a unique mass spectrum for each compound, acting as a "chemical fingerprint" for identification. Quantification is achieved by relating the detector response (peak area) to the concentration of the analyte.
Experimental Protocols
Instrumentation and Materials
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polymethylsiloxane capillary column (e.g., DB-5ms, HP-5ms, or equivalent).
-
Reagents:
-
This compound standard (≥99% purity)
-
Internal Standard (IS), e.g., Fluorene-d10 (B146254) or Pyrene-d10
-
High-purity solvents (e.g., Dichloromethane (B109758), Ethyl Acetate)
-
Anhydrous Sodium Sulfate (B86663)
-
Sample Preparation Protocol (Liquid-Liquid Extraction)
This protocol is suitable for monitoring the progress of a typical organic synthesis reaction.
-
Aliquot Collection: Carefully withdraw a small, representative aliquot (e.g., 50-100 µL) from the reaction mixture at a specific time point.
-
Quenching (if necessary): Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable quenching agent (e.g., cold water or a buffer solution) to stop the reaction.
-
Extraction:
-
To the quenched sample, add 1.0 mL of a suitable organic solvent like dichloromethane or ethyl acetate.
-
Add a known amount of internal standard solution (e.g., 100 µL of a 0.5 µg/mL solution of fluorene-d10 in dichloromethane).[3]
-
Vortex the mixture vigorously for 1 minute to ensure thorough extraction of the analytes into the organic phase.
-
-
Drying: Separate the organic layer and pass it through a small amount of anhydrous sodium sulfate to remove any residual water.
-
Dilution: Perform a serial dilution of the dried organic extract to bring the analyte concentration within the calibrated linear range of the instrument.
-
Transfer: Transfer the final diluted sample into a 2 mL GC autosampler vial for analysis.
GC-MS Method Parameters
The following table outlines the recommended starting parameters for the GC-MS analysis. Optimization may be required based on the specific reaction byproducts and instrumentation.
| Parameter | Recommended Setting |
| GC System | |
| Injector Temperature | 280 °C |
| Injection Mode | Split (A split ratio of 50:1 is a good starting point) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (Constant Flow Mode) |
| Oven Program | Initial: 80 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C |
| MS System | |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Ion Source Temperature | 230 °C |
| MS Transfer Line Temp. | 280 °C |
| Mass Scan Range | 40 - 400 m/z |
| Solvent Delay | 3 - 5 minutes (to prevent filament damage from the solvent peak) |
Data Analysis
-
Peak Identification: Identify the peaks in the total ion chromatogram (TIC) by comparing their mass spectra with a reference library (e.g., NIST).[4] The identity of this compound and known byproducts should be confirmed by comparing their retention times and mass spectra with those of authentic standards.
-
Quantification: Calculate the concentration of this compound and other compounds of interest using the internal standard method. Create a multi-point calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
Quantitative Data Summary
Table 1: Mass Spectral Data for this compound
The mass spectrum of this compound is characterized by its molecular ion peak and several key fragments. The presence of chlorine results in a characteristic isotopic pattern for chlorine-containing fragments (M+ and M+2 peaks with an approximate 3:1 ratio).
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| This compound | C₅H₄ClN | 113.55[5] | 113 (M+, Base Peak), 78 ([M-Cl]⁺), 51 ([C₄H₃]⁺)[4] |
Table 2: Typical Method Performance for Halogenated Aromatic Compounds
This table provides benchmark performance data based on validated methods for similar compounds, which can be expected from the described protocol after proper validation.[6]
| Parameter | Expected Performance Range |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/kg (ppb) |
| Limit of Quantification (LOQ) | 0.5 - 5.0 µg/kg (ppb) |
| Recovery | 80 - 115% |
| Precision (%RSD) | < 15% |
Visualization
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the GC-MS analysis of a this compound reaction mixture.
Caption: Workflow for GC-MS analysis of this compound reaction mixtures.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The role of GC-MS and LC-MS in the discovery of drinking water disinfection by-products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tdi-bi.com [tdi-bi.com]
- 4. This compound | C5H4ClN | CID 12287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pyridine, 3-chloro- [webbook.nist.gov]
- 6. Improvement of a GC–MS analytical method for the simultaneous detection of 3-MCPD and 1,3-DCP in food - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Utility of 3-Chloropyridine in the Synthesis of Novel Heterocycles
Introduction
3-Chloropyridine is a versatile and cost-effective starting material in organic synthesis, serving as a pivotal building block for the construction of a wide array of novel heterocyclic compounds.[1] Its utility stems from the presence of a chlorine atom at the 3-position of the pyridine (B92270) ring, which acts as a good leaving group in nucleophilic aromatic substitution reactions and participates in various palladium-catalyzed cross-coupling reactions.[2][3] This allows for the introduction of diverse functionalities and the formation of new carbon-carbon and carbon-heteroatom bonds, paving the way for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. The pyridine moiety itself is a common scaffold in numerous pharmaceuticals and biologically active compounds, and its incorporation into larger heterocyclic systems can significantly influence their pharmacological properties.[4][5]
These application notes provide detailed protocols for the synthesis of three distinct classes of novel heterocycles derived from this compound and its analogues: Pyrido[3,2-b][2][3]benzothiazines, Fused Thieno[2,3-b]pyridines, and biheteroaryls via Sonogashira coupling.
Application Note 1: Synthesis of Pyrido[3,2-b][1][3]benzothiazines
Pyrido[3,2-b][3]benzothiazines are a class of fused heterocyclic compounds with significant therapeutic potential, including anticancer and antimicrobial activities. The synthesis of these molecules can be efficiently achieved from 2-chloro-3-nitropyridine (B167233), a readily accessible derivative of this compound, through a base-mediated reaction with o-aminothiophenols. This reaction proceeds via a sequential nucleophilic substitution of the chlorine atom, followed by an intramolecular cyclization involving a Smiles rearrangement and substitution of the nitro group by the sulfur nucleophile.[2]
Experimental Protocol: Synthesis of a Pyrido[3,2-b][1][3]benzothiazine Derivative
This protocol describes the synthesis of a representative Pyrido[3,2-b][2][3]benzothiazine from 2-chloro-3-nitropyridine and 2-amino-4-methylthiophenol.
Materials:
-
2-Chloro-3-nitropyridine
-
2-Amino-4-methylthiophenol
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-3-nitropyridine (1.59 g, 10 mmol) and 2-amino-4-methylthiophenol (1.39 g, 10 mmol) in 40 mL of DMF.
-
Base Addition: To the stirred solution, add anhydrous potassium carbonate (2.76 g, 20 mmol).
-
Reaction: Heat the reaction mixture to 120 °C and maintain this temperature for 6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.
-
Precipitation and Filtration: A solid precipitate will form. Collect the solid by vacuum filtration and wash it with copious amounts of water, followed by a small amount of cold ethanol.
-
Purification: The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate (B1210297) gradient to yield the pure Pyrido[3,2-b][2][3]benzothiazine derivative.
Quantitative Data
| Reagent/Product | Molecular Weight ( g/mol ) | Amount (mmol) | Yield (%) | Physical State |
| 2-Chloro-3-nitropyridine | 158.56 | 10 | - | Yellow Solid |
| 2-Amino-4-methylthiophenol | 139.21 | 10 | - | Oily Liquid |
| Pyrido[3,2-b][2][3]benzothiazine | 227.28 | - | ~85% (Typical) | Yellow Crystalline Solid |
Visualizations
Caption: Reaction scheme for the synthesis of Pyrido[3,2-b][2][3]benzothiazine.
Caption: Experimental workflow for Pyrido[3,2-b][2][3]benzothiazine synthesis.
Application Note 2: Synthesis of Fused Thieno[2,3-b]pyridines
Thieno[2,3-b]pyridines are another important class of fused heterocycles that exhibit a broad spectrum of biological activities, including kinase inhibitory and anticancer properties.[6][7] A versatile route to these compounds involves the reaction of a substituted pyridine-2(1H)-thione with an α-halo-ketone or -nitrile, followed by an intramolecular cyclization. Pyridine-2(1H)-thiones can be prepared from the corresponding chloropyridines. This application note details a protocol for the synthesis of a functionalized thieno[2,3-b]pyridine.
Experimental Protocol: Synthesis of a Thieno[2,3-b]pyridine Derivative
This protocol outlines the synthesis of a 3-aminothieno[2,3-b]pyridine-2-carbonitrile derivative.
Materials:
-
3-Cyano-4-phenyl-6-methylpyridine-2(1H)-thione (can be synthesized from the corresponding 2-chloropyridine)
-
Sodium Ethoxide (NaOEt)
-
Ethanol
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 3-cyano-4-phenyl-6-methylpyridine-2(1H)-thione (2.28 g, 10 mmol) in 25 mL of absolute ethanol.
-
Base and Reagent Addition: To the suspension, add a solution of sodium ethoxide (0.75 g, 11 mmol) in 5 mL of ethanol, followed by chloroacetonitrile (0.76 g, 10 mmol).
-
Reaction: Reflux the reaction mixture for 4 hours. Monitor the reaction's completion using TLC.
-
Work-up: After cooling to room temperature, the product precipitates from the solution.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to obtain the 3-aminothieno[2,3-b]pyridine-2-carbonitrile derivative. The product can be recrystallized from ethanol if further purification is needed.
Quantitative Data
| Reagent/Product | Molecular Weight ( g/mol ) | Amount (mmol) | Yield (%) | Physical State |
| 3-Cyano-4-phenyl-6-methylpyridine-2(1H)-thione | 228.30 | 10 | - | Yellow Solid |
| Chloroacetonitrile | 75.50 | 10 | - | Colorless Liquid |
| 3-Amino-4-phenyl-6-methylthieno[2,3-b]pyridine-2-carbonitrile | 265.34 | - | ~90% (Typical) | Pale Yellow Solid |
Visualizations
Caption: Reaction scheme for the synthesis of a Thieno[2,3-b]pyridine derivative.
Caption: Experimental workflow for Thieno[2,3-b]pyridine synthesis.
Application Note 3: Synthesis of Biheteroaryls via Sonogashira Coupling
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[8] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, is widely used in the synthesis of complex molecules, including pharmaceuticals and natural products.[9] this compound is a suitable substrate for the Sonogashira coupling, enabling the synthesis of 3-alkynylpyridine derivatives, which are valuable intermediates for the construction of more complex heterocyclic systems.
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene (B144264)
This protocol describes the Sonogashira coupling of this compound with phenylacetylene to yield 3-(phenylethynyl)pyridine.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Toluene
-
Standard inert atmosphere glassware (Schlenk line or glovebox) and purification apparatus
Procedure:
-
Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stirrer and condenser, add PdCl₂(PPh₃)₂ (70 mg, 0.1 mmol, 1 mol%), CuI (19 mg, 0.1 mmol, 1 mol%), and this compound (1.13 g, 10 mmol).
-
Solvent and Reagent Addition: Evacuate and backfill the flask with argon three times. Under a positive pressure of argon, add 30 mL of degassed toluene, 10 mL of degassed triethylamine, and phenylacetylene (1.12 g, 11 mmol).
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12 hours under an argon atmosphere. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with toluene.
-
Extraction: Combine the filtrates and wash with saturated aqueous ammonium (B1175870) chloride solution (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford 3-(phenylethynyl)pyridine.
Quantitative Data
| Reagent/Product | Molecular Weight ( g/mol ) | Amount (mmol) | Yield (%) | Physical State |
| This compound | 113.54 | 10 | - | Colorless Liquid |
| Phenylacetylene | 102.14 | 11 | - | Colorless Liquid |
| 3-(Phenylethynyl)pyridine | 179.22 | - | ~80% (Typical) | White to Pale Yellow Solid |
Visualizations
Caption: Reaction scheme for the Sonogashira coupling of this compound.
Caption: Experimental workflow for the Sonogashira coupling reaction.
Signaling Pathway Application
Many kinase inhibitors possess a biheteroaryl core structure. The products of Sonogashira coupling can be further elaborated to form such inhibitors. For instance, certain[10]triazine-pyridine biheteroaryls have been identified as potent cyclin-dependent kinase (CDK) inhibitors.[2] CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis, making them attractive targets for cancer therapy.
Caption: Simplified signaling pathway of CDK inhibition leading to apoptosis.
References
- 1. THIENO[3,2-B]PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of potential anticancer agents. Pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Free-radical cyclization approach to polyheterocycles containing pyrrole and pyridine rings [beilstein-journals.org]
- 6. Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 3-Chloropyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for a variety of palladium-catalyzed cross-coupling reactions involving 3-chloropyridine. The pyridine (B92270) moiety is a crucial scaffold in numerous pharmaceuticals, and the functionalization of this ring system through robust and versatile cross-coupling methodologies is of paramount importance in medicinal chemistry and drug development. These reactions offer a powerful means to construct carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of diverse libraries of compounds for biological screening.
Due to the relatively lower reactivity of aryl chlorides compared to their bromide and iodide counterparts, the successful coupling of this compound often necessitates carefully optimized reaction conditions, including the use of specialized ligands and catalyst systems. This guide offers insights into these parameters and provides detailed procedures for several key transformations.
General Catalytic Cycle of Palladium-Catalyzed Cross-Coupling Reactions
The majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving Pd(0) and Pd(II) oxidation states. The cycle typically consists of three fundamental steps: oxidative addition, transmetalation (for C-C and C-N coupling) or olefin insertion (for Heck coupling), and reductive elimination.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Workflow
A typical experimental workflow for a palladium-catalyzed cross-coupling reaction involves careful setup under an inert atmosphere, execution of the reaction, and subsequent purification of the product.
Caption: A typical experimental workflow for a cross-coupling reaction.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between this compound and various organoboron compounds, typically boronic acids.
Quantitative Data for Suzuki-Miyaura Coupling of Chloropyridines
| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene (B28343)/H₂O | 100 | 18 | 95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 4 | 92 |
| 3 | 2-Methylphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | 85 |
| 4 | 3,5-Dichloropyridine | Pd(OAc)₂ (2) | PCy₃ (4) | K₃PO₄ (2) | Dioxane/H₂O | 110 | 16 | 88[1] |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (B84403) (K₃PO₄)
-
Toluene
-
Deionized water
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
In a separate vial, weigh palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the Schlenk flask with nitrogen or argon three times.
-
Add the catalyst and ligand to the Schlenk flask under a positive flow of inert gas.
-
Add degassed toluene (5 mL) and degassed deionized water (0.5 mL) to the flask via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford 3-phenylpyridine.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling this compound with a wide range of primary and secondary amines.
Quantitative Data for Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu (1.4) | Toluene | 100 | 24 | 85 |
| 2 | Morpholine (B109124) | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (2) | Dioxane | 110 | 18 | 92 |
| 3 | Benzylamine | Pd(OAc)₂ (1) | RuPhos (2) | Cs₂CO₃ (1.5) | t-BuOH | 90 | 16 | 88 |
| 4 | Cyclohexylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | LHMDS (1.5) | THF | 80 | 20 | 90 |
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound
-
Morpholine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (B91453) (anhydrous)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk tube, add palladium(II) acetate (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).
-
Add this compound (1.0 mmol, 1.0 equiv.) and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Evacuate and backfill the Schlenk tube with nitrogen or argon three times.
-
Add anhydrous 1,4-dioxane (5 mL) and morpholine (1.2 mmol, 1.2 equiv.) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C with stirring for 18 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the Celite® pad with additional ethyl acetate (10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 4-(pyridin-3-yl)morpholine.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of 3-alkynylpyridines through the reaction of this compound with terminal alkynes.
Quantitative Data for Sonogashira Coupling of this compound
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene (B144264) | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N (3) | THF | 65 | 12 | 88 |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPA (2.5) | DMF | 80 | 16 | 90 |
| 3 | 1-Heptyne | Pd(OAc)₂ (2) | PPh₃ (4), CuI (3) | K₂CO₃ (2) | Acetonitrile | 70 | 24 | 82 |
| 4 | Propargyl alcohol | PdCl₂(dppf) (2) | CuI (4) | Cs₂CO₃ (2) | Dioxane | 90 | 18 | 85 |
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound
-
Phenylacetylene
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (B128534) (Et₃N)
-
Tetrahydrofuran (THF), anhydrous and degassed
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add Pd(PPh₃)₄ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add anhydrous and degassed THF (10 mL) via syringe.
-
Add this compound (1.0 mmol, 1.0 equiv.), phenylacetylene (1.2 mmol, 1.2 equiv.), and triethylamine (3.0 mmol, 3.0 equiv.) via syringe.
-
Heat the reaction mixture to 65 °C with stirring for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite® and wash with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium (B1175870) chloride solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford 3-(phenylethynyl)pyridine.
Heck Reaction
The Heck reaction allows for the vinylation of this compound by coupling with various alkenes.
Quantitative Data for Heck Reaction of Aryl Chlorides
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | K₂CO₃ (2) | DMF | 120 | 24 | 75 |
| 2 | n-Butyl acrylate (B77674) | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | Cs₂CO₃ (1.1) | Dioxane | 120 | 16 | 85[2] |
| 3 | Ethyl acrylate | Pd(OAc)₂ (2) | DavePhos (4) | K₃PO₄ (2) | Toluene | 110 | 18 | 80 |
| 4 | Acrylonitrile | PdCl₂(PPh₃)₂ (3) | - | Et₃N (2) | Acetonitrile | 100 | 20 | 78 |
Experimental Protocol: Heck Reaction of this compound with n-Butyl acrylate
Materials:
-
This compound
-
n-Butyl acrylate
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri-tert-butylphosphine (P(t-Bu)₃)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and P(t-Bu)₃ (0.06 mmol, 6 mol%) to a dry Schlenk tube.
-
Add cesium carbonate (1.1 mmol, 1.1 equiv.).
-
Add this compound (1.0 mmol, 1.0 equiv.).
-
Seal the tube, remove from the glovebox, and add anhydrous dioxane (5 mL) and n-butyl acrylate (1.5 mmol, 1.5 equiv.) via syringe.
-
Heat the reaction mixture to 120 °C with vigorous stirring for 16 hours.[2]
-
Monitor the reaction progress by GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite®.
-
Wash the Celite® pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Stille Coupling
The Stille coupling involves the reaction of this compound with an organotin compound to form a C-C bond.
Quantitative Data for Stille Coupling of Aryl Chlorides
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(vinyl)tin (B143874) | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 24 | 70 |
| 2 | Tributyl(phenyl)tin | Pd₂(dba)₃ (2) | P(fur)₃ (8) | CsF (2) | Dioxane | 100 | 18 | 78 |
| 3 | Trimethyl(phenylethynyl)tin | PdCl₂(PPh₃)₂ (3) | - | CuI (10 mol%) | DMF | 80 | 16 | 85 |
| 4 | Tributyl(2-thienyl)tin | Pd(OAc)₂ (2) | SPhos (4) | - | THF | 90 | 20 | 82 |
Experimental Protocol: Stille Coupling of this compound with Tributyl(vinyl)tin
Materials:
-
This compound
-
Tributyl(vinyl)tin
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add anhydrous toluene (10 mL) via syringe.
-
Add this compound (1.0 mmol, 1.0 equiv.) and tributyl(vinyl)tin (1.1 mmol, 1.1 equiv.) via syringe.
-
Heat the reaction mixture to 110 °C with stirring for 24 hours.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel. To remove tin byproducts, a potassium fluoride (B91410) workup can be employed before chromatography.
Negishi Coupling
The Negishi coupling utilizes an organozinc reagent to couple with this compound.
Quantitative Data for Negishi Coupling of Aryl Chlorides
| Entry | Organozinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylzinc chloride | Pd(OAc)₂ (2) | SPhos (4) | THF | 60 | 12 | 88 |
| 2 | 4-Methoxyphenylzinc chloride | Pd₂(dba)₃ (1) | XPhos (2) | Dioxane | 80 | 10 | 90 |
| 3 | 2-Thienylzinc bromide | PdCl₂(dppf) (3) | - | THF | 70 | 16 | 85 |
| 4 | Benzylzinc chloride | Pd(P(t-Bu)₃)₂ (2) | - | NMP | 50 | 14 | 82 |
Experimental Protocol: Negishi Coupling of this compound with Phenylzinc Chloride
Materials:
-
This compound
-
Phenylzinc chloride (commercially available solution or prepared in situ)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Tetrahydrofuran (THF), anhydrous
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add anhydrous THF (5 mL) and this compound (1.0 mmol, 1.0 equiv.).
-
Slowly add a solution of phenylzinc chloride in THF (1.2 mmol, 1.2 equiv.) to the reaction mixture at room temperature.
-
Heat the reaction mixture to 60 °C with stirring for 12 hours.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Kumada Coupling
The Kumada coupling employs a Grignard reagent as the coupling partner for this compound.
Quantitative Data for Kumada Coupling of Aryl Chlorides
| Entry | Grignard Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylmagnesium bromide | Pd(OAc)₂ (1) | PCy₃ (2) | THF | 65 | 6 | 85 |
| 2 | 4-Methylphenylmagnesium bromide | PdCl₂(dppf) (2) | - | Dioxane | 80 | 8 | 88 |
| 3 | 2-Thienylmagnesium bromide | NiCl₂(dppe) (5) | - | Diethyl ether | 35 | 12 | 75 |
| 4 | Ethylmagnesium bromide | Pd(P(t-Bu)₃)₂ (2) | - | THF | 50 | 10 | 80 |
Experimental Protocol: Kumada Coupling of this compound with Phenylmagnesium Bromide
Materials:
-
This compound
-
Phenylmagnesium bromide (commercially available solution)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Tetrahydrofuran (THF), anhydrous
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and PCy₃ (0.02 mmol, 2 mol%).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add anhydrous THF (5 mL) and this compound (1.0 mmol, 1.0 equiv.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of phenylmagnesium bromide in THF (1.1 mmol, 1.1 equiv.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to 65 °C with stirring for 6 hours.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, cool the reaction to 0 °C and carefully quench with saturated aqueous ammonium chloride solution (10 mL).
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Cyanation
Palladium-catalyzed cyanation provides a direct route to 3-cyanopyridine (B1664610) from this compound.
Quantitative Data for Cyanation of this compound
| Entry | Cyanide Source | Catalyst (mol%) | Ligand (mol%) | Additive (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Zn(CN)₂ | Pd₂(dba)₃ (2) | dppf (4) | Zn powder (10) | DMAc | 120 | 12 | 89 |
| 2 | K₄[Fe(CN)₆] | Pd(OAc)₂ (1) | XPhos (2) | - | t-BuOH/H₂O | 100 | 18 | 92 |
| 3 | Zn(CN)₂ | Pd(P(t-Bu)₃)₂ (3) | - | - | NMP | 130 | 10 | 85 |
| 4 | KCN | Pd(OAc)₂ (2) | cataCXium A (4) | - | Toluene | 110 | 24 | 80 |
Experimental Protocol: Cyanation of this compound using Zinc Cyanide
Materials:
-
This compound
-
Zinc cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Zinc powder
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk tube, add Zn(CN)₂ (0.6 mmol, 0.6 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), dppf (0.04 mmol, 4 mol%), and zinc powder (0.1 mmol, 10 mol%).
-
Add this compound (1.0 mmol, 1.0 equiv.).
-
Evacuate and backfill the tube with nitrogen or argon three times.
-
Add anhydrous DMAc (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 120 °C with stirring for 12 hours.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the filtrate with water (3 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford 3-cyanopyridine.
References
Synthesis of 3-Substituted Pyridines from 3-Chloropyridine: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the functionalization of the pyridine (B92270) scaffold is a cornerstone of modern medicinal chemistry. The 3-substituted pyridine motif, in particular, is a prevalent feature in a wide array of pharmacologically active compounds. This document provides detailed application notes and experimental protocols for the synthesis of diverse 3-substituted pyridines commencing from the readily available and cost-effective starting material, 3-chloropyridine. The focus is on robust and versatile palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.
The pyridine ring is a privileged scaffold in drug design due to its unique electronic properties and ability to engage in hydrogen bonding.[1] The development of efficient synthetic methodologies to access functionalized pyridines is therefore of critical importance.[2] Cross-coupling reactions have emerged as powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, and their application to heteroaromatic halides like this compound has been a subject of intense research.[3] However, the C-Cl bond activation in chloropyridines is often challenging due to its strength compared to C-Br or C-I bonds, necessitating the use of highly active catalyst systems.[4]
This guide offers a comparative overview of various catalytic systems and optimized reaction conditions for the successful coupling of this compound with a range of partners, including boronic acids, amines, terminal alkynes, and alkenes.
Key Synthetic Transformations of this compound
A variety of 3-substituted pyridines can be accessed from this compound using palladium-catalyzed cross-coupling reactions. The choice of reaction depends on the desired substituent to be introduced at the 3-position.
I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) and C(sp²)-C(sp³) Bonds
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds by reacting an organoboron compound with an organic halide. For the coupling of this compound, the selection of a highly active palladium catalyst and a suitable ligand is crucial to overcome the inertness of the C-Cl bond.
Data Presentation: Suzuki-Miyaura Coupling of this compound
| Entry | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Tolylboronic acid | Pd(OAc)₂ (0.5) | NHC | NaHCO₃ | H₂O | RT | 39-99 |
| 2 | Arylboronic acid | Pd₂(dba)₃ | Ad₂PⁿBu (3) | LiOᵗBu | Dioxane/H₂O | 100 | High |
| 3 | Phenylboronic acid | Pd(OAc)₂ (1) | Ad₂PⁿBu (3) | LiOᵗBu | Dioxane/H₂O | 100 | 96 |
| 4 | Alkyl Boronic Pinacol Ester | Pd(OAc)₂ (1) | Ad₂PⁿBu (3) | LiOᵗBu | Dioxane/H₂O | 100 | 99 |
NHC = N-heterocyclic carbene; dba = dibenzylideneacetone; Ad₂PⁿBu = Di(1-adamantyl)-n-butylphosphine.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 mmol)
-
Aryl- or alkylboronic acid/ester (1.2-1.5 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Ligand (e.g., Ad₂PⁿBu, 3-6 mol%)
-
Base (e.g., LiOᵗBu or K₃PO₄, 2.0-3.0 mmol)
-
Anhydrous solvent (e.g., Dioxane/H₂O 4:1, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere, add this compound, the boronic acid/ester, base, palladium catalyst, and ligand.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture vigorously and heat to the specified temperature (typically 100 °C) for 12-24 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
II. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. For a deactivated substrate like this compound, the choice of a bulky, electron-rich phosphine (B1218219) ligand is critical for achieving high yields.[4]
Data Presentation: Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | P(i-BuNCH₂CH₂)₃N (3) | NaOᵗBu | Toluene | 100 | 80 |
| 2 | Piperidine | Pd₂(dba)₃ (1) | RuPhos (2) | NaOᵗBu | Toluene | 100 | High |
| 3 | Aniline | Pd₂(dba)₃ (1) | BrettPhos (2) | NaOᵗBu | Toluene | 100 | 66 |
| 4 | Various secondary amines | RuPhos-precatalyst | - | K₂CO₃ | Dioxane | 110 | High |
P(i-BuNCH₂CH₂)₃N = Verkade's superbase; RuPhos = 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl; BrettPhos = 2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium pre-catalyst or Pd₂(dba)₃ (1-2 mol%)
-
Ligand (e.g., RuPhos or BrettPhos, 2-4 mol%)
-
Strong base (e.g., NaOᵗBu, 1.4 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene, 5 mL)
-
Inert atmosphere (Glovebox or Schlenk line)
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound, the amine, the base, the palladium source, and the ligand to a dry reaction vial.[5]
-
Add the anhydrous and degassed solvent.
-
Seal the vial and heat the reaction mixture with stirring at the specified temperature (typically 80-110 °C) for 12-24 hours.[4]
-
Monitor the reaction for completion by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a short pad of celite, washing with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
III. Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.
Data Presentation: Sonogashira Coupling of this compound
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | Moderate |
| 2 | Terminal Alkyne | Pd(PPh₃)₄ | CuI | i-Pr₂NH | THF | RT | Good |
| 3 | 2-Methyl-3-butyn-2-ol | NS-MCM-41-Pd | CuI | Et₃N | Toluene | 90 | Good |
NS-MCM-41-Pd = Palladium supported on nanosized MCM-41.
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 4-10 mol%)
-
Amine base (e.g., Et₃N or i-Pr₂NH, 2.0-3.0 mmol)
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.[6]
-
Add the anhydrous solvent and the amine base.
-
Stir the mixture for a few minutes, then add the terminal alkyne dropwise.
-
Stir the reaction mixture at room temperature or heat as required (e.g., 50-100 °C).[7]
-
Monitor the reaction's progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
IV. Heck Coupling: Vinylation of this compound
The Heck reaction allows for the coupling of an aryl halide with an alkene to form a substituted alkene.[8] The reaction with this compound typically requires a palladium catalyst and a phosphine ligand.
Data Presentation: Heck Coupling of this compound
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Styrene | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | Cs₂CO₃ | Dioxane | 100-120 | High |
| 2 | Methyl Acrylate | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | Cs₂CO₃ | Dioxane | 100-120 | High |
| 3 | n-Butyl Acrylate | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 130 | Moderate |
P(t-Bu)₃ = Tri(tert-butyl)phosphine.
Experimental Protocol: Heck Coupling
References
- 1. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Nitration of 3-Chloropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The nitration of pyridine (B92270) and its derivatives is a cornerstone of synthetic organic chemistry, providing essential intermediates for the development of pharmaceuticals, agrochemicals, and novel materials. Due to the electron-deficient nature of the pyridine ring, electrophilic aromatic substitution reactions, such as nitration, can be challenging and often necessitate specific conditions to achieve satisfactory yields and regioselectivity. This document provides a detailed experimental protocol for the nitration of 3-chloropyridine, a common building block in organic synthesis. The primary product of this reaction is 3-chloro-5-nitropyridine (B1586119).[1]
Introduction
This compound is a versatile heterocyclic compound utilized in the synthesis of a wide range of more complex molecules.[2][3][4] The introduction of a nitro group onto the this compound scaffold further enhances its synthetic utility by providing a handle for subsequent chemical transformations. The electron-withdrawing nature of both the chloro and nitro substituents activates the pyridine ring for nucleophilic aromatic substitution, while the nitro group itself can be reduced to an amino group, opening up further avenues for derivatization.
The nitration of this compound primarily yields 3-chloro-5-nitropyridine. This regioselectivity is governed by the directing effects of the chlorine atom and the pyridine nitrogen. This protocol outlines a robust method for this transformation using a mixture of nitric acid and trifluoroacetic anhydride (B1165640).[1][5]
Data Presentation
The following table summarizes the typical quantitative data for the nitration of this compound.
| Starting Material | Product | Reagents | Yield | Reference |
| This compound | 3-Chloro-5-nitropyridine | Nitric acid, Trifluoroacetic anhydride | 76% | [1] |
Experimental Protocol
This protocol is adapted from established methods for the nitration of substituted pyridines.[1][5]
Materials:
-
This compound
-
Trifluoroacetic anhydride (TFAA)
-
Concentrated nitric acid (HNO₃)
-
Sodium metabisulfite (B1197395) solution
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve this compound in dichloromethane. Cool the flask in an ice bath to 0 °C.
-
Addition of Trifluoroacetic Anhydride: While maintaining the temperature at 0 °C, slowly add trifluoroacetic anhydride to the solution of this compound with vigorous stirring.
-
Addition of Nitric Acid: To this cooled mixture, add concentrated nitric acid dropwise via the dropping funnel. The rate of addition should be carefully controlled to maintain the internal temperature below 5 °C.
-
Reaction: After the addition of nitric acid is complete, allow the reaction mixture to stir at 0-24 °C for 12 hours.
-
Quenching: After 12 hours, carefully and slowly add the reaction mixture to a beaker containing a stirred solution of sodium metabisulfite. Continue stirring for an additional 12 hours at room temperature to ensure complete quenching of the excess nitrating agent.
-
Work-up:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude 3-chloro-5-nitropyridine can be further purified by recrystallization or column chromatography on silica (B1680970) gel.
-
Safety Precautions:
-
This reaction should be performed in a well-ventilated fume hood.
-
Concentrated nitric acid and trifluoroacetic anhydride are highly corrosive and strong oxidizing agents. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn.
-
The reaction is exothermic, and careful temperature control is crucial to prevent runaway reactions.
-
Handle all pyridine derivatives with care as they can be toxic.
Visualization
Experimental Workflow for the Nitration of this compound
Caption: Workflow for the synthesis of 3-chloro-5-nitropyridine.
References
Application Notes and Protocols for the Large-Scale Synthesis of 3-Chloropyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the large-scale industrial synthesis of 3-Chloropyridine, an important intermediate in the pharmaceutical and agrochemical industries.[1][2] The protocols outlined below focus on two primary, industrially viable routes: the selective hydrogenation of 2,3,6-trichloropyridine (B1294687) and the Sandmeyer reaction of 3-aminopyridine (B143674).
Overview of Synthetic Routes
The selection of a synthetic route for the industrial production of this compound depends on factors such as raw material cost, reaction yield, purity of the final product, and environmental impact. Two prominent methods are detailed herein:
-
Route 1: Chlorination of 2,6-Dichloropyridine (B45657) and Selective Hydrogenation: This multi-step process involves the chlorination of readily available 2,6-dichloropyridine to 2,3,6-trichloropyridine, followed by a selective catalytic hydrogenation to remove the chlorine atoms at the 2 and 6 positions.[1][3] This method is advantageous due to its high yield and purity.[1]
-
Route 2: Sandmeyer Reaction of 3-Aminopyridine: A classic and versatile method for the synthesis of aryl halides, the Sandmeyer reaction involves the diazotization of 3-aminopyridine to form a diazonium salt, which is then converted to this compound in the presence of a copper(I) chloride catalyst.[4][5] While traditional diazotization reactions can produce significant waste, modern adaptations aim to improve the environmental footprint.[6]
Data Presentation
The following table summarizes the key quantitative data for the two primary synthetic routes to this compound, allowing for a direct comparison of their efficiency and output.
| Parameter | Route 1: Selective Hydrogenation of 2,3,6-Trichloropyridine | Route 2: Sandmeyer Reaction of 3-Aminopyridine |
| Starting Material | 2,6-Dichloropyridine | 3-Aminopyridine |
| Key Reagents | Chlorination: Chlorine gas, FeCl₃ (catalyst).Hydrogenation: H₂ gas, Palladium on carbon (catalyst), Triethylamine (B128534).[1] | Diazotization: Sodium nitrite (B80452), Hydrochloric acid.Sandmeyer: Copper(I) chloride.[4][7] |
| Reaction Temperature | Chlorination: 120-140°C.Hydrogenation: 60-80°C.[1] | Diazotization: 0-5°C.[7] |
| Overall Yield | 85.6%[1] | Good yields reported, though specific industrial-scale percentages vary.[8] |
| Product Purity | ≥99.5%[1] | High purity achievable with proper workup and purification. |
| Key Advantages | High yield and purity, utilizes readily available starting materials.[1][3] | Well-established and versatile reaction.[4][5] |
| Key Disadvantages | Multi-step process, requires handling of chlorine gas and high temperatures.[1] | Diazotization produces a large amount of acidic wastewater.[6] |
Experimental Protocols
Route 1: Selective Hydrogenation of 2,3,6-Trichloropyridine
This protocol is divided into two main stages: the chlorination of 2,6-dichloropyridine and the subsequent selective hydrogenation.
Stage 1: Synthesis of 2,3,6-Trichloropyridine
Materials:
-
2,6-Dichloropyridine
-
Anhydrous Ferric Chloride (FeCl₃)
-
Chlorine Gas
Procedure:
-
In a 2000 mL four-necked flask equipped with a mechanical stirrer, gas inlet tube, thermometer, and reflux condenser, add 1480.0 g of 2,6-dichloropyridine and 89.2 g of anhydrous FeCl₃.[1]
-
Heat the mixture to 120-140°C with stirring.[1]
-
Introduce chlorine gas into the reaction mixture.[1]
-
Monitor the reaction progress by gas chromatography (GC).
-
Once the reaction is complete, cool the mixture to 100°C.[1]
-
Perform vacuum distillation, collecting the product fraction at a top temperature of 118-124°C under -0.1 MPa.[1] The resulting 2,3,6-trichloropyridine should have a purity of ≥99.5%.[1]
Stage 2: Selective Hydrogenation to this compound
Materials:
-
2,3,6-Trichloropyridine (from Stage 1)
-
Triethylamine
-
Palladium on Carbon (Pd/C) catalyst
-
Toluene
-
Hydrogen Gas
-
Hydrochloric Acid
-
Water
Procedure:
-
In a suitable reactor, add 557.8 g of 2,3,6-trichloropyridine, 232.0 g of triethylamine, 8.5 g of palladium on carbon, and 1675 g of toluene.[1]
-
Heat the mixture to 60-80°C and introduce hydrogen gas.[1]
-
Monitor the reaction until the pH of the reaction mixture is between 4 and 8, then stop the hydrogen flow.[1]
-
Cool the reaction mixture to room temperature.[1]
-
Add 790 g of water to dissolve the triethylamine hydrochloride and filter to recover the palladium on carbon catalyst.[1]
-
Allow the filtrate to settle and separate the aqueous layer.[1]
-
Extract the organic layer with 200 g of hydrochloric acid three times.[1]
-
Dilute the combined acidic extracts with 1630 g of water, filter, and wash with 100 g of water.[1]
-
Adjust the pH of the filtrate to neutral with an alkaline solution.[1]
-
Separate the layers to obtain the final product, this compound, with a yield of 85.6% and a purity of ≥99.5%.[1]
Route 2: Sandmeyer Reaction of 3-Aminopyridine
This protocol describes the synthesis of this compound from 3-aminopyridine via a Sandmeyer reaction.
Materials:
-
3-Aminopyridine
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite
-
Copper(I) Chloride
-
Water
-
Dichloromethane
Procedure:
-
Diazotization:
-
In a reactor, dissolve the desired amount of 3-aminopyridine in concentrated hydrochloric acid.
-
Cool the mixture to 0-5°C in an ice bath.[7]
-
Slowly add a solution of sodium nitrite in water, ensuring the temperature remains below 5°C.[7]
-
Stir the mixture for a short period to ensure the complete formation of the diazonium salt.[7]
-
-
Sandmeyer Reaction:
-
Work-up and Purification:
-
Add water to the reaction mixture.[7]
-
Perform steam distillation to separate the volatile this compound from non-volatile impurities. Collect the distillate.[7]
-
Extract the distillate with dichloromethane.[7]
-
Combine the organic extracts, dry over a suitable drying agent (e.g., magnesium sulfate), and evaporate the solvent under reduced pressure to yield this compound.[7]
-
Visualizations
The following diagrams illustrate the chemical pathways and a general experimental workflow for the synthesis of this compound.
Caption: Route 1: Synthesis via Chlorination and Selective Hydrogenation.
Caption: Route 2: Synthesis via Sandmeyer Reaction.
Caption: General Experimental Workflow for this compound Synthesis.
Safety and Handling
This compound is a flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled.[9][10] It also causes skin and eye irritation.[10] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and respiratory protection, should be worn when handling this compound.[9][11] Work should be conducted in a well-ventilated area, such as a fume hood.[9] Store in a cool, dry, and well-ventilated place away from sources of ignition.[11] In case of accidental exposure, refer to the Safety Data Sheet (SDS) for detailed first-aid measures.[9][11][12][13]
References
- 1. Page loading... [wap.guidechem.com]
- 2. guidechem.com [guidechem.com]
- 3. CN102174014A - Preparation method of this compound - Google Patents [patents.google.com]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. CN102174014B - Preparation method of this compound - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. portal.tpu.ru [portal.tpu.ru]
- 9. echemi.com [echemi.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chloropyridine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to improve the yield and purity of 3-Chloropyridine.
Frequently Asked Questions (FAQs)
Q1: My this compound synthesis yield is consistently low. What are the most common causes?
Low yields in this compound synthesis can stem from several factors depending on the chosen synthetic route. The most common issues include poor regioselectivity, leading to the formation of undesired isomers (2- and 4-chloropyridine), incomplete reaction, and product decomposition under harsh conditions. For instance, the direct chlorination of pyridine (B92270) often results in a mixture of isomers with only a moderate yield of the desired 3-chloro product.[1]
Q2: How can I minimize the formation of 2- and 4-chloropyridine (B1293800) isomers?
Minimizing isomer formation is critical for improving the yield of this compound. The choice of synthesis method is the most important factor.
-
Direct Chlorination: This method is prone to producing a mixture of 2-, 3-, and 4-chloropyridines due to the electronics of the pyridine ring. While catalysts like aluminum chloride are used, achieving high selectivity for the 3-position is challenging.[1]
-
Sandmeyer Reaction: Synthesizing from 3-aminopyridine (B143674) via a Sandmeyer reaction is a highly regioselective method. Since the starting material already has the nitrogen functionality at the 3-position, the chlorine is specifically introduced at this location, virtually eliminating the formation of 2- and 4-chloro isomers.[2][3]
-
Pyridine-N-Oxide Route: While chlorination of pyridine-N-oxide is an effective way to produce 2- and 4-chloropyridines, it is generally not suitable for synthesizing this compound as substitution at the 3-position is rare with this method.[4]
Q3: I'm using the Sandmeyer reaction with 3-aminopyridine, but my yields are still poor. What should I troubleshoot?
The Sandmeyer reaction is sensitive to temperature and the stability of the diazonium salt intermediate.
-
Temperature Control: It is crucial to maintain a low temperature (typically 0-5 °C) during the diazotization step (reaction of 3-aminopyridine with a nitrite (B80452) source like NaNO₂). If the temperature rises, the diazonium salt can decompose prematurely, leading to side products and reduced yield.[2]
-
Acidic Conditions: The reaction must be performed in a strongly acidic medium (e.g., concentrated HCl) to ensure the complete formation and stability of the diazonium salt.
-
Purity of Starting Material: Ensure the 3-aminopyridine is pure, as impurities can interfere with the diazotization process.
Q4: What is the most reliable method for high-yield, high-purity this compound on an industrial scale?
For large-scale production, a multi-step process starting from 2,6-dichloropyridine (B45657) is often employed. This method involves the chlorination of 2,6-dichloropyridine to form 2,3,6-trichloropyridine, followed by selective catalytic hydrogenation (dechlorination) to remove the chlorine atoms at the 2- and 6-positions. This route is advantageous due to its high overall yield (often exceeding 80%) and the high purity of the final product (≥99.5%).[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion / Unreacted Starting Material | Insufficient Reagent: The molar ratio of the chlorinating agent or diazotizing agent is too low. | Increase the molar equivalent of the key reagent (e.g., NaNO₂ in Sandmeyer, chlorine gas in direct chlorination). |
| Low Reaction Temperature (for direct chlorination): The activation energy for the reaction is not being met. | Gradually increase the reaction temperature while monitoring for byproduct formation. For direct chlorination, temperatures of 120-140°C are often used.[5] | |
| Poor Catalyst Activity: The catalyst (e.g., AlCl₃, FeCl₃) is old, hydrated, or insufficient in quantity. | Use fresh, anhydrous catalyst and ensure adequate loading. | |
| Poor Selectivity / High Isomer Content | Incorrect Synthetic Route: Using a non-regioselective method like direct chlorination of pyridine. | Switch to a more regioselective method, such as the Sandmeyer reaction starting from 3-aminopyridine. |
| High Reaction Temperature: Elevated temperatures can sometimes reduce selectivity by providing enough energy to overcome the activation barriers for the formation of other isomers. | Optimize the temperature to find a balance between reaction rate and selectivity. For Sandmeyer, strictly maintain low temperatures (0-5 °C). | |
| Product Decomposition / Tar Formation | Excessively High Temperature: The reaction temperature is too high, causing the starting materials or product to decompose. | Reduce the reaction temperature. Perform a temperature optimization study to find the ideal conditions. |
| Unstable Intermediates: Diazonium salts in the Sandmeyer reaction are inherently unstable and can decompose violently if not handled correctly. | Ensure consistent and effective cooling. Do not isolate the diazonium salt; use it in situ immediately after its formation. | |
| Difficult Purification | Similar Boiling Points of Isomers: 2-Chloropyridine (B119429) and this compound have close boiling points, making separation by simple distillation difficult. | Utilize fractional distillation with a high-efficiency column. Alternatively, consider purification by column chromatography for smaller, lab-scale batches. |
Quantitative Data on Synthesis Methods
The selection of a synthetic route significantly impacts yield and purity. The following table summarizes and compares common methods.
| Synthesis Method | Starting Material | Key Reagents | Reported Yield | Purity | Key Advantages / Disadvantages |
| Direct Chlorination | Pyridine | Cl₂, AlCl₃ (catalyst) | ~33%[1] | Moderate | Advantage: Uses inexpensive, readily available starting material. Disadvantage: Poor regioselectivity, produces a mixture of isomers requiring difficult separation. |
| From Pyrrole | Pyrrole | Chloroform (vapor phase) | 25-33%[1][6] | Moderate | Advantage: Inexpensive reagents. Disadvantage: Requires very high temperatures (550 °C), low to moderate yield, forms 2-chloropyridine as a byproduct. |
| Sandmeyer Reaction | 3-Aminopyridine | NaNO₂, HCl, CuCl | >70% | High | Advantage: Excellent regioselectivity, leading to a purer product. Disadvantage: Requires careful temperature control; diazonium intermediates can be unstable. |
| Industrial Route | 2,6-Dichloropyridine | 1. Cl₂, FeCl₃ 2. H₂, Pd/C, Et₃N | >85% (overall)[5] | ≥99.5%[5] | Advantage: High yield and very high purity, suitable for large scale. Disadvantage: Multi-step process, requires handling of hazardous gases (Cl₂, H₂). |
Experimental Protocols
Key Protocol: Synthesis of this compound via Sandmeyer Reaction
This protocol details the conversion of 3-aminopyridine to this compound. It is a reliable lab-scale method that offers high regioselectivity.
Materials:
-
3-Aminopyridine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Ice
-
Sodium Hydroxide (NaOH) solution
-
Diethyl ether or Dichloromethane for extraction
Procedure:
-
Diazotization of 3-Aminopyridine:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-aminopyridine in concentrated HCl and water.
-
Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C.
-
Prepare a solution of sodium nitrite (NaNO₂) in water.
-
Slowly add the sodium nitrite solution dropwise to the stirred 3-aminopyridine solution. Ensure the temperature does not rise above 5 °C during the addition. The formation of the diazonium salt is complete when a slight excess of nitrous acid is detected (test with starch-iodide paper).
-
-
Sandmeyer Reaction (Chlorination):
-
In a separate flask, prepare a solution of Copper(I) Chloride (CuCl) in concentrated HCl. Cool this solution in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the cold CuCl solution with vigorous stirring.
-
Nitrogen gas will evolve. The rate of addition should be controlled to keep the foaming manageable.
-
After the addition is complete, allow the mixture to warm to room temperature and then gently heat it (e.g., on a water bath at 50-60 °C) until the evolution of nitrogen ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture back to room temperature.
-
Make the solution basic by slowly adding a cold aqueous solution of NaOH until the pH is > 10. This will precipitate copper salts.
-
Perform a steam distillation or extract the mixture multiple times with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic extracts and dry them over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
The crude this compound can be further purified by vacuum distillation to yield a colorless liquid.
-
Visualizations
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting flowchart for low-yield this compound synthesis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN102174014A - Preparation method of this compound - Google Patents [patents.google.com]
- 6. This compound | C5H4ClN | CID 12287 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Chlorination of Pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chlorination of pyridine (B92270).
Troubleshooting Guide
Q1: My chlorination of pyridine is resulting in a low yield of the desired monochlorinated product. What are the potential causes and solutions?
Low yields of monochlorinated pyridines, such as 2-chloropyridine (B119429), can stem from several factors related to reaction conditions and reagents.
Potential Causes:
-
Inadequate Reaction Temperature: The temperature may be too low for efficient conversion or too high, promoting the formation of polychlorinated species and tars. For gas-phase chlorination, temperatures substantially below 350°C can lead to poor conversions, while temperatures significantly above 500°C can decrease the yield of 2-chloropyridine.[1]
-
Improper Molar Ratio of Reactants: An incorrect ratio of chlorine to pyridine can significantly impact selectivity. For the selective production of 2-chloropyridine, a molar ratio of chlorine to pyridine between 0.2 and 2 is advantageous.[1]
-
Presence of Impurities: Water or other impurities in the pyridine starting material or solvent can react with the chlorinating agent, reducing its effective concentration.
-
Inefficient Initiation (for free-radical reactions): In free-radical chlorinations, insufficient initiation can lead to low conversion rates. In the absence of an initiator, the conversion of pyridine to 2-chloropyridine can be low, with the formation of a significant amount of water-soluble by-products.[2]
Solutions:
-
Optimize Reaction Temperature: For gas-phase reactions, a two-stage reactor with a hot spot between 350°C and 500°C followed by a lower temperature zone (below 340°C) can improve selectivity for 2-chloropyridine.[1] For liquid-phase reactions, carefully control the temperature as specified in established protocols.
-
Adjust Molar Ratios: Carefully control the stoichiometry of the chlorinating agent. For monochlorination, using a molar excess of pyridine may be beneficial.
-
Ensure Anhydrous Conditions: Use dry solvents and freshly distilled pyridine to minimize side reactions with water. Purging the reaction setup with an inert gas like nitrogen can help remove moisture and air.[3]
-
Use of Initiators: For radical reactions, consider using a free-radical initiator. For example, decachlorobutane or octachlorobutene can be used to increase the conversion rate at moderate temperatures.[2]
Q2: I am observing the formation of significant amounts of tarry by-products in my reaction mixture. How can I minimize this?
The formation of tar is a common issue in chlorination reactions, particularly at high temperatures or with certain initiation methods.
Potential Causes:
-
High Reaction Temperatures: Thermally-induced chlorinations at high temperatures (above 300-400°C) are known to produce substantial amounts of tars, which can clog the reactor.[1]
-
Light-Initiated Reactions: UV light-initiated chlorinations can also lead to the formation of tarry by-products that can foul the light source, reducing reaction efficiency.[1]
-
Excessive Catalyst Concentration: In catalyzed liquid-phase chlorinations, high concentrations of catalysts (e.g., 5 to 10 mole %) can lead to an undesirable build-up of tar by-products.[4]
Solutions:
-
Optimize Temperature: Avoid excessively high temperatures. Utilize a two-stage temperature profile in gas-phase reactions to minimize tar formation.[1]
-
Consider Alternative Initiation: If using photolytic initiation, ensure the light source is clean and consider alternative methods if tarring is persistent. Chemical initiators may offer better control.[1][2]
-
Control Catalyst Loading: In catalytic reactions, use the minimum effective amount of catalyst. It is recommended to keep the tar level below 3 wt.%.[4]
-
Use of a Diluent: In liquid-phase chlorination, using a well-mixed diluent that produces minimal hydrogen chloride upon reaction with chlorine can help control the reaction and reduce tar formation.[5]
Q3: My chlorination is producing a mixture of dichlorinated and other polychlorinated pyridines instead of the desired monochloro-product. How can I improve selectivity?
Poor selectivity is a common challenge, leading to difficult purification steps.
Potential Causes:
-
Excess Chlorinating Agent: A high chlorine-to-pyridine ratio will favor the formation of polychlorinated products.
-
High Reaction Temperature: Elevated temperatures can increase the rate of subsequent chlorination reactions, leading to a mixture of products.
-
Reaction Time: Longer reaction times can lead to the over-chlorination of the desired product.
Solutions:
-
Control Stoichiometry: Carefully control the molar ratio of the chlorinating agent to pyridine. For monochlorination, a ratio of 0.2 to 2 moles of chlorine per mole of pyridine is often recommended.[1]
-
Optimize Temperature and Reaction Time: Monitor the reaction progress using techniques like GC or GC-MS to stop the reaction once the desired conversion to the monochloro-product is achieved, before significant amounts of di- and polychlorinated products are formed.[3]
-
Two-Stage Reaction Zone: For gas-phase synthesis, employing a reactor with a high-temperature initiation zone followed by a lower-temperature reaction zone can enhance selectivity for 2-chloropyridine.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the chlorination of pyridine?
The primary side products depend on the reaction conditions. Common side products include:
-
Isomers of monochloropyridine: While 2-chloropyridine is often the major product, 3- and 4-chloropyridine (B1293800) can also be formed.[6]
-
Polychlorinated pyridines: Dichloropyridines (e.g., 2,6-dichloropyridine), trichloropyridines, and even tetrachloropyridines can be formed, especially with higher concentrations of the chlorinating agent and elevated temperatures.[3][7]
-
Tarry by-products: High-molecular-weight, complex mixtures often formed at high temperatures.[1]
-
Water-soluble by-products: These can form, particularly in the absence of an effective initiator in free-radical reactions.[2]
-
Pyridine N-oxide: If an oxidizing agent is present or formed in situ, pyridine can be oxidized to pyridine N-oxide.[8]
-
Pyridinium salts: Lewis acids used as catalysts can form complexes with the pyridine nitrogen.[9]
Q2: What are the typical experimental setups for pyridine chlorination?
Two main setups are commonly used:
-
Liquid-Phase Chlorination: This is often carried out in a heated reactor equipped with a stirrer, a condenser, a thermometer, and a gas inlet tube for introducing chlorine gas. The system should be purged with an inert gas to maintain anhydrous conditions.[3]
-
Gas-Phase Chlorination: This setup typically involves a tubular reactor that can be heated. The pyridine and chlorinating agent are vaporized and passed through the reactor, often with an inert carrier gas. Some setups may include a UV lamp for photo-initiation or have distinct temperature zones to control the reaction.[1][3]
Q3: How can I monitor the progress of my pyridine chlorination reaction?
The progress of the reaction can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them by:
-
Gas Chromatography (GC)
-
Gas Chromatography-Mass Spectrometry (GC-MS)
The reaction is typically considered complete when the concentration of the starting material (e.g., pyridine or 2-chloropyridine) has reached the desired level.[3]
Q4: What are some recommended work-up and purification procedures for chlorinated pyridines?
A typical work-up and purification procedure involves:
-
Quenching: After completion, any remaining chlorinating agent is removed, often by purging the system with nitrogen.[3]
-
Neutralization: The crude product mixture, which is often acidic, is neutralized with a base such as sodium hydroxide (B78521) solution.[3]
-
Extraction: The chlorinated pyridine product is extracted from the aqueous layer using an organic solvent like chloroform.[1]
-
Purification: The final product can be purified by techniques such as:
-
Distillation
-
Crystallization (if the product is a solid)
-
Column chromatography [10]
-
Quantitative Data
Table 1: Liquid-Phase Chlorination of 2-Chloropyridine
| Starting Material | Chlorinating Agent | Temperature (°C) | Reaction Time (h) | Product(s) | Conversion/Yield | Selectivity |
| 2-Chloropyridine | Chlorine (gas) | 180 | 50 | 2,6-Dichloropyridine | 99.2% conversion | 97.5% for 2,6-DCP[3] |
| 2-Chloropyridine | Chlorine (gas) | 160-190 | 4-10 | 2,6-Dichloropyridine | 95.5% conversion | 93.7% for 2,6-DCP[3] |
Table 2: Gas-Phase Chlorination of Pyridine
| Pyridine Source | Hot Spot Temp (°C) | 2nd Zone Temp (°C) | Pyridine Conversion (%) | 2-Chloropyridine Yield (%) | 2,6-Dichloropyridine Yield (%) | 2-Chloropyridine Selectivity (%) |
| Example 4 | 368 | 321 | 37.8 | 31.7 | 1.8 | 83.9[1] |
| Example 5 | 413 | 322 | 45.1 | 35.1 | 2.5 | 77.8[1] |
| Example 11 | 589 | 322 | 75.3 | 1.9 | 1.0 | 2.5[1] |
| Example 1 | 283 | 283 | 1.4 | 1.2 | N/A | 85.7[1] |
Experimental Protocols
Protocol 1: Liquid-Phase Chlorination of 2-Chloropyridine
-
Apparatus Setup: A multi-necked flask is equipped with a mechanical stirrer, a thermometer, a reflux condenser, and a gas inlet tube. The outlet of the condenser is connected to a scrubber to neutralize excess chlorine and HCl gas.
-
Reaction Initiation: The flask is charged with 2-chloropyridine. The reaction vessel is heated to the desired temperature (e.g., 180°C).
-
Inert Atmosphere: The system is purged with nitrogen gas to remove air and moisture.
-
Chlorine Introduction: Once the temperature is stable, a slow stream of chlorine gas is introduced through the gas inlet tube. The flow rate should be controlled for efficient absorption.
-
Reaction Monitoring: The reaction progress is monitored by taking small aliquots and analyzing them by GC or GC-MS.
-
Work-up: Once the desired conversion is reached, the chlorine flow is stopped, and the system is purged with nitrogen. The reaction mixture is cooled to room temperature. The crude product is then purified, typically by distillation.[3]
Protocol 2: Gas-Phase Chlorination of Pyridine
-
Apparatus Setup: A two-zone tubular reactor is used. The reactor is equipped with inlets for the vaporized reactants and an outlet leading to a condenser.
-
Vaporization and Feeding: Pyridine and chlorine, along with an inert gas, are vaporized and fed into the first reaction zone.
-
Reaction Zones: The first zone is maintained at a "hot spot" temperature (e.g., 360-470°C) to initiate the reaction. The gas stream then passes into a second, cooler zone (e.g., below 340°C) to allow the reaction to proceed with higher selectivity.
-
Product Collection and Work-up: The hot gas stream exiting the reactor is passed through a condenser to liquefy the products. The condensate is collected. The liquid is made basic and extracted with an organic solvent like chloroform.
-
Purification: The organic extract is analyzed and can be purified by distillation to isolate the desired chlorinated pyridine.[1]
Visualizations
Caption: Formation of side products in pyridine chlorination.
Caption: Troubleshooting logic for pyridine chlorination issues.
References
- 1. EP0684943B1 - Chlorination process of pyridine derivatives - Google Patents [patents.google.com]
- 2. CA1283413C - Process for preparation of chlorine derivatives of pyridine compounds and initiators used in process - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. US4256894A - Preparation of chlorinated pyridines - Google Patents [patents.google.com]
- 5. patents.justia.com [patents.justia.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Pyridine - Wikipedia [en.wikipedia.org]
- 9. scribd.com [scribd.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Separation of 2-Chloropyridine and 3-Chloropyridine Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of 2-chloropyridine (B119429) and 3-chloropyridine mixtures.
Physical Properties of 2-Chloropyridine and this compound
A primary challenge in separating 2-chloropyridine and this compound is their similar physicochemical properties, particularly their boiling points. Understanding these properties is crucial for selecting and optimizing a separation method.
| Property | 2-Chloropyridine | This compound |
| Molecular Formula | C₅H₄ClN | C₅H₄ClN |
| Molecular Weight | 113.54 g/mol | 113.54 g/mol |
| Boiling Point | ~170 °C | ~148 °C |
| Density | ~1.205 g/mL at 15 °C | ~1.194 g/mL at 25 °C |
| Refractive Index | ~1.5320 at 20 °C | ~1.533 at 20 °C |
| pKa (conjugate acid) | 0.49 | 2.84 |
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Fractional Distillation
Q1: Why is my fractional distillation not effectively separating the 2- and this compound isomers?
A1: The close boiling points of 2-chloropyridine (~170 °C) and this compound (~148 °C) make separation by standard distillation difficult.[1] For effective fractional distillation, a column with a high number of theoretical plates is necessary.[1] Inadequate separation is often due to:
-
Insufficient Column Efficiency: The fractionating column may not have enough theoretical plates to resolve the small boiling point difference.
-
Incorrect Heating Rate: Too rapid heating can lead to a mixture of vapors ascending the column, preventing proper fractionation.
-
Poor Insulation: Heat loss from the column can disrupt the temperature gradient necessary for separation.
Q2: The temperature at the distillation head is fluctuating and not holding steady. What does this indicate?
A2: Temperature fluctuations at the distillation head suggest uneven boiling or an unstable equilibrium in the column.[2] Potential causes include:
-
Bumping of the Liquid: Ensure smooth boiling by using boiling chips or a magnetic stirrer in the distillation flask.
-
Inconsistent Heat Source: A fluctuating heat source will lead to an unstable boil-up rate. Use a reliable heating mantle with fine control.
-
Improper Thermometer Placement: The thermometer bulb must be positioned correctly, just below the side arm leading to the condenser, to accurately measure the temperature of the vapor that is distilling.
Q3: My recovery of the separated isomers is low. What are the likely causes?
A3: Low recovery in fractional distillation can be attributed to several factors:
-
Hold-up in the Column: The packing material in the fractionating column retains a certain amount of liquid. A longer or more densely packed column will have a higher hold-up.
-
Leaks in the Apparatus: Ensure all joints are properly sealed to prevent the loss of vapor.
-
Distilling to Dryness: Avoid distilling to dryness, as this can lead to the formation of tars and potentially hazardous decomposition of the pyridine (B92270) compounds.
Preparative High-Performance Liquid Chromatography (HPLC)
Q1: I am observing peak splitting or shoulder peaks for my chloropyridine isomers. What could be the cause and how can I resolve it?
A1: Peak splitting in HPLC can be caused by several factors, including issues with the column, the mobile phase, or the sample itself.[3][4][5]
-
Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the concentration of your sample.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.
-
Partially Blocked Frit or Column Void: A blockage at the column inlet or a void in the packing material can create alternative flow paths, leading to split peaks.[4] Try back-flushing the column (if the manufacturer's instructions permit) or replacing the column.
-
Co-elution of Impurities: An impurity may be co-eluting with one of your isomers. Adjusting the mobile phase composition or gradient may resolve the two peaks.
Q2: My retention times are shifting between runs. How can I stabilize my HPLC method?
A2: Unstable retention times can compromise the reproducibility of your separation. Common causes include:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.
-
Mobile Phase Composition Changes: Evaporation of the more volatile solvent component can alter the mobile phase composition over time. Prepare fresh mobile phase regularly and keep the solvent reservoirs capped.
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times. Use a column thermostat to maintain a constant temperature.
-
Pump Malfunction: Inconsistent flow from the HPLC pump will lead to variable retention times. Check for leaks and ensure the pump is properly primed and delivering a steady flow.
Crystallization
Q1: I am attempting to selectively crystallize one isomer, but the product is still a mixture. What can I do?
A1: Achieving selective crystallization of isomers with similar structures can be challenging. Consider the following strategies:
-
Solvent Screening: The choice of solvent is critical. Systematically screen a range of solvents with varying polarities to find one that provides a significant difference in solubility between the two isomers at different temperatures.
-
Controlled Cooling: Cool the saturated solution slowly to allow for the selective formation of crystals of the less soluble isomer. Rapid cooling can cause both isomers to precipitate out.
-
Seeding: Introduce a small seed crystal of the desired pure isomer into a supersaturated solution to encourage its selective crystallization.[6]
Q2: The compound is "oiling out" instead of forming crystals. How can I prevent this?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[7][8] This often happens when a compound's melting point is lower than the temperature of the solution or when the solution is highly supersaturated.[8] To prevent oiling out:
-
Reduce the Rate of Supersaturation: Cool the solution more slowly or, in the case of anti-solvent crystallization, add the anti-solvent at a slower rate.[9]
-
Use a More Dilute Solution: Start with a less concentrated solution to avoid high levels of supersaturation upon cooling.
-
Change the Solvent System: A different solvent or a mixture of solvents may promote crystal formation over oiling out.
-
Seeding: Adding seed crystals can provide a template for crystallization to occur, bypassing the formation of an oil.[9]
Frequently Asked Questions (FAQs)
Q1: What are the most promising methods for separating 2-chloropyridine and this compound?
A1: Due to their similar physical properties, simple fractional distillation is often inefficient. More advanced techniques are generally required:
-
Adsorptive Separation: This is a highly effective and energy-efficient method. Nonporous adaptive crystals of perbromoethylated pillar[10]arene (BrP6) have shown a marked preference for 2-chloropyridine, achieving a purity of 96.4% from an equimolar mixture.[1][11][12]
-
Extractive Distillation: This technique involves adding a high-boiling solvent that selectively alters the relative volatility of the isomers, making them easier to separate by distillation. The selection of an appropriate solvent is crucial.
-
Preparative HPLC: This can be a powerful tool for achieving high purity separation on a smaller scale. Method development is required to optimize the stationary phase and mobile phase for this specific separation.
-
Selective Crystallization: By exploiting differences in solubility in a particular solvent, it may be possible to selectively crystallize one isomer from the mixture.
Q2: Can you provide a general protocol for adsorptive separation using pillararenes?
A2: Based on published research, a general procedure for the adsorptive separation of a 2-chloropyridine and this compound mixture using BrP6 crystals is as follows:
-
Activation of Crystals: The BrP6 crystals are activated to remove any guest molecules from their cavities.
-
Adsorption: The activated BrP6 crystals are exposed to a vapor or solution of the 2-chloropyridine and this compound mixture. The BrP6 crystals will selectively adsorb 2-chloropyridine.
-
Separation: The crystals, now containing the adsorbed 2-chloropyridine, are physically separated from the remaining mixture, which is now enriched in this compound.
-
Desorption: The adsorbed 2-chloropyridine is released from the BrP6 crystals, typically by heating or applying a vacuum.
-
Regeneration: The BrP6 crystals can be regenerated and reused for multiple cycles without a significant loss of performance.[1][11][12]
Q3: Is vacuum distillation a viable option for this separation?
A3: Vacuum distillation lowers the boiling points of the compounds, which can be advantageous for heat-sensitive materials. However, it does not significantly change the difference in boiling points between the two isomers. Therefore, while it can be used in conjunction with fractional distillation, it does not in itself solve the fundamental problem of their close boiling points. A highly efficient fractionating column would still be required.
Experimental Workflows
Logical Relationship for Method Selection
Caption: Decision tree for selecting a separation method.
General Experimental Workflow for Fractional Distillation
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. How to deal with temperature fluctuations and abnormal conditions during distillation and crystallization? - Knowledge [superbheating.com]
- 3. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 4. uhplcs.com [uhplcs.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mt.com [mt.com]
- 10. researchgate.net [researchgate.net]
- 11. Separation of 2-Chloropyridine/3-Chloropyridine by Nonporous Adaptive Crystals of Pillararenes with Different Substituents and Cavity Sizes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Loading for Suzuki Coupling of 3-Chloropyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing palladium catalyst loading in the Suzuki-Miyaura cross-coupling of 3-chloropyridine. This resource is designed to help overcome common challenges and refine reaction conditions for this important transformation.
Troubleshooting Guide
This section addresses specific issues that may be encountered when optimizing catalyst loading for the Suzuki coupling of this compound, offering potential causes and actionable solutions.
Issue 1: Low or No Conversion to Product
-
Observation: The reaction shows a high amount of unreacted this compound.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solutions |
| Insufficient Catalyst Activity | The C-Cl bond in this compound is strong, making the oxidative addition step difficult. Consider using a more active catalyst system, such as Pd(OAc)₂ with a bulky, electron-rich phosphine (B1218219) ligand like SPhos or XPhos.[1] N-heterocyclic carbene (NHC) ligands can also be very effective. |
| Catalyst Inhibition | The nitrogen atom in the pyridine (B92270) ring can coordinate to the palladium catalyst, inhibiting its activity.[1] Using bulky ligands can sterically shield the palladium center to mitigate this. |
| Too Low Catalyst Loading | For a challenging substrate like this compound, the initial catalyst loading might be below the threshold required for efficient turnover. Incrementally increase the catalyst loading (e.g., from 0.5 mol% to 1-3 mol%). |
| Improper Catalyst Activation | Ensure that the Pd(II) precatalyst is effectively reduced to the active Pd(0) species in situ. |
| Suboptimal Reaction Conditions | Increase the reaction temperature (typically in the range of 80-120 °C) and screen different bases. Stronger bases like K₃PO₄ may be required.[1] |
Issue 2: Significant Byproduct Formation
-
Observation: Formation of significant amounts of homocoupled boronic acid product, dehalogenated pyridine, or other impurities.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solutions |
| High Catalyst Loading | While necessary for conversion, excessively high catalyst loading can sometimes lead to an increase in side reactions. If you have achieved good conversion but have byproduct issues, try to slightly decrease the catalyst loading. |
| Protodeboronation | The presence of water can lead to the replacement of the boronic acid group with hydrogen. Use anhydrous solvents and reagents. Consider using more stable boronic esters (e.g., pinacol (B44631) esters) or potassium aryltrifluoroborates.[1] |
| Dehalogenation | The presence of hydride sources (e.g., from certain bases or solvents) can lead to the formation of pyridine. Switch to a non-hydride source base like K₂CO₃ or K₃PO₄ and avoid alcohol-based solvents if dehalogenation is observed.[1] |
| Oxygen Contamination | Oxygen can lead to the oxidative degradation of the catalyst and promote homocoupling of the boronic acid. Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). |
Issue 3: Reaction Stalls or is Sluggish
-
Observation: The reaction starts but does not go to completion, even after extended reaction times.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solutions |
| Catalyst Deactivation Over Time | The catalyst may not be stable enough for the required reaction time at high temperatures. Consider using a more robust ligand that better stabilizes the palladium center. A slightly higher initial catalyst loading might also be necessary to ensure enough active catalyst remains to complete the reaction. |
| Poor Solubility of Reagents | The insolubility of the base or other reagents can hinder the reaction. Ensure adequate stirring and consider a solvent system that better solubilizes all components. For instance, a mixture of an organic solvent like 1,4-dioxane (B91453) or toluene (B28343) with water is common. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for the Suzuki coupling of this compound?
A1: For challenging substrates like this compound, a common starting point for catalyst loading is in the range of 1-5 mol% of the palladium source.[2] However, some systems, particularly those using highly active N-heterocyclic carbene (NHC) ligands, have shown success with catalyst loadings as low as 0.5 mol%.[3]
Q2: Why is the Suzuki coupling of this compound more challenging than with 3-bromopyridine?
A2: The primary challenge lies in the strength of the carbon-chlorine (C-Cl) bond compared to the carbon-bromine (C-Br) bond. The C-Cl bond is stronger and less readily undergoes the crucial oxidative addition step in the catalytic cycle.[1] This often requires more active catalysts, higher temperatures, and carefully optimized reaction conditions.
Q3: Can "ligand-free" Suzuki coupling work for this compound?
A3: While ligand-free systems using a simple palladium source like Pd(OAc)₂ in aqueous media have been developed, they are generally more effective for activated aryl chlorides.[1] For an unactivated substrate like this compound, these conditions may result in very low to no yield.[4] The use of a suitable ligand is highly recommended to achieve good results.
Q4: How does catalyst loading affect the cost-effectiveness of the reaction on a larger scale?
A4: Palladium catalysts are expensive, so minimizing the catalyst loading is crucial for large-scale synthesis. Optimization studies aim to find the lowest possible catalyst loading that still provides a high yield in a reasonable timeframe. Even a small reduction in catalyst loading can lead to significant cost savings. For some industrial applications with electron-poor aryl chlorides, catalyst loadings as low as 50 ppm have been achieved through careful optimization.[5]
Q5: What are the visual indicators of a successful or failed reaction?
A5: A successful reaction will typically show the consumption of starting materials (as monitored by TLC or LC-MS) and the formation of the desired product. A common visual change is the reaction mixture turning dark, often black or dark brown, which can indicate the formation of palladium nanoparticles (Pd black). While this indicates the reduction of the Pd(II) precatalyst to the active Pd(0) state, it can also suggest catalyst agglomeration and deactivation if it occurs too rapidly or extensively.
Data on Catalyst Performance
The following tables summarize data from various studies on the Suzuki coupling of chloropyridines and related compounds, highlighting the effect of different catalysts and their loadings.
Table 1: Catalyst Screening for Suzuki-Miyaura Coupling of this compound and 4-Tolylboronic Acid
| Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| (6-Dipp)Pd(cinn)Cl (0.5) | NaHCO₃ | H₂O | 100 | 3 | 99 |
This table is based on data for an optimized system and may not represent initial screening results.[3]
Table 2: Effect of Catalyst Loading on Suzuki Coupling of Aryl Chlorides
| Catalyst | Catalyst Loading | Substrate | Yield (%) |
| Pd/GP30 | 5 x 10⁻⁴ mol% | Aryl Chloride | 97 |
| Pd/GP10 | 5 x 10⁻³ mol% | Aryl Chloride | >99 |
| Pd/GP5 | 5 x 10⁻³ mol% | Aryl Chloride | 68 |
This data illustrates the significant impact of catalyst support and loading on conversion for a generic aryl chloride.[6]
Table 3: Ligand-Free Suzuki Coupling of Various Chloropyridines
| Substrate | Catalyst (mol%) | Yield (%) |
| 2,3,5-trichloropyridine | Pd(OAc)₂ (0.5) | 89 |
| 2-chloropyridine | Pd(OAc)₂ (0.5) | 76 |
| This compound | Pd(OAc)₂ (0.5) | Inactive |
This table highlights the challenge of using this compound, especially in ligand-free systems.[4]
Experimental Protocols
General Protocol for Optimizing Catalyst Loading in the Suzuki Coupling of this compound
This protocol provides a general framework. Specific amounts and conditions should be optimized based on the specific boronic acid being used and the results of initial screening.
-
Reaction Setup:
-
To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Add the palladium precatalyst (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos) in the desired molar ratio and loading (e.g., start with 1-2 mol% Pd).
-
-
Inert Atmosphere:
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
-
Solvent Addition:
-
Add the anhydrous and degassed solvent (e.g., 1,4-dioxane or toluene, 3-5 mL) via syringe.
-
-
Reaction:
-
Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80-120 °C).
-
Stir the mixture vigorously for the designated time (e.g., 12-24 hours).
-
-
Monitoring:
-
Monitor the reaction progress by TLC or LC-MS to check for the consumption of starting materials and the formation of the product.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired biaryl compound.
-
Visualizations
Caption: Troubleshooting workflow for optimizing catalyst loading.
Caption: The Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Pyridine N-oxide Formation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the unwanted formation of pyridine (B92270) N-oxide during your chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is pyridine N-oxide and why does it form as a byproduct?
A1: Pyridine N-oxide is the oxidized form of pyridine, with the chemical formula C₅H₅NO. It forms when the lone pair of electrons on the nitrogen atom of the pyridine ring acts as a nucleophile and reacts with an oxidizing agent present in the reaction mixture.[1] This is a common side reaction, especially when using strong oxidants like peracids (e.g., m-CPBA), hydrogen peroxide, or ozone, particularly in reactions where pyridine is used as a solvent or a catalyst.[1][2]
Q2: How can I detect and quantify the formation of pyridine N-oxide in my reaction?
A2: Several analytical techniques can be employed for the detection and quantification of pyridine N-oxide:
-
Mass Spectrometry (MS): N-oxides often show a characteristic loss of an oxygen atom, resulting in a significant (M-16)⁺ peak, where M is the molecular ion.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H and 13C NMR chemical shifts of the pyridine ring protons and carbons will change upon N-oxidation, providing evidence of its formation.[1]
-
Infrared (IR) Spectroscopy: Pyridine N-oxides exhibit a characteristic N-O stretching absorption in the fingerprint region of the IR spectrum.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the pyridine N-oxide from your desired product and starting materials. Accurate quantification requires a calibration curve using a pure standard of the N-oxide.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be utilized for the determination of pyridine N-oxide.[3]
-
LC-MS/MS for Trace Analysis: For quantifying trace amounts of N-oxide impurities, a derivatization LC-MS/MS method can be developed. For instance, 2-hydroxypyridine (B17775) N-oxide has been quantified at parts-per-million (ppm) levels by derivatizing it with dansyl chloride and using selected reaction monitoring (SRM) mode.[4]
Q3: What are the primary strategies to prevent or minimize pyridine N-oxide formation?
A3: The main strategies to avoid the formation of pyridine N-oxide involve reducing the nucleophilicity of the pyridine nitrogen or carefully selecting reaction conditions. Key approaches include:
-
Protonation: Conducting the reaction in an acidic medium protonates the pyridine nitrogen, making it significantly less susceptible to oxidation.[1][5] Adding an equivalent of an acid like trifluoroacetic acid (TFA) can be effective, provided the desired reaction is compatible with acidic conditions.[6]
-
Choice of Oxidant and Catalyst: Select an oxidizing system that is less prone to oxidizing the pyridine nitrogen. Avoid catalysts known for high efficiency in N-oxidation reactions.[7][8]
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can help minimize the rate of the undesired N-oxidation. The effect of temperature on N-oxidation shows that conversion rates can be significantly influenced by changes in temperature.[9]
-
pH Control: Maintaining an optimal pH can be crucial. For instance, the degradation of pyridine via oxidation can be pH-dependent.[10][11]
-
-
Protecting Groups: Although a more involved strategy, temporarily protecting the nitrogen atom of pyridine can prevent its oxidation.[12]
Troubleshooting Guide
This guide addresses specific issues you might encounter related to pyridine N-oxide formation.
Issue 1: Significant Pyridine N-oxide Formation Detected During an Oxidation Reaction
Symptom: You are performing an oxidation reaction on a substrate in the presence of pyridine (as a solvent or catalyst), and analytical monitoring (TLC, LC-MS, NMR) shows the formation of a significant amount of pyridine N-oxide as a byproduct.
Solutions:
-
Modify Reaction Conditions:
-
Lower the Temperature: If kinetically feasible for your desired reaction, reducing the temperature can decrease the rate of pyridine oxidation.
-
Acidic Additives: Introduce a compatible acid (e.g., trifluoroacetic acid) to protonate the pyridine. This will decrease the nucleophilicity of the nitrogen and suppress N-oxide formation.[6]
-
-
Change the Oxidizing Agent: If possible, switch to a milder or more selective oxidizing agent that is less likely to react with pyridine.
Issue 2: Pyridine N-oxide has already formed and needs to be removed from the product mixture.
Symptom: Your reaction is complete, but it is contaminated with pyridine N-oxide, which is co-purifying with your desired product.
Solution: Deoxygenation of the N-oxide
Pyridine N-oxide can be chemically reduced (deoxygenated) back to pyridine, which can then be removed using standard purification techniques (e.g., acidic wash).
Method 1: Deoxygenation with Phosphorus Trichloride (B1173362) (PCl₃)
Phosphorus trichloride is a highly effective reagent for the deoxygenation of pyridine N-oxides.[13] The reaction is typically fast and proceeds under mild conditions.[13]
-
Experimental Protocol:
-
Dissolve the crude reaction mixture containing the pyridine N-oxide in an inert solvent such as chloroform.[14]
-
Cool the solution in an ice bath.
-
Slowly add phosphorus trichloride (PCl₃) (typically 1.1-1.5 equivalents relative to the N-oxide) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the disappearance of the N-oxide by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with water or a saturated sodium bicarbonate solution.
-
Extract the desired product with an appropriate organic solvent. The resulting pyridine can be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl).
-
Method 2: Deoxygenation with Zinc Dust
Zinc dust in the presence of an ammonium (B1175870) salt is another practical method for the deoxygenation of pyridine N-oxides.[13]
-
Experimental Protocol:
-
Dissolve the crude product in a suitable solvent (e.g., ethanol, acetic acid).
-
Add zinc dust (typically 2-5 equivalents) and an ammonium salt such as ammonium formate (B1220265) or ammonium chloride.
-
Stir the mixture at room temperature or with gentle heating, monitoring the reaction progress.
-
Once the reaction is complete, filter off the excess zinc and inorganic salts.
-
Remove the solvent under reduced pressure and proceed with the purification of the desired product.
-
Method 3: Sustainable Deoxygenation with Iodide and Formic Acid
A recently developed environmentally friendly method utilizes catalytic iodide with formic acid as the stoichiometric reductant.[15]
-
Experimental Protocol:
-
Dissolve the pyridine N-oxide in formic acid.
-
Add a catalytic amount of an iodide source, such as magnesium iodide (MgI₂).[15]
-
Heat the reaction mixture (conventional heating or microwave irradiation can be used) and monitor for completion.[15]
-
Work up the reaction as appropriate for your target molecule.
-
Quantitative Data Summary
The following table summarizes common reagents used for the intentional synthesis of pyridine N-oxide, which are the same reagents that can cause its unwanted formation as a byproduct. Understanding these conditions can help in avoiding them.
| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time | Yield of Pyridine N-oxide | Reference(s) |
| Peracetic Acid (40%) | Acetic Acid | 85 | 50-60 min | 78-83% | [16] |
| m-CPBA | Dichloromethane | 50 | 3 min | ~90% (in microreactor) | [17] |
| Hydrogen Peroxide | Acetic Acid | 130 | 30 min | 91.5% (in microreactor) | [17] |
| Hydrogen Peroxide/MTO catalyst | Acetonitrile | 24 | 6 h | High Yields | [18] |
The next table outlines various methods for the deoxygenation of pyridine N-oxide, which is a key troubleshooting step for its removal.
| Deoxygenation Reagent | Solvent | Temperature (°C) | Reaction Time | Notes | Reference(s) |
| Phosphorus Trichloride (PCl₃) | Chloroform | Room Temp | 15 min | Highly chemoselective. | [13][14] |
| Zinc / Ammonium Salt | Ethanol/Water | Room Temp - Reflux | Variable | Fast and efficient. | [13] |
| [Pd(OAc)₂]/dppf / Et₃N | Acetonitrile | 140-160 (Microwave) | Variable | Tolerates diverse functional groups. | [19] |
| MgI₂ / Formic Acid | Formic Acid | Heating | Variable | Sustainable, metal-free reduction. | [15] |
| Sulfur Dioxide (SO₂) | Water or Polar Organic | 70 - 110 | Variable | Economical reagent. | [14] |
Visual Guides
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Formation of pyridine N-oxide as a byproduct.
Caption: Strategies to prevent N-oxide formation.
Caption: Workflow for removing pyridine N-oxide impurity.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. Pyridine N-oxide - analysis - Analytice [analytice.com]
- 4. Trace level liquid chromatography tandem mass spectrometry quantification of the mutagenic impurity 2-hydroxypyridine N-oxide as its dansyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Catalytic Enantioselective Pyridine N-Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The Protection and Deprotection of the Pyridine Nitrogen | Semantic Scholar [semanticscholar.org]
- 13. youtube.com [youtube.com]
- 14. US3467659A - Process for the reduction of pyridine n-oxides - Google Patents [patents.google.com]
- 15. Deoxygenation of heterocyclic N -oxides employing iodide and formic acid as a sustainable reductant - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ00913D [pubs.rsc.org]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. pp.bme.hu [pp.bme.hu]
- 18. arkat-usa.org [arkat-usa.org]
- 19. Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines [organic-chemistry.org]
Technical Support Center: C-N Bond Formation with 3-Chloropyridine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the C-N bond formation with 3-chloropyridine.
Frequently Asked Questions (FAQs)
Q1: Why is C-N bond formation with this compound challenging?
The primary challenges stem from the electronic properties of the pyridine (B92270) ring. The electronegative nitrogen atom makes the ring electron-deficient, which deactivates it towards certain reactions.[1] Furthermore, the lone pair of electrons on the pyridine nitrogen can coordinate to the metal catalyst (e.g., palladium), leading to catalyst inhibition or "poisoning," which can halt the catalytic cycle.[1][2] Aryl chlorides are also generally less reactive than the corresponding bromides or iodides in typical cross-coupling reactions, making the oxidative addition step more difficult.[3]
Q2: Which are the most common methods for C-N cross-coupling with this compound?
The two most prevalent methods are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. The Buchwald-Hartwig reaction is often favored due to its broader substrate scope, higher functional group tolerance, and generally milder reaction conditions compared to the traditional Ullmann reaction.[4][5] However, recent advancements in ligand development have made the Ullmann condensation a more viable and attractive alternative under milder conditions.[6]
Q3: What are the key parameters to consider when optimizing a Buchwald-Hartwig amination of this compound?
The critical parameters for a successful Buchwald-Hartwig amination of this compound include:
-
Catalyst System: The choice of palladium precursor and, most importantly, the ligand is crucial. Bulky, electron-rich phosphine (B1218219) ligands are essential for activating the C-Cl bond and preventing catalyst deactivation.[3]
-
Base: A strong, non-nucleophilic base is typically required. The choice of base can significantly impact the reaction rate and outcome.[3]
-
Solvent: The solvent must be anhydrous and degassed. The polarity and coordinating ability of the solvent can influence the solubility of reagents and the stability of the catalyst.[3]
-
Temperature: Elevated temperatures are often necessary to facilitate the oxidative addition of the C-Cl bond.[3]
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen, so reactions must be performed under an inert atmosphere (e.g., argon or nitrogen).[3]
Q4: When should I consider using an Ullmann condensation for C-N bond formation with this compound?
The Ullmann condensation can be a good alternative to the Buchwald-Hartwig reaction, particularly in cases where palladium-based methods are unsuccessful or when cost is a major consideration, as copper catalysts are generally less expensive. Modern Ullmann protocols with appropriate ligands can be effective for the amination of heteroaryl chlorides.[7] It is particularly useful for large-scale synthesis where catalyst cost can be a significant factor.
Troubleshooting Guides
Buchwald-Hartwig Amination
Problem 1: Low or No Conversion of this compound
-
Potential Cause: Inefficient oxidative addition of the C-Cl bond to the palladium catalyst. Aryl chlorides are less reactive than bromides or iodides.[3]
-
Suggested Solutions:
-
Ligand Selection: Switch to a more electron-rich and sterically bulky biarylphosphine ligand such as RuPhos, BrettPhos, or XPhos. These ligands are known to facilitate the amination of challenging aryl chlorides.[3]
-
Catalyst Loading: Increase the catalyst loading, for example, from 1-2 mol% to 3-5 mol%.[3]
-
Temperature: Increase the reaction temperature, typically in the range of 100-120 °C.[3]
-
Palladium Precatalyst: Use a pre-formed Pd(0) source or a precatalyst like a G3 or G4 palladacycle to ensure efficient generation of the active catalytic species.[3]
-
Problem 2: Significant Hydrodehalogenation Side Product
-
Potential Cause: The reductive elimination step is slow, allowing for competing β-hydride elimination or other pathways that lead to the replacement of the chlorine atom with hydrogen.
-
Suggested Solutions:
-
Ligand Modification: Employ bulkier ligands to sterically disfavor the approach of a β-hydride and accelerate the rate of C-N bond formation.
-
Base Selection: The choice of base can influence the extent of hydrodehalogenation. Experiment with different bases such as LHMDS or K₃PO₄ if NaOtBu is leading to significant side products.[8]
-
Lower Reaction Temperature: In some cases, lowering the reaction temperature can disfavor the hydrodehalogenation pathway.
-
Problem 3: Catalyst Deactivation (Formation of Palladium Black)
-
Potential Cause: The pyridine nitrogen is coordinating to the palladium center, leading to catalyst aggregation and precipitation as palladium black.[2]
-
Suggested Solutions:
-
Bulky Ligands: Use sterically demanding ligands that can shield the palladium center and hinder the coordination of the pyridine nitrogen.[2]
-
Lower Catalyst Concentration: Running the reaction at a lower concentration can sometimes reduce the rate of catalyst decomposition.
-
Protecting Group: In very challenging cases, consider protecting the pyridine nitrogen, for example, by forming the N-oxide, which can be removed after the coupling reaction.[1]
-
Ullmann Condensation
Problem 1: Harsh Reaction Conditions Required (High Temperatures)
-
Potential Cause: Traditional Ullmann couplings often require high temperatures to proceed, which can limit functional group tolerance.[5]
-
Suggested Solutions:
-
Ligand Addition: The use of ligands such as amino acids (e.g., L-proline), diamines (e.g., N,N'-dimethylethylenediamine), or phenanthrolines can significantly lower the required reaction temperature.[6]
-
Copper Source: The choice of copper source can be critical. Cu(I) salts like CuI are often more effective than Cu(0) or Cu(II) sources.
-
Problem 2: Low Yields with this compound
-
Potential Cause: this compound is an unactivated aryl chloride, which can be a challenging substrate for Ullmann condensation.[5]
-
Suggested Solutions:
-
Ligand Screening: A thorough screening of different ligand classes is recommended. For heteroaryl chlorides, ligands like 6-hydroxy picolinohydrazide (B126095) have shown promise.[7]
-
Base Selection: The choice of base is important. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The solubility of the base can be a factor, so solvent choice is also linked to this.[9]
-
Solvent: High-boiling polar aprotic solvents like DMF, NMP, or DMSO are often used, but screening different solvents is advisable.[5]
-
Data Presentation
Table 1: Comparison of Reaction Conditions for Buchwald-Hartwig Amination of this compound with Morpholine
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / P(i-BuNCH₂CH₂)₃N | NaOtBu | Toluene (B28343) | 100 | - | Good to Excellent | [10] |
| (SIPr)Pd(methallyl)Cl | LHMDS | THF | 22 | < 1 | - | [11] |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | - | - | up to 99 | [12] |
| [Pd(cinnamyl)Cl]₂ / Xantphos | DBU | Toluene | - | - | 74 | [13] |
Note: Yields are highly dependent on the specific reaction conditions and scale.
Table 2: Overview of Ullmann Condensation Conditions for Amination of Aryl Chlorides
| Copper Source | Ligand | Base | Solvent | Temp (°C) | Substrate Scope | Reference |
| CuI | 6-hydroxy picolinohydrazide | - | - | 100 | (Hetero)aryl chlorides with anilines | [7] |
| CuI | N,N'-bis(furan-2-ylmethyl)oxalamide | K₂CO₃ | PGME | 80 | Aryl chlorides with anilines | [14] |
| CuBr | N,N'-Dibenzyloxalamide | - | - | 130 | (Hetero)aryl chlorides with heteroanilines | [6] |
| Cu₂O | None | K₂CO₃ | Isopropyl alcohol | Reflux | 4-chloropyridine with anilines | [15] |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of this compound with a Secondary Amine (e.g., Morpholine)
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Morpholine
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Schlenk tube or similar reaction vessel for inert atmosphere chemistry
Procedure:
-
Preparation of the Reaction Vessel: An oven-dried Schlenk tube equipped with a magnetic stir bar is charged with the palladium precatalyst (e.g., 1-2 mol%) and the phosphine ligand (e.g., 2-4 mol%).
-
Inert Atmosphere: The tube is sealed, and the atmosphere is replaced with an inert gas (e.g., argon) by evacuating and backfilling three times.[16]
-
Addition of Reagents: To the Schlenk tube are added the base (e.g., sodium tert-butoxide, 1.4 equivalents), this compound (1.0 equivalent), and the amine coupling partner (e.g., morpholine, 1.2 equivalents).[16]
-
Addition of Solvent: Anhydrous, degassed toluene is added via syringe to achieve a concentration of 0.1-0.5 M with respect to the this compound.[16]
-
Reaction Conditions: The reaction mixture is heated to the desired temperature (typically 100-110 °C) and stirred vigorously for the specified time (typically 2-24 hours).[16]
-
Monitoring the Reaction: The progress of the reaction is monitored by an appropriate technique such as TLC, GC, or LC-MS.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite to remove inorganic salts and the catalyst. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired N-aryl amine product.
Protocol 2: General Procedure for Ullmann Condensation of this compound with an Aniline (B41778)
This protocol is a general guideline based on modern Ullmann-type reactions and may require optimization.
Materials:
-
This compound
-
Aniline
-
Copper(I) iodide (CuI)
-
Ligand (e.g., L-proline or a diamine)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous solvent (e.g., DMF or DMSO)
-
Reaction vial suitable for heating
Procedure:
-
Charging the Reaction Vessel: To a reaction vial, add CuI (5-10 mol%), the ligand (10-20 mol%), the base (e.g., K₂CO₃, 2.0 equivalents), this compound (1.0 equivalent), and the aniline (1.2 equivalents).
-
Addition of Solvent: Add the anhydrous solvent (e.g., DMF) to the reaction vial.
-
Reaction Conditions: The vial is sealed, and the reaction mixture is heated to the desired temperature (typically 100-130 °C) with vigorous stirring for 12-24 hours.
-
Monitoring the Reaction: The reaction progress is monitored by TLC, GC, or LC-MS.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired diarylamine.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Origins of high catalyst loading in copper(i)-catalysed Ullmann–Goldberg C–N coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Palladium Catalyst Removal from 3-Chloropyridine Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively removing palladium catalysts from 3-Chloropyridine reaction mixtures. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Troubleshooting Guides
This section addresses common problems encountered during the removal of palladium catalysts from this compound reactions and provides actionable solutions.
Issue 1: Incomplete Palladium Removal After Filtration
-
Symptoms:
-
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Soluble Palladium Species | Simple filtration is most effective for heterogeneous catalysts (e.g., Pd/C). Homogeneous catalysts or leached palladium species can remain dissolved. Solution: Employ a scavenging agent or an alternative purification method like chromatography.[3][4][5] The basic nitrogen of the pyridine (B92270) ring in this compound can coordinate with palladium, potentially increasing its solubility and making simple filtration less effective.[5] |
| Fine Palladium Particles | Fine palladium particles may pass through standard filter paper. Solution: Use a finer filtration medium. Actionable Advice: Prepare a 1-2 cm thick pad of Celite® in a sintered glass funnel and filter the reaction mixture through it.[3][4][6] |
| Inadequate Work-up | The reaction work-up may not have effectively precipitated the palladium. Solution: Before filtration, consider adding an anti-solvent to precipitate the palladium species. |
Issue 2: High Residual Palladium After Using a Scavenger
-
Symptoms:
-
ICP-MS analysis of the final product shows palladium levels above the acceptable limit (often <10 ppm for APIs).[7]
-
-
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Incorrect Scavenger Choice | The scavenger may not be optimal for the palladium's oxidation state (Pd(0) vs. Pd(II)) or the specific ligand environment. Solution: Screen a panel of scavengers. Actionable Advice: Thiol-based scavengers are effective for a broad range of palladium species. For challenging cases, consider scavengers like trimercaptotriazine (TMT) or cysteine.[8][9] |
| Insufficient Scavenger Amount or Time | The amount of scavenger or the scavenging time may be inadequate. Solution: Optimize scavenging conditions. Actionable Advice: Increase the equivalents of the scavenger, extend the stirring time, or gently heat the mixture (e.g., to 40-50 °C) to improve kinetics.[10] |
| Strong Palladium-Pyridine Complexation | The this compound product may form a stable complex with the palladium, hindering its removal by the scavenger. Solution: Adjust the reaction conditions prior to scavenging. Actionable Advice: Consider a pH adjustment or the addition of a competitive ligand to disrupt the palladium-product complex before introducing the scavenger. |
Issue 3: Significant Product Loss During Purification
-
Symptoms:
-
Low isolated yield of the this compound product after palladium removal.
-
-
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Product Adsorption onto Scavenger/Carbon | The product may non-specifically bind to the scavenger or activated carbon.[10] Solution: Minimize the amount of adsorbent and wash thoroughly. Actionable Advice: Use the minimum effective amount of scavenger. After filtration, wash the scavenger cake with a fresh portion of the solvent to recover adsorbed product.[4][10] Silica-based scavengers may offer better product recovery than activated carbon.[5] |
| Product Co-precipitation | The product may precipitate along with the palladium-scavenger complex. Solution: Modify the solvent system. Actionable Advice: Ensure your product is fully dissolved in the chosen solvent before and during the scavenging process. |
| Product Instability | The purification conditions (e.g., pH, temperature) may be degrading the product. Solution: Use milder purification conditions. |
Frequently Asked Questions (FAQs)
Q1: Why is it particularly challenging to remove palladium from reactions involving pyridine-containing compounds like this compound?
A1: The basic nitrogen atom in the pyridine ring can act as a ligand, coordinating to the palladium catalyst. This coordination can lead to the formation of soluble palladium complexes that are difficult to remove by simple filtration.[5] These complexes may also be more challenging for some scavengers to capture effectively.
Q2: What are the most common methods for removing palladium catalysts in pharmaceutical development?
A2: The most common methods include:
-
Filtration through Celite®: Effective for heterogeneous catalysts.[3][6]
-
Adsorption onto Activated Carbon: A widely used method, though it can sometimes lead to product loss.[10][11]
-
Use of Solid-Supported Scavengers: These are materials functionalized with groups that selectively bind to palladium, such as thiols, amines, or triaminetetraacetic acid.[5][9]
-
Chromatography: Can be effective but may not be ideal for large-scale production.[3]
-
Crystallization: Can be a highly effective final purification step.
Q3: How do I choose the right palladium scavenger for my this compound reaction?
A3: The choice of scavenger depends on several factors, including the oxidation state of the palladium, the solvent system, and the nature of your product. A good starting point is to screen a few different types of scavengers on a small scale. Thiol-functionalized silica (B1680970) is a versatile option for many palladium species.[9] For more challenging removals, especially with potentially chelating products like those derived from this compound, more specialized scavengers such as those based on dimercaptotriazine (DMT) may be more effective.[9]
Q4: What are the typical acceptable limits for residual palladium in active pharmaceutical ingredients (APIs)?
A4: Regulatory bodies like the FDA have stringent limits on elemental impurities in APIs. For palladium, the permissible daily exposure (PDE) is typically in the low parts-per-million (ppm) range, often below 10 ppm.[7][12]
Q5: How can I quantify the amount of residual palladium in my product?
A5: The most common and accurate methods for quantifying trace levels of palladium are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES).[1][2] While these methods are highly sensitive, they require specialized instrumentation. For rapid, high-throughput screening during process development, catalysis-based fluorometric methods are also available.[2]
Data on Scavenger Performance
The following table summarizes the performance of different palladium removal techniques as reported in the literature. Note that efficiency can vary significantly based on specific reaction conditions.
| Removal Method | Palladium Species | Initial Pd Level (ppm) | Final Pd Level (ppm) | Product Recovery | Reference |
| Chromatography followed by Scavenging Resin | Various | >5000 | <50 | Not specified | [13][14] |
| MP-TMT Scavenger | Pd(Cl)2(PPh3)2 | 852 | <1 (with 4.1 equiv) | Not specified | [15] |
| Si-TMT Scavenger | Pd(dppf)Cl2 | 1000 | <10 | Not specified | [16] |
| Activated Carbon | Pd(Cl)2(PPh3)2 | ~2000 | ~260 (at 2g loading) | ~50% loss reported in some cases | [17] |
| Si-Thiol Scavenger | Pd(dppf)Cl2 | 1000 | ~140 | Not specified | [16] |
Experimental Protocols
Protocol 1: Palladium Removal using Filtration through Celite®
This method is suitable for the removal of heterogeneous palladium catalysts like palladium on carbon (Pd/C).
-
Prepare the Celite® Pad: In a sintered glass or Büchner funnel, place a piece of filter paper that covers all the holes. Add a 1-2 cm thick layer of Celite® and gently press down to form a compact bed.
-
Dilute the Reaction Mixture: Dilute the crude reaction mixture with a suitable solvent to reduce its viscosity.[4]
-
Filter the Mixture: Slowly pour the diluted mixture onto the center of the Celite® pad. Apply a gentle vacuum to pull the solution through.
-
Wash the Pad: Wash the Celite® pad with a small amount of fresh solvent to ensure complete recovery of the product.[4]
-
Collect the Filtrate: The combined filtrate contains your product, now free from the heterogeneous palladium catalyst.
Protocol 2: Palladium Removal using a Solid-Supported Scavenger
This protocol is a general guideline for using functionalized silica scavengers.
-
Select the Scavenger: Choose a scavenger based on the likely oxidation state of your palladium species and your solvent system. A screening experiment with a few different scavengers is recommended.
-
Add the Scavenger: To the crude reaction mixture, add the selected solid-supported scavenger (typically 2-10 equivalents relative to the palladium catalyst).
-
Stir the Mixture: Stir the suspension at room temperature or with gentle heating (e.g., 40-50 °C) for 1-18 hours. The optimal time and temperature should be determined experimentally.[10]
-
Filter off the Scavenger: Remove the solid scavenger by filtration, optionally through a pad of Celite® to ensure all fine particles are removed.[10]
-
Wash the Scavenger: Wash the collected scavenger with a fresh portion of the solvent to recover any adsorbed product.[10]
-
Combine and Concentrate: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analyze for Residual Palladium: Quantify the remaining palladium content using ICP-MS to confirm the effectiveness of the removal process.[10]
Visualization of Workflows
Workflow for Troubleshooting High Residual Palladium
References
- 1. pharmtech.com [pharmtech.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. reddit.com [reddit.com]
- 9. silicycle.com [silicycle.com]
- 10. benchchem.com [benchchem.com]
- 11. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 12. biotage.com [biotage.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 15. data.biotage.co.jp [data.biotage.co.jp]
- 16. biotage.com [biotage.com]
- 17. biotage.com [biotage.com]
3-Chloropyridine stability under acidic and basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 3-chloropyridine under acidic and basic conditions. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under ambient conditions?
A1: this compound is generally stable under standard ambient conditions, such as room temperature and pressure, when stored in a tightly sealed container, protected from light.[1][2] However, color changes from colorless to pale yellow or even wine red have been observed upon storage, indicating potential long-term degradation.[3]
Q2: Is this compound susceptible to hydrolysis under environmental conditions?
A2: this compound is not expected to undergo significant hydrolysis under typical environmental pH conditions. This is attributed to the lack of functional groups that are readily hydrolyzable.[4] However, under forced acidic or basic conditions in a laboratory setting, degradation can be induced.
Q3: What are the likely degradation pathways for this compound under acidic and basic stress conditions?
A3: While specific degradation pathways for this compound under forced conditions are not extensively documented in publicly available literature, potential degradation mechanisms can be inferred from the chemistry of halopyridines.
-
Acidic Conditions: Under strong acidic conditions and heat, protonation of the pyridine (B92270) nitrogen may occur, but the C-Cl bond is generally stable. Degradation, if observed, is likely to be minimal and may involve complex reactions at elevated temperatures.
-
Basic Conditions: Under strong basic conditions (e.g., concentrated sodium hydroxide) and heat, nucleophilic aromatic substitution is a plausible degradation pathway. The chloride atom could be displaced by a hydroxide (B78521) ion to form 3-hydroxypyridine. This reaction is more likely to occur at higher temperatures and with stronger bases.
Q4: What analytical techniques are recommended for monitoring the stability of this compound?
A4: A stability-indicating analytical method is crucial for separating and quantifying this compound from its potential degradation products.[5][6] The most common and effective technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[7] This method can be optimized to achieve baseline separation of the parent compound and any impurities or degradants. Mass spectrometry (LC-MS) can be used for the identification of unknown degradation products.[3]
Troubleshooting Guides
Problem: No degradation of this compound is observed in my forced degradation study.
| Possible Cause | Troubleshooting Steps |
| Insufficiently harsh stress conditions. | Increase the concentration of the acid or base (e.g., from 0.1N to 1N or higher).[8] Increase the temperature of the study (e.g., from 60°C to 80°C or reflux).[1][7] Extend the duration of the stress testing. |
| Analytical method is not stability-indicating. | Re-evaluate your HPLC method. Ensure that the peak for this compound is pure and that there are no co-eluting peaks. This can be checked using a photodiode array (PDA) detector for peak purity analysis.[3] |
| This compound is highly stable under the tested conditions. | This is a possible outcome. If significant degradation is not observed even under harsh conditions, it indicates the intrinsic stability of the molecule. The goal of forced degradation is to achieve 5-20% degradation to demonstrate the method's capability.[8] |
Problem: I am observing unexpected peaks in my chromatogram during a stability study.
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound. | Use LC-MS to identify the mass of the unknown peaks and propose potential structures for the degradation products. Based on the likely degradation pathways, consider synthesizing potential degradants (e.g., 3-hydroxypyridine) as reference standards. |
| Interaction with excipients (if in a formulation). | Conduct a forced degradation study on the placebo (all formulation components except this compound) under the same stress conditions to identify any peaks originating from excipient degradation.[9] |
| Contamination. | Ensure proper cleaning of all glassware and equipment. Analyze a blank (solvent) injection to rule out contamination from the analytical system. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies on this compound bulk drug substance.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of acetonitrile (B52724) and water) at a concentration of approximately 1 mg/mL.
2. Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1N hydrochloric acid (HCl).
-
Heat the solution at 80°C for 24 hours.
-
At specified time points (e.g., 2, 4, 8, 24 hours), withdraw a sample, neutralize it with an equivalent amount of 1N sodium hydroxide (NaOH), and dilute with mobile phase to the target concentration for HPLC analysis.
3. Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1N sodium hydroxide (NaOH).
-
Heat the solution at 80°C for 24 hours.
-
At specified time points, withdraw a sample, neutralize it with an equivalent amount of 1N HCl, and dilute with mobile phase for HPLC analysis.
4. Control Sample:
-
Prepare a control sample by diluting the stock solution with the same solvent used for the stress samples to the final concentration. Keep this sample at room temperature or refrigerated.
5. HPLC Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method.
-
Calculate the percentage of this compound remaining and the percentage of each degradation product formed.
Data Presentation
Table 1: Hypothetical Stability Data for this compound under Acidic Conditions (1N HCl at 80°C)
| Time (hours) | % this compound Remaining | % Degradant 1 (Unknown) | Mass Balance (%) |
| 0 | 100.0 | 0.0 | 100.0 |
| 2 | 98.5 | 1.4 | 99.9 |
| 4 | 96.2 | 3.7 | 99.9 |
| 8 | 92.1 | 7.8 | 99.9 |
| 24 | 85.3 | 14.5 | 99.8 |
Table 2: Hypothetical Stability Data for this compound under Basic Conditions (1N NaOH at 80°C)
| Time (hours) | % this compound Remaining | % 3-Hydroxypyridine | Mass Balance (%) |
| 0 | 100.0 | 0.0 | 100.0 |
| 2 | 95.1 | 4.8 | 99.9 |
| 4 | 90.3 | 9.6 | 99.9 |
| 8 | 81.2 | 18.7 | 99.9 |
| 24 | 65.7 | 34.1 | 99.8 |
Visualizations
Caption: Hypothetical acidic degradation pathway for this compound.
Caption: Plausible basic degradation pathway via nucleophilic substitution.
Caption: Experimental workflow for a forced degradation study.
References
- 1. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C5H4ClN | CID 12287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. onyxipca.com [onyxipca.com]
- 4. chempanda.com [chempanda.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijcrt.org [ijcrt.org]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. pharmadekho.com [pharmadekho.com]
- 9. sgs.com [sgs.com]
Byproduct formation in the Ciamician-Dennstedt reaction
Technical Support Center: Ciamician-Dennstedt Reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the Ciamician-Dennstedt reaction. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during this classic ring-expansion reaction.
Troubleshooting Guides
This section addresses common problems encountered during the Ciamician-Dennstedt reaction, offering potential causes and recommended solutions.
Issue 1: Low or No Yield of 3-Halopyridine
Description: The primary challenge in the Ciamician-Dennstedt reaction is often a low yield of the desired 3-halopyridine product. In some cases, the reaction may fail to produce any detectable amount of the ring-expanded product.
| Possible Cause | Recommended Solution |
| Inefficient Dihalocarbene Generation | The reaction rate and yield are highly dependent on the concentration of dichlorocarbene (B158193). Ensure the base is strong enough (e.g., potassium or sodium hydroxide) and used in sufficient excess to deprotonate the haloform. The use of freshly prepared, high-purity base is recommended. |
| Suboptimal Reaction Temperature | Excessive heat can favor the formation of the Reimer-Tiemann formylation byproduct (pyrrole-2-carbaldehyde) over the Ciamician-Dennstedt rearrangement. Conversely, a temperature that is too low may result in a sluggish or incomplete reaction. It is advisable to start at a moderate temperature (e.g., 50-60°C) and optimize from there. |
| Poor Solvent Choice | The classical reaction is often performed in a biphasic system (e.g., aqueous NaOH and chloroform). Efficient mixing is crucial to facilitate the reaction between the reagents in different phases. The use of a phase-transfer catalyst can sometimes improve the reaction rate and yield. |
| Decomposition of Starting Material or Product | Pyrrole (B145914) and its derivatives can be sensitive to strongly basic conditions and may decompose at elevated temperatures. Monitor the reaction progress closely and consider shorter reaction times to minimize degradation. |
| Substrate Deactivation | Electron-withdrawing groups on the pyrrole ring can deactivate it towards electrophilic attack by the dichlorocarbene, leading to low or no reaction. For such substrates, more forcing conditions may be necessary, or alternative synthetic routes should be considered. |
Issue 2: Predominant Formation of Pyrrole-2-carbaldehyde (Reimer-Tiemann Byproduct)
Description: A common outcome is the formation of a significant amount of pyrrole-2-carbaldehyde, the product of the competing Reimer-Tiemann formylation reaction. In some instances, this can be the major product.[1]
| Possible Cause | Recommended Solution |
| Reaction Conditions Favoring Formylation | Higher temperatures tend to favor the formation of the thermodynamically more stable formylation product. To favor the Ciamician-Dennstedt rearrangement, it is generally recommended to maintain a lower reaction temperature.[1] |
| Nature of the Pyrrole Substrate | The substitution pattern on the pyrrole ring can influence the propensity for either ring expansion or formylation. Steric hindrance around the C2 and C5 positions may disfavor formylation and promote the Ciamician-Dennstedt pathway. |
Frequently Asked Questions (FAQs)
Q1: What is the primary byproduct in the Ciamician-Dennstedt reaction?
A1: The primary byproduct is typically the corresponding pyrrole-2-carbaldehyde, which is formed through the competing Reimer-Tiemann reaction.[1] Under certain conditions, especially at higher temperatures, this can become the major product.
Q2: Can I use a base other than sodium or potassium hydroxide (B78521)?
A2: While NaOH and KOH are the most commonly used bases for generating dichlorocarbene from chloroform (B151607), other strong bases can also be employed. However, the efficiency of carbene generation and the overall reaction yield can be highly dependent on the choice of base and the reaction conditions.
Q3: Is it possible to completely avoid the formation of the Reimer-Tiemann byproduct?
A3: In the classical Ciamician-Dennstedt reaction, completely avoiding the Reimer-Tiemann byproduct is challenging due to the shared reaction conditions and intermediate. Modern variations of the reaction that utilize different carbene precursors, such as α-chlorodiazirines, have been developed to circumvent this issue and provide higher yields of the desired ring-expanded products.
Q4: My starting pyrrole is heavily substituted. Will the reaction still work?
A4: The success of the Ciamician-Dennstedt reaction is highly dependent on the nature and position of the substituents on the pyrrole ring. Electron-donating groups generally facilitate the reaction, while electron-withdrawing groups can hinder it. Steric hindrance can also play a significant role in the reaction's outcome. For complex substrates, the reaction may require significant optimization, or it may not be viable.
Experimental Protocols
Classical Ciamician-Dennstedt Reaction of Pyrrole
This protocol is a generalized procedure based on the conditions for the Reimer-Tiemann reaction, which, when applied to pyrrole, leads to the Ciamician-Dennstedt rearrangement.[2][3]
Materials:
-
Pyrrole
-
Chloroform (CHCl₃)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Water
-
Ethyl acetate (B1210297) (for extraction)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pyrrole (1.0 equiv.) in ethanol.
-
Add a solution of sodium hydroxide (e.g., 8.0 equiv.) in water. A common solvent ratio is 2:1 ethanol/water.[3]
-
Heat the mixture to 50-70°C with vigorous stirring.[3]
-
Slowly add chloroform (2.0-3.0 equiv.) to the reaction mixture over a period of 1 hour.
-
After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Adjust the pH of the remaining aqueous solution to ~4-5 with a suitable acid (e.g., HCl).
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or distillation to isolate the 3-chloropyridine and any pyrrole-2-carbaldehyde byproduct.
Visualizations
Ciamician-Dennstedt Reaction Mechanism
References
Technical Support Center: Purification of Crude 3-Chloropyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3-Chloropyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Depending on the synthetic route, common impurities in crude this compound may include:
-
Isomeric Chloropyridines: 2-Chloropyridine and 4-Chloropyridine.
-
Other Chlorinated Pyridines: Dichloropyridines (e.g., 2,6-dichloropyridine) and trichloropyridines, which can be starting materials or byproducts.[1]
-
Unreacted Starting Materials: Such as pyridine (B92270) or other precursors.
-
Solvent Residues: Solvents used in the synthesis and workup.
Q2: Which purification technique is most suitable for my crude this compound?
A2: The choice of purification method depends on the impurity profile, the desired final purity, and the scale of your experiment.
-
Fractional Vacuum Distillation is highly effective for large-scale purification and for separating isomers with different boiling points.
-
Recrystallization is a good option for solid derivatives of this compound or for removing small amounts of impurities from a relatively pure product.
-
Column Chromatography offers high resolution for separating complex mixtures of similar polarity on a smaller scale.
Q3: How can I assess the purity of my this compound sample?
A3: Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is a standard and effective method for determining the purity of this compound and identifying volatile impurities.[2][3][4][5] High-Performance Liquid Chromatography (HPLC) can also be used, particularly for less volatile or thermally sensitive impurities.
Comparison of Purification Techniques
The following table summarizes the effectiveness of different purification techniques for crude this compound.
| Purification Method | Typical Purity Achieved | Typical Yield | Key Advantages | Key Disadvantages |
| Fractional Vacuum Distillation | ≥99.5%[1] | ~85%[1] | - Scalable to large quantities.- Effective for removing non-volatile impurities. | - May not efficiently separate isomers with very close boiling points. |
| Recrystallization | >98% (estimated) | 55-75% (estimated) | - Can yield high-purity crystalline product.- Removes colored impurities well. | - Finding a suitable solvent can be time-consuming.- Product loss in the mother liquor. |
| Column Chromatography | >99% (estimated) | 40-70% (estimated) | - High separation efficiency for complex mixtures.- Adaptable to various scales. | - Can be time-consuming and solvent-intensive.- Potential for product loss on the column. |
Detailed Experimental Protocols
Protocol 1: Fractional Vacuum Distillation
This protocol is suitable for purifying liquid crude this compound, especially for removing impurities with different boiling points.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with condenser and thermometer
-
Receiving flasks
-
Vacuum pump and gauge
-
Heating mantle
-
Stir bar
Procedure:
-
Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound and a stir bar. Do not fill the flask to more than two-thirds of its capacity.
-
Initiating Distillation: Begin stirring and heating the flask gently.
-
Applying Vacuum: Gradually apply vacuum to the system, monitoring the pressure with the gauge.
-
Collecting Fractions: As the mixture heats, vapors will rise through the fractionating column. Collect the initial fraction (forerun), which may contain lower-boiling impurities.
-
Product Collection: Collect the main fraction at the expected boiling point of this compound under the applied vacuum (Boiling point at atmospheric pressure is 148 °C).[5]
-
Terminating Distillation: Once the main fraction is collected and the temperature begins to drop or fluctuate, stop the distillation.
-
Analysis: Analyze the purity of the collected fractions using GC-MS.
Protocol 2: Recrystallization
This protocol is for purifying solid derivatives of this compound or if the crude product is a solid.
Materials:
-
Crude this compound (solid)
-
A suitable solvent or solvent system (e.g., ethanol/water, ethyl acetate/hexanes)
-
Erlenmeyer flasks
-
Heating source (hot plate or water bath)
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of the crude material in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. If crystals do not form, scratch the inside of the flask with a glass rod or add a seed crystal.
-
Cooling: Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Silica (B1680970) Gel Column Chromatography
This protocol is effective for small to medium-scale purification and for separating compounds with similar polarities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Chromatography column
-
Collection tubes or flasks
-
TLC plates and chamber
Procedure:
-
Eluent Selection: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system (eluent) that provides good separation of this compound from its impurities.
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the chosen eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Begin eluting with the chosen solvent system, collecting fractions in separate tubes.
-
Monitoring: Monitor the separation by collecting small fractions and analyzing them by TLC.
-
Combining Fractions: Combine the fractions that contain the pure this compound.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
Troubleshooting Guides
Issue 1: Low Purity After Fractional Distillation
-
Q: My distilled this compound is still contaminated with an isomeric impurity. How can I improve the separation?
-
A: Isomeric impurities with close boiling points can be challenging to separate.
-
Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material to increase the number of theoretical plates.
-
Optimize Distillation Rate: Distill at a slower rate to allow for better equilibrium between the liquid and vapor phases in the column.
-
Adjust Vacuum: Fine-tune the vacuum level. Sometimes a slight change in pressure can improve the separation of closely boiling isomers.
-
-
Issue 2: Oiling Out During Recrystallization
-
Q: My product is separating as an oil instead of crystals during recrystallization. What should I do?
-
A: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point.
-
Re-dissolve and Cool Slowly: Reheat the solution until the oil dissolves completely, then allow it to cool much more slowly. You can insulate the flask to slow down the cooling rate.
-
Add More Solvent: Your solution might be too concentrated. Add a small amount of hot solvent to the oily mixture and reheat until it dissolves, then cool slowly.
-
Change Solvent System: The chosen solvent may not be appropriate. Try a different solvent or a solvent pair.
-
-
Issue 3: Poor Separation in Column Chromatography
-
Q: I am getting poor separation of my product from an impurity on the silica gel column. What can I do?
-
A: Poor separation can result from several factors.
-
Optimize Eluent Polarity: If the compounds are eluting too quickly, decrease the polarity of your eluent. If they are sticking to the column, increase the polarity. A gradient elution (gradually increasing the polarity of the eluent) can also be effective.
-
Sample Loading: Ensure you load the sample in a concentrated band at the top of the column. Overloading the column can also lead to poor separation.
-
Column Packing: An improperly packed column with channels or cracks will result in poor separation. Ensure the silica gel is packed uniformly.
-
-
Visualizations
Caption: General experimental workflow for the purification of crude this compound.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C5H4ClN | CID 12287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. impactfactor.org [impactfactor.org]
Technical Support Center: Overcoming Low Reactivity of 3-Chloropyridine in Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of 3-Chloropyridine in common cross-coupling reactions.
General FAQs
Q1: Why is this compound so unreactive in coupling reactions?
A1: The low reactivity of this compound is primarily due to the strong Carbon-Chlorine (C-Cl) bond, which is stronger than C-Br and C-I bonds. This makes the initial and often rate-limiting oxidative addition step in the catalytic cycles of reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings more difficult.[1] Additionally, the pyridine (B92270) nitrogen can coordinate to the metal catalyst, potentially inhibiting its catalytic activity.
Q2: What are the initial general steps to consider when a coupling reaction with this compound fails?
A2: When a reaction with this compound shows low or no conversion, a systematic evaluation of the reaction components is crucial. Key initial checks should include:
-
Catalyst and Ligand Activity: Ensure the palladium catalyst and ligand are not degraded. Standard catalysts may be insufficient.[1]
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. Ensure all solvents are properly degassed and the reaction is run under an inert atmosphere (Argon or Nitrogen).[1][2]
-
Reagent and Solvent Purity: Use high-purity, anhydrous reagents and solvents. Trace amounts of water or other impurities can deactivate the catalyst or lead to side reactions.[2][3]
-
Reaction Temperature: Higher temperatures are often required to overcome the activation energy for C-Cl bond cleavage.[2][4]
Suzuki-Miyaura Coupling
Troubleshooting Guide
Q3: My Suzuki-Miyaura reaction with this compound is giving low to no yield. What should I do?
A3: Low or no product formation is a common issue. Here are the key areas to troubleshoot:
-
Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often ineffective for this compound.[1] Switch to a more active catalytic system.
-
Recommendation: Employ bulky, electron-rich phosphine (B1218219) ligands such as Buchwald ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1] For heterogeneous catalysis, a sterically hindered ligand like 2-(dicyclohexylphosphino)biphenyl (B1301957) was found to be essential for the reaction of this compound using Pd/C.[5]
-
-
Base Selection: The choice of base is critical for the transmetalation step.
-
Recommendation: Screen strong, non-nucleophilic inorganic bases like potassium phosphate (B84403) (K₃PO₄) and cesium carbonate (Cs₂CO₃).[1]
-
-
Solvent System: The solvent needs to solubilize the reactants and facilitate the catalytic cycle.
-
Recommendation: A mixture of an organic solvent and water (e.g., dioxane/water, toluene/water) is often optimal.[1]
-
-
Temperature: Insufficient temperature can stall the reaction.
-
Recommendation: Increase the reaction temperature, typically in the range of 80-120 °C.[1]
-
Q4: I'm observing significant side products like homocoupling of the boronic acid and dehalogenation of this compound. How can I minimize these?
A4: The formation of side products is often linked to reaction conditions.
-
Protodeboronation (Ar-H formation): This occurs when the boronic acid reacts with a proton source.
-
Recommendation: Use anhydrous solvents and reagents. Using boronic esters (e.g., pinacol (B44631) esters) can improve stability.[1]
-
-
Homocoupling (Ar-Ar or Ar'-Ar' formation): This can be promoted by the presence of oxygen or catalyzed by palladium.
-
Recommendation: Ensure thorough degassing of all solvents and maintain a strict inert atmosphere.[1]
-
-
Dehalogenation (-Cl replaced by -H): This can be a competing pathway.
-
Recommendation: Optimizing the ligand and catalyst loading can sometimes suppress this side reaction. A well-chosen, bulky ligand can sterically shield the palladium center and favor the desired cross-coupling pathway.[1]
-
Data Presentation: Suzuki-Miyaura Coupling of this compound
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | High (unspecified) | [1] |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 100 | High (unspecified) | [1] |
| Pd/C / 2-(dicyclohexylphosphino)biphenyl | K₃PO₄ | Dioxane | 100 | 75-82 | [5] |
| Pd(OAc)₂ / Ligand-free | Na₂CO₃ | H₂O/DMF | 60 | Almost inactive | [6] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 1.2-6 mol%) in a small amount of the reaction solvent. Add this catalyst mixture to the reaction vessel.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 10:1).
-
Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (typically 2–24 hours).[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent. The organic layer is then dried, filtered, and concentrated. The crude product is purified by column chromatography.[7]
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the challenging oxidative addition step.
Buchwald-Hartwig Amination
Troubleshooting Guide
Q5: My Buchwald-Hartwig amination of this compound is not working. What are the common failure points?
A5: The C-Cl bond of this compound makes oxidative addition the rate-limiting step.[2] Here’s a troubleshooting guide:
-
Catalyst and Ligand: This is the most critical factor.
-
Recommendation: Use highly active, bulky, and electron-rich phosphine ligands. Buchwald ligands (e.g., RuPhos, BrettPhos) or ferrocene-based ligands (e.g., Josiphos) are effective.[2] Proazaphosphatrane ligands in combination with Pd₂(dba)₃ have also shown high efficiency for coupling chloropyridines.[8][9] Standard ligands like PPh₃ are often ineffective.[2]
-
-
Base: A strong, non-nucleophilic base is essential.
-
Temperature: Elevated temperatures are usually necessary.
-
Recommendation: Reactions are typically run in the 80-110 °C range.[2]
-
-
Catalyst Loading: For challenging substrates, higher catalyst loading might be needed.
-
Recommendation: Increase the catalyst loading from the typical 1-2 mol% up to 5 mol%.[2]
-
Q6: I am observing a lot of hydrodehalogenation (replacement of -Cl with -H). How can I prevent this?
A6: Hydrodehalogenation is a common side reaction where the aryl chloride is reduced instead of aminated.[2]
-
Recommendation:
-
Ligand Choice: The choice of ligand is crucial. A ligand that promotes rapid reductive elimination of the desired product can outcompete the hydrodehalogenation pathway.
-
Base Purity: Use high-purity, anhydrous base. Traces of hydroxide (B78521) or moisture can worsen the problem.[2]
-
Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.2-1.5 equivalents) can favor the desired coupling.[2]
-
Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried.[2]
-
Data Presentation: Buchwald-Hartwig Amination of this compound
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ / P(i-BuNCH₂CH₂)₃N | NaOtBu | Toluene | 100 | Good (unspecified) | [8][9] |
| Pd(OAc)₂ / RuPhos | NaOtBu | Toluene | 80-110 | High (unspecified) | [2] |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | - | up to 99 | [7] |
| Pd G3 / BrettPhos | NaOtBu | Dioxane | 100 | High (unspecified) | [2] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol% Pd), the ligand (e.g., P(i-BuNCH₂CH₂)₃N, 1-3 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv) to a reaction tube.
-
Add Reagents: Add this compound (1.0 equiv) and the amine (1.1-1.2 equiv).
-
Add Solvent: Add the anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Seal the tube and heat in an oil bath at the desired temperature (e.g., 100 °C) with stirring for the required time (typically 4-24 hours).
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent, filtered through celite, and the filtrate is concentrated. The crude product is then purified by chromatography.
Visualization: Troubleshooting Buchwald-Hartwig Reactions
Caption: A troubleshooting workflow for low conversion in Buchwald-Hartwig amination reactions.
Sonogashira Coupling
Troubleshooting Guide
Q7: My Sonogashira coupling with this compound is failing. What should I try?
A7: this compound is a challenging substrate for Sonogashira coupling due to the strong C-Cl bond.
-
Reactivity Order: The reactivity of aryl halides in Sonogashira coupling is I > OTf > Br >> Cl.[10]
-
Catalyst System: A highly active catalyst is required.
-
Recommendation: While standard Pd/Cu systems can work, they often require forcing conditions. Consider using more advanced catalyst systems, potentially with specialized ligands, to facilitate the oxidative addition. Copper-free conditions might also be explored to avoid Glaser coupling.[10]
-
-
Base: An amine base is typically required to deprotonate the alkyne.
-
Recommendation: Triethylamine and diisopropylamine (B44863) are commonly used.[10] Ensure the base is dry and in sufficient excess.
-
-
Temperature: Heating is generally required for aryl chlorides.
-
Recommendation: Screen temperatures, potentially starting around 50-80 °C and increasing if necessary.
-
-
Glaser Homocoupling: A common side reaction is the homocoupling of the terminal alkyne.
Q8: My reaction mixture turns black. What does this signify?
A8: The formation of a black precipitate, known as "palladium black," indicates the decomposition and precipitation of the palladium catalyst, rendering it inactive.[3]
-
Causes: This can be caused by the presence of oxygen, impurities in the reagents or solvents, or excessively high reaction temperatures.[3]
-
Solution: Use high-purity reagents and solvents, ensure the system is thoroughly degassed, and carefully control the reaction temperature.
Data Presentation: Sonogashira Coupling of this compound
Quantitative data for the Sonogashira coupling of unsubstituted this compound is less commonly reported due to its low reactivity. The success of this reaction is highly dependent on the specific alkyne and the fine-tuning of the catalytic system.
| Catalyst / Ligand | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | CuI | Et₃N | THF | Room Temp - Reflux | Highly Substrate Dependent | [11] |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 80-100 | Highly Substrate Dependent | General Knowledge |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add Reagents: Add the anhydrous, degassed solvent (e.g., THF or DMF), followed by the amine base (e.g., triethylamine, 2-4 equiv), and finally the terminal alkyne (1.1-1.5 equiv).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 60 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction, filter off any solids, and concentrate the filtrate. The residue is then taken up in an organic solvent and washed with water or ammonium (B1175870) chloride solution. The organic layer is dried and concentrated, and the product is purified by chromatography.
Visualization: Sonogashira Catalytic Cycles
Caption: The interconnected catalytic cycles of the Sonogashira reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
Managing exothermic reactions during 3-Chloropyridine synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing exothermic reactions during the synthesis of 3-Chloropyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound, and which are prone to significant exothermic events?
A1: The primary synthesis routes for this compound include:
-
Diazotization of 3-Aminopyridine (B143674) followed by a Sandmeyer-type reaction: This is a widely used method. The diazotization step, in particular, is highly exothermic and requires strict temperature control to prevent the decomposition of the unstable diazonium salt.[1][2][3][4]
-
Direct Chlorination of Pyridine (B92270): This method can also be exothermic. The reaction of chlorine with pyridine can be vigorous, and poor control can lead to runaway reactions.[5][6][7]
-
From 2,6-Dichloropyridine: This involves a two-step process of chlorination to 2,3,6-trichloropyridine (B1294687) followed by a selective hydrogenation. While specific temperature ranges are provided for control, the initial chlorination step carries a risk of exotherm.[8][9]
-
From Pyrrole and Chloroform: This method typically involves high-temperature gas-phase pyrolysis and is less prone to the rapid, uncontrolled exothermic events seen in liquid-phase reactions.[10]
Of these, the diazotization of 3-aminopyridine presents the most immediate and critical challenge in managing exothermicity.
Q2: What are the primary hazards associated with uncontrolled exothermic reactions in this compound synthesis?
A2: Uncontrolled exothermic reactions can lead to a rapid increase in temperature and pressure within the reaction vessel, a phenomenon known as a thermal runaway.[11][12] The primary hazards include:
-
Vessel Rupture and Explosion: The rapid pressure increase can exceed the vessel's limits, leading to a violent rupture and potential explosion.[12]
-
Release of Toxic and Flammable Materials: A runaway reaction can release toxic reactants, intermediates (like diazonium salts), and products, as well as flammable solvents, into the laboratory environment.[13][14] this compound itself is harmful if swallowed or inhaled and can cause skin and eye irritation.[4]
-
Fire: The combination of flammable solvents and a rapid temperature increase creates a significant fire hazard.[14]
-
Decomposition and Byproduct Formation: Loss of temperature control can lead to the decomposition of desired products and the formation of hazardous or difficult-to-remove byproducts.[1]
Q3: What are the key parameters to monitor for controlling the exotherm during the diazotization of 3-aminopyridine?
A3: The critical parameters to monitor and control are:
-
Temperature: The reaction temperature must be strictly maintained, typically between 0-5°C, to ensure the stability of the diazonium salt.[1][4]
-
Rate of Reagent Addition: The slow, controlled addition of the sodium nitrite (B80452) solution is crucial to allow the cooling system to dissipate the heat generated.
-
Agitation: Efficient stirring is necessary to ensure uniform temperature distribution and prevent localized hotspots.
-
Concentration of Reactants: Using appropriate concentrations of reactants can help to manage the overall heat evolution.
Q4: Are there any alternative, less exothermic methods for the synthesis of this compound?
A4: While all chemical reactions have an associated enthalpy change, some methods offer better control over the heat release. The synthesis from 2,6-dichloropyridine, for instance, involves steps with defined temperature ranges that may be easier to manage on a larger scale compared to the highly reactive diazotization.[8][9] However, the diazotization route is often favored due to the availability of the starting material, 3-aminopyridine. The choice of method often depends on the scale of the synthesis, available equipment, and safety infrastructure.
Troubleshooting Guides
Troubleshooting Guide 1: Exothermic Event during Diazotization of 3-Aminopyridine
This guide addresses issues related to temperature control during the formation of the diazonium salt from 3-aminopyridine.
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Corrective Actions |
| Rapid temperature rise (>10°C) during NaNO₂ addition | 1. Addition rate of NaNO₂ is too fast. 2. Inadequate cooling. 3. Poor agitation. 4. Incorrect reagent concentration. | 1. Immediately stop the addition of NaNO₂. 2. Increase cooling capacity (e.g., add more dry ice to the bath). 3. Ensure the stirrer is functioning correctly and increase the stirring speed if safe to do so. 4. If the temperature continues to rise, consider adding a pre-chilled, inert solvent to dilute the reaction mixture. 5. Once the temperature is back within the safe range (0-5°C), resume NaNO₂ addition at a significantly slower rate. |
| Localized bubbling or fuming at the point of NaNO₂ addition | 1. Localized overheating due to poor mixing. 2. Decomposition of the diazonium salt. | 1. Stop the addition of NaNO₂. 2. Improve agitation to ensure rapid dispersion of the incoming reagent. 3. Ensure the addition tube is positioned to deliver the NaNO₂ solution into a well-agitated part of the reaction mixture. |
| Reaction mixture turns dark brown or black | 1. Significant decomposition of the diazonium salt. 2. Temperature has exceeded the stability limit of the diazonium salt. | 1. Stop the NaNO₂ addition. 2. Assess the temperature. If it is significantly above 10°C, the batch may be compromised. 3. If the temperature is still within a controllable range, proceed with caution, but anticipate a lower yield and the presence of impurities. 4. For future runs, ensure the cooling bath is at the correct temperature before starting the addition and maintain a slower addition rate. |
| No observable reaction (no slight temperature increase upon initial NaNO₂ addition) | 1. Incorrect pH (not acidic enough). 2. Inactive NaNO₂. | 1. Check the pH of the 3-aminopyridine solution. It should be strongly acidic. 2. Ensure the NaNO₂ solution is freshly prepared and has been stored correctly. 3. Add a small amount of acid to the reaction mixture if the pH is too high. |
Logical Relationship for Troubleshooting Diazotization Exotherm
Caption: Troubleshooting workflow for a temperature excursion during diazotization.
Troubleshooting Guide 2: Exothermic Event during Direct Chlorination of Pyridine
This guide focuses on managing the heat generated during the direct chlorination of pyridine.
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Corrective Actions |
| Rapid increase in reaction temperature and pressure | 1. Rate of chlorine gas introduction is too high. 2. Inadequate heat removal. 3. Catalyst activity is too high or uncontrolled. 4. Accumulation of unreacted chlorine followed by a sudden reaction. [6] | 1. Immediately stop the flow of chlorine gas. 2. Maximize cooling to the reactor. 3. If pressure continues to rise, vent the reactor to a scrubber system if it is safe to do so. 4. For future reactions, introduce chlorine gas at a slower, controlled rate and ensure the cooling system is adequate for the scale of the reaction. 5. Consider adding the catalyst in portions to moderate the reaction rate. |
| Reaction fails to initiate, then starts abruptly | 1. Induction period leading to the accumulation of chlorine. [6]2. Low initial reaction temperature. | 1. Ensure the reaction mixture is at the appropriate starting temperature before introducing chlorine. 2. Start with a very low flow rate of chlorine to initiate the reaction smoothly. 3. If an induction period is known for the specific conditions, do not allow a large amount of chlorine to accumulate before the reaction begins. |
| Formation of dark, tarry byproducts | 1. Excessive reaction temperature. 2. Over-chlorination. | 1. Improve temperature control. 2. Monitor the reaction progress carefully (e.g., by GC) and stop the chlorine addition once the desired conversion is reached. 3. Ensure the catalyst is not promoting side reactions at the operating temperature. |
Experimental Workflow for Controlled Chlorination
Caption: Workflow for the controlled direct chlorination of pyridine.
Experimental Protocols
Protocol 1: Synthesis of this compound from 3-Aminopyridine via Diazotization
Materials:
-
3-Aminopyridine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Deionized Water
-
Ice
-
Sodium Hydroxide (B78521) (NaOH) solution
-
Dichloromethane or other suitable extraction solvent
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel.
-
Cooling bath (e.g., ice-salt or dry ice-acetone).
Procedure:
-
Preparation of the Amine Salt: In the three-necked flask, dissolve 3-aminopyridine in concentrated hydrochloric acid and water. The solution should be strongly acidic.
-
Cooling: Cool the solution to 0-5°C using the cooling bath. Ensure the temperature is stable before proceeding.
-
Diazotization:
-
Prepare a solution of sodium nitrite in cold deionized water.
-
Slowly add the sodium nitrite solution dropwise to the cooled amine salt solution via the dropping funnel.
-
CRITICAL STEP: Maintain the reaction temperature below 5°C throughout the addition. The addition rate should be controlled to prevent a temperature rise.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C.
-
-
Sandmeyer Reaction:
-
In a separate vessel, prepare a solution or suspension of copper(I) chloride in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride mixture. Vigorous nitrogen gas evolution will be observed. The rate of addition should be controlled to manage the effervescence.
-
-
Workup:
-
Once the nitrogen evolution has ceased, allow the reaction mixture to warm to room temperature.
-
Neutralize the mixture by the slow addition of a sodium hydroxide solution. The pH should be adjusted to be slightly basic.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane) multiple times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.
-
-
Purification: The crude product can be purified by distillation.
Quantitative Data (Illustrative)
The following table provides illustrative data for the diazotization step. Actual values will vary based on specific experimental conditions.
| Parameter | Value | Reference |
| Starting Material | 3-Aminopyridine | [15] |
| Reagents | NaNO₂, HCl | [15] |
| Temperature | 0-5 °C | [1][4] |
| Reaction Time (Diazotization) | 30-60 minutes | [1] |
| Yield | 60-70% (typical) | [15] |
Data Presentation
Summary of Reaction Conditions for this compound Synthesis
| Synthesis Route | Key Reactants | Typical Temperature Range (°C) | Key Control Parameters for Exotherm |
| Diazotization/Sandmeyer | 3-Aminopyridine, NaNO₂, CuCl | 0-10 | Slow addition of NaNO₂, efficient cooling, good agitation |
| Direct Chlorination | Pyridine, Cl₂ | 100-200 | Controlled rate of Cl₂ introduction, catalyst concentration, heat removal |
| From 2,6-Dichloropyridine | 2,6-Dichloropyridine, Cl₂ | 120-140 (Chlorination) | Controlled rate of Cl₂ introduction |
| From 2,6-Dichloropyridine | 2,3,6-Trichloropyridine, H₂ | 60-80 (Hydrogenation) | H₂ pressure, catalyst activity |
Disclaimer: The information provided in this technical support center is for guidance only. All experimental work should be conducted by trained professionals in a suitably equipped laboratory, and a thorough risk assessment should be performed before commencing any chemical synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. US20070161797A1 - Process for the manufacture of 2,3-dichloropyridine - Google Patents [patents.google.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. icheme.org [icheme.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Kinetics, mechanism, and thermochemistry of the gas-phase reaction of atomic chlorine with pyridine [ouci.dntb.gov.ua]
- 10. Quantitative Gas‐Solid Diazotization of 3‐Aminopyrazolo[3,4‐b]pyridine Derivatives and Azo Dye Syntheses by Means of Solid‐Solid Reactions | Semantic Scholar [semanticscholar.org]
- 11. Runaway Chemical Reactions: Causes and Prevention - zeal [zealinstruments.com]
- 12. cedrec.com [cedrec.com]
- 13. csb.gov [csb.gov]
- 14. youtube.com [youtube.com]
- 15. portal.tpu.ru [portal.tpu.ru]
Technical Support Center: Troubleshooting Heck Reactions with 3-Chloropyridine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering difficulties with Heck reactions involving 3-chloropyridine. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My Heck reaction with this compound is showing no or very low conversion. What are the likely causes and how can I fix it?
Answer:
Low or no conversion in a Heck reaction with this compound is a common issue, primarily due to the high strength of the C-Cl bond, which makes the initial oxidative addition step difficult.[1] Here are the most probable causes and recommended solutions:
-
Inactive Catalyst System: The choice of palladium catalyst and ligand is critical for activating aryl chlorides.[2][3]
-
Recommendation: Switch to a more active catalyst system. Bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to promote the catalytic cycle with less reactive aryl chlorides.[4] Ensure your palladium source, such as Pd(OAc)₂, is fresh and properly activated to the Pd(0) species in situ.[5]
-
-
Inappropriate Reaction Conditions: Temperature, solvent, and base play a crucial role in the reaction's success.[6][7]
-
Recommendation: Increase the reaction temperature, as Heck reactions with aryl chlorides often require more forcing conditions (typically 110–180 °C).[6] Screen different polar aprotic solvents like DMF, DMAc, or NMP, which can aid in the dissolution of reagents and facilitate the reaction.[7][8] The choice of base is also critical; stronger bases like K₃PO₄ or organic bases such as triethylamine (B128534) or DBU may be more effective than weaker bases like Na₂CO₃.[6][9]
-
-
Catalyst Inhibition: The nitrogen atom in the pyridine (B92270) ring can coordinate to the palladium center, inhibiting its catalytic activity.[4]
-
Recommendation: Employing bulky ligands can often mitigate this inhibition by sterically hindering the coordination of the pyridine nitrogen to the palladium.
-
Question 2: I am observing the formation of significant side products in my reaction. What are they and how can I minimize them?
Answer:
Side product formation can compete with the desired Heck coupling. Common side reactions include:
-
Homocoupling of this compound: This results in the formation of 3,3'-bipyridine.
-
Cause: This can be promoted by certain reaction conditions and catalyst systems.
-
Recommendation: Optimizing the catalyst loading and ensuring a well-controlled reaction temperature can help minimize this side reaction.
-
-
Reduction of this compound: This leads to the formation of pyridine.
-
Isomerization of the Alkene: The double bond in the product may migrate to an undesired position.[5][11]
-
Cause: This can occur if the β-hydride elimination and re-insertion steps are reversible.
-
Recommendation: The addition of silver salts can sometimes minimize alkene isomerization.[11] The choice of base and solvent can also influence the degree of isomerization.
-
Question 3: How do I choose the optimal base and solvent for my Heck reaction with this compound?
Answer:
The selection of an appropriate base and solvent system is critical for a successful Heck reaction.
-
Base Selection: The base is required to neutralize the hydrogen halide (HX) generated during the catalytic cycle, regenerating the active Pd(0) catalyst.[5][12]
-
Inorganic Bases: K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. The strength and solubility of the base can significantly impact the reaction rate and yield.[4][6][7]
-
Organic Bases: Triethylamine (Et₃N) and other hindered amine bases are also frequently employed.[12] In some cases, organic ionic bases like n-Bu₄N⁺OAc⁻ have been shown to be effective under milder conditions.[13]
-
-
Solvent Selection: The solvent must be stable at the required reaction temperature and capable of dissolving the reactants and catalyst.
-
Polar Aprotic Solvents: DMF, DMAc, NMP, and dioxane are often the solvents of choice for Heck reactions with aryl chlorides due to their high boiling points and ability to dissolve a wide range of substrates.[6][7][8]
-
Aqueous Media: In some modern protocols, Heck reactions can be performed in aqueous media, which offers environmental benefits.[6]
-
A screening of different base and solvent combinations is often necessary to identify the optimal conditions for a specific substrate pairing.
Data on Reaction Parameters
Optimizing reaction parameters is crucial for overcoming the challenges associated with the Heck reaction of this compound. The following table summarizes the effects of different components on the reaction.
| Parameter | Effect on Reaction | Recommendations & Considerations | References |
| Palladium Source | The precursor for the active Pd(0) catalyst. | Pd(OAc)₂ and Pd₂(dba)₃ are common choices. Ensure the precursor is of high quality and stored correctly. | [11][12] |
| Ligand | Crucial for activating the C-Cl bond and stabilizing the catalyst. | For this compound, bulky, electron-rich phosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are highly recommended. | [2][3][4] |
| Base | Neutralizes the generated acid and regenerates the catalyst. | Screen inorganic bases (K₂CO₃, K₃PO₄) and organic bases (Et₃N). The base strength and solubility are important factors. | [6][7][9] |
| Solvent | Affects solubility, reaction rate, and temperature. | High-boiling polar aprotic solvents (DMF, DMAc, NMP) are generally preferred for reactions with aryl chlorides. | [6][7][8] |
| Temperature | Provides the necessary activation energy for the C-Cl bond cleavage. | Higher temperatures (110-180 °C) are often required. Monitor for potential substrate or product decomposition at elevated temperatures. | [6] |
Experimental Protocols
Protocol 1: General Procedure for Heck Coupling of this compound with an Alkene
This protocol provides a general starting point for the Heck reaction of this compound. Optimization of the ligand, base, solvent, and temperature will likely be necessary for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand or NHC precursor (1-10 mol%), and the base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents).
-
Addition of Reactants: Add this compound (1.0 equivalent) and the alkene (1.1-1.5 equivalents) to the Schlenk tube.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., DMF, DMAc, or NMP) via syringe.
-
Reaction: Place the sealed Schlenk tube in a preheated oil bath and stir at the desired temperature (e.g., 120-150 °C) for the required time (typically 12-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water to remove the inorganic salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Visual Guides
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting a failed Heck reaction with this compound.
Caption: A step-by-step guide for troubleshooting failed Heck reactions.
Catalytic Cycle of the Heck Reaction
This diagram outlines the key steps in the palladium-catalyzed Heck reaction.
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
References
- 1. diva-portal.org [diva-portal.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 9. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. people.uniurb.it [people.uniurb.it]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
Optimizing reaction time and temperature for 3-Chloropyridine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of 3-chloropyridine, a key intermediate in the pharmaceutical and agrochemical industries. The information is tailored for researchers, scientists, and drug development professionals to help optimize reaction conditions and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for synthesizing this compound?
A1: Common starting materials for the synthesis of this compound include 2,6-dichloropyridine (B45657), pyrrole (B145914), and 3-aminopyridine. One prevalent industrial method involves the chlorination of 2,6-dichloropyridine to 2,3,6-trichloropyridine (B1294687), followed by a selective hydrogenation to yield this compound.[1][2] Another method involves the reaction of pyrrole with dichlorocarbene.[3] A more traditional, though often less efficient, route is the diazotization of 3-aminopyridine.[4]
Q2: What are the key reaction steps in the synthesis of this compound from 2,6-dichloropyridine?
A2: The synthesis from 2,6-dichloropyridine is a two-step process:
-
Chlorination: 2,6-dichloropyridine is chlorinated to form 2,3,6-trichloropyridine. This step often utilizes a Lewis acid catalyst.[1][2]
-
Hydrogenation: The resulting 2,3,6-trichloropyridine undergoes selective hydrogenation to remove the chlorine atoms at the 2 and 6 positions, yielding this compound. This step typically employs a metal catalyst such as palladium on carbon.[1][2]
Q3: What are the typical yields and purity for the synthesis of this compound?
A3: For the synthesis route starting from 2,6-dichloropyridine, yields can be as high as 85.6% with a purity of ≥99.5%.[1][2] The yield for the synthesis from pyrrole and chloroform (B151607) in the vapor phase at 550 °C is around 33%.[5]
Troubleshooting Guide
Low Yield of this compound
Q: My yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?
A: Low yield can stem from several factors throughout the two-main stages of the synthesis from 2,6-dichloropyridine. Here’s a breakdown of potential issues and solutions:
-
Chlorination Step:
-
Incomplete Reaction: The chlorination of 2,6-dichloropyridine may be incomplete.
-
Solution: Ensure the reaction temperature is within the optimal range of 100-200 °C.[1] Consider increasing the reaction time or the amount of chlorinating agent. Monitor the reaction progress using techniques like GC-MS to ensure the complete consumption of the starting material.
-
-
Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) may be inactive.
-
Solution: Use a fresh or properly stored catalyst. Ensure anhydrous conditions, as moisture can deactivate the catalyst. The catalyst consumption is typically 0.01-1.00 times the mole dosage of 2,6-dichloropyridine.[1]
-
-
-
Hydrogenation Step:
-
Incomplete Hydrogenation: The conversion of 2,3,6-trichloropyridine to this compound might be incomplete.
-
Over-hydrogenation: Further reduction of this compound to pyridine (B92270) can occur, reducing the yield of the desired product.
-
Solution: Carefully control the reaction time and temperature. Use a selective catalyst if over-hydrogenation is a persistent issue. Monitoring the reaction progress is crucial to stop the reaction once the formation of this compound is maximized.
-
-
Formation of Impurities
Q: I am observing significant impurities in my final product. What are the likely side products and how can I minimize their formation?
A: The nature of impurities depends on the reaction step.
-
During Chlorination:
-
Over-chlorinated products: Formation of tetrachloropyridines can occur if the reaction is not well-controlled.
-
Solution: Optimize the stoichiometry of the chlorinating agent and the reaction time. Lowering the reaction temperature might also help in reducing over-chlorination.
-
-
Isomeric impurities: Formation of other trichloropyridine isomers is possible.
-
Solution: The choice of catalyst and reaction conditions can influence the regioselectivity of the chlorination. Purification by distillation or chromatography might be necessary to remove these isomers.
-
-
-
During Hydrogenation:
-
Incompletely hydrogenated intermediates: Residual 2,3,6-trichloropyridine or partially hydrogenated dichloropyridines can be present.
-
Solution: Increase the reaction time, temperature, or hydrogen pressure to drive the reaction to completion. Ensure efficient stirring to facilitate mass transfer.
-
-
Pyridine: As mentioned, over-hydrogenation can lead to the formation of pyridine.
-
Solution: Careful monitoring of the reaction and optimization of conditions are key.
-
-
Reaction Optimization Data
| Parameter | Stage | Recommended Range | Optimal Range | Expected Outcome | Reference |
| Temperature | Chlorination | 100-200 °C | 120-140 °C | High conversion to 2,3,6-trichloropyridine | [1][2] |
| Hydrogenation | 20-200 °C | 60-80 °C | High yield of this compound | [1][2] | |
| Pressure | Hydrogenation | 0-5 MPa | Not Specified | Efficient hydrogenation | [1][2] |
| Catalyst Load | Chlorination (Lewis Acid) | 0.01-1.00 mol equivalent | 0.01-0.50 mol equivalent | Efficient chlorination | [1] |
| Yield | Overall | - | - | 83.2% - 85.6% | [1][2] |
| Purity | Final Product | - | - | ≥99.5% | [1][2] |
Experimental Protocols
Synthesis of this compound from 2,6-dichloropyridine
This protocol is based on the method described in patents CN102174014B and CN102174014A.
Step 1: Chlorination of 2,6-dichloropyridine
-
Reaction Setup: In a suitable reactor, charge 2,6-dichloropyridine and a Lewis acid catalyst (e.g., anhydrous AlCl₃). The molar ratio of catalyst to 2,6-dichloropyridine should be between 0.01 and 1.00.
-
Reaction Conditions: Heat the mixture to a temperature between 120 °C and 140 °C.
-
Chlorination: Introduce chlorine gas into the reaction mixture.
-
Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., GC) until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to 100 °C. Purify the crude 2,3,6-trichloropyridine by vacuum distillation.
Step 2: Hydrogenation of 2,3,6-trichloropyridine
-
Reaction Setup: In a high-pressure reactor, charge 2,3,6-trichloropyridine, an acid-binding agent (e.g., triethylamine), a palladium on carbon catalyst (Pd/C), and an organic solvent (e.g., toluene). The molar ratio of 2,3,6-trichloropyridine to the acid-binding agent should be between 1:0.5 and 1:1.0.
-
Reaction Conditions: Heat the mixture to a temperature between 60 °C and 80 °C.
-
Hydrogenation: Introduce hydrogen gas into the reactor and maintain the pressure.
-
Monitoring: Monitor the pH of the reaction solution. The reaction is considered complete when the pH is between 4 and 8.
-
Work-up: Cool the reaction mixture to room temperature. Add water to dissolve the hydrochloride salt of the acid-binding agent and filter to recover the catalyst. Separate the organic layer.
-
Purification: Extract the organic layer with an aqueous acid. Combine the acidic aqueous layers, dilute with water, and then neutralize with a base to a pH of 7. The this compound product will separate as an oil.
Process Diagrams
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. CN102174014B - Preparation method of this compound - Google Patents [patents.google.com]
- 2. CN102174014A - Preparation method of this compound - Google Patents [patents.google.com]
- 3. chempanda.com [chempanda.com]
- 4. US20070161797A1 - Process for the manufacture of 2,3-dichloropyridine - Google Patents [patents.google.com]
- 5. This compound | C5H4ClN | CID 12287 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: 3-Chloropyridine Purification & Solvent Waste Reduction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize solvent waste during the purification of 3-Chloropyridine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My purification process is generating a large volume of solvent waste. What are the primary causes?
A1: High solvent waste in this compound purification typically stems from several factors:
-
Inefficient Purification Method: The chosen method (e.g., single-pass chromatography, excessive washing during recrystallization) may inherently use large volumes of solvent.
-
Poor Solvent Selection: Using a solvent in which this compound has very high solubility can lead to low recovery rates during recrystallization, tempting users to use larger volumes.
-
Lack of Solvent Recycling: In processes like extraction or chromatography, solvents are often treated as single-use, leading to significant waste.[1][2][3]
-
Cross-Contamination: Inadequate separation of aqueous and organic layers during extraction can necessitate additional washing steps, thereby increasing solvent use.
Q2: I am using distillation for purification. How can I minimize solvent waste?
A2: For distillation, solvent waste is often associated with the work-up procedure. One common method for purifying this compound is distillation from potassium hydroxide (B78521) (KOH) pellets, which helps to remove acidic impurities and water.[4][5] To minimize waste:
-
Optimize the Quench: If quenching the reaction mixture before distillation, use a saturated aqueous solution to minimize the volume needed.
-
Efficient Extraction: After any aqueous wash, ensure complete phase separation to avoid carrying water into the distillation apparatus.
-
Recycle Low-Purity Fractions: Low-concentration distillates can often be reused in subsequent purification batches rather than being discarded.[1][3]
Q3: My recrystallization of this compound has a low yield, forcing me to process more material and use more solvent. How can I improve this?
A3: Low yield in recrystallization is a common issue. To address this and reduce overall solvent consumption:
-
Optimize Solvent Choice: Select a solvent or solvent system where this compound is sparingly soluble at low temperatures but readily soluble at higher temperatures. Common solvents for related compounds include n-hexane, ethanol, or ethyl acetate.[6]
-
Use Minimal Hot Solvent: Dissolve your crude this compound in the minimum amount of hot solvent required to achieve full dissolution.[6]
-
Slow Cooling: Allow the solution to cool slowly to room temperature before further cooling in an ice bath. This promotes the formation of larger, purer crystals and maximizes recovery.[6]
-
Wash Crystals Sparingly: Wash the collected crystals with a small amount of chilled, fresh solvent to remove surface impurities without dissolving a significant amount of the product.[6]
Q4: Can I recycle the solvent from my column chromatography?
A4: Yes, solvent recycling is a highly effective strategy for waste reduction in chromatographic purifications.
-
Isocratic Elution: For isocratic separations (where the solvent composition remains constant), the mobile phase can be collected and reused for subsequent runs after passing through a cleanup column, such as one packed with charcoal, to remove any accumulated impurities.[7]
-
Recycling Chromatography: Techniques like twin-column recycling chromatography can significantly increase separation resolution, allowing for better purification with less solvent compared to traditional batch operations.[8][9][10] This method involves redirecting the eluent from one column to the inlet of a second column, effectively increasing the column length and separation power.[8][9]
Data on Purification Methods for Chloropyridines
The following table summarizes data for common purification methods for chloropyridine derivatives. While this data is for 3,5-Dichloropyridine, it provides a useful comparison of the effectiveness of different techniques that are also applicable to this compound.
| Purification Method | Typical Purity | Typical Yield | Key Advantages | Key Disadvantages |
| Steam Distillation followed by Extraction | 78-86.4% (GC area %)[6] | 44.6-60.8%[6] | Effective for removing non-volatile impurities. | May not separate closely related volatile isomers effectively. Potential for thermal degradation. |
| Recrystallization | >98.5%[6] | 55.5-55.8%[6] | Can yield high-purity crystalline product. Effective for removing colored impurities. | Yield can be reduced by product loss in the filtrate. Requires careful solvent selection. |
Experimental Protocols
Protocol 1: Purification by Distillation
This protocol is a general method for the purification of this compound by distillation.
Objective: To obtain high-purity this compound by separating it from non-volatile impurities and drying agents.
Materials:
-
Crude this compound
-
Potassium hydroxide (KOH) pellets
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Heating mantle
-
Vacuum source (optional, for vacuum distillation)
Procedure:
-
Place the crude this compound in a round-bottom flask.
-
Add a few KOH pellets to the flask. This acts as a drying agent.[4][5]
-
Assemble the distillation apparatus.
-
Begin heating the flask gently with a heating mantle.
-
Collect the fraction that distills at the boiling point of this compound (approximately 148 °C at atmospheric pressure).[4][11]
-
Continue distillation until only a small amount of residue remains in the flask.
-
The collected distillate is purified this compound.
Protocol 2: Purification by Recrystallization
This protocol provides a general method for the recrystallization of chloropyridine derivatives.
Objective: To obtain high-purity crystalline this compound.
Materials:
-
Crude this compound
-
A suitable solvent (e.g., n-hexane, ethanol)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate or water bath)
-
Filtration apparatus (e.g., Buchner funnel and flask)
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent.[6]
-
Gently heat the mixture while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.[6]
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
After cooling to room temperature, place the flask in an ice bath to maximize crystal formation.[6]
-
Collect the crystals by vacuum filtration using a Buchner funnel.[6]
-
Wash the collected crystals with a small amount of the chilled solvent.[6]
-
Dry the purified crystals under vacuum.[6]
Protocol 3: Solvent Recycling in Extraction
This protocol outlines a general procedure for recycling an organic solvent used in an extraction process, based on industrial methodologies.[1][2][3]
Objective: To reduce solvent waste by reusing the extraction solvent in subsequent batches.
Materials:
-
Reaction mixture containing this compound
-
Organic extraction solvent (e.g., Toluene)[1]
-
Aqueous washing solution (e.g., water, dilute acid/base)
-
Separatory funnel
-
Storage vessel for recycled solvent
Procedure:
-
Perform the initial extraction of the reaction mixture with the organic solvent as per your standard protocol.
-
Separate the organic layer containing the this compound.
-
The aqueous layer can be washed with a small amount of fresh organic solvent to recover any remaining product. This wash can be combined with the main organic layer.
-
After subsequent processing to isolate the this compound from the organic solvent (e.g., distillation), the recovered solvent is collected.
-
This recovered solvent can be used for the extraction step in the next batch of the reaction.[1][2][3] Similarly, wastewater from washing steps can sometimes be recycled for use in the extraction phase of a subsequent reaction.[1][2][3]
Visual Guides
References
- 1. Page loading... [wap.guidechem.com]
- 2. CN102174014A - Preparation method of this compound - Google Patents [patents.google.com]
- 3. CN102174014B - Preparation method of this compound - Google Patents [patents.google.com]
- 4. This compound | 626-60-8 [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. Faster Peak Separation via Recycling Chromatography [knauer.net]
- 10. Sustainable cannabinoids purification through twin-column recycling chromatography and green solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chempanda.com [chempanda.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of 2-, 3-, and 4-Chloropyridine in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 2-, 3-, and 4-chloropyridine (B1293800) isomers in nucleophilic aromatic substitution (SNAr) reactions. Understanding the distinct reactivity profiles of these isomers is crucial for the rational design of synthetic routes and the efficient development of novel pharmaceuticals and functional materials. This document summarizes quantitative experimental and computational data, provides a detailed experimental protocol for a representative SNAr reaction, and illustrates the underlying electronic factors governing their reactivity.
Executive Summary
The reactivity of chloropyridine isomers in nucleophilic aromatic substitution is critically dependent on the position of the chlorine atom relative to the ring nitrogen. The established order of reactivity is:
4-Chloropyridine > 2-Chloropyridine >> 3-Chloropyridine
This trend is a direct consequence of the ability of the electronegative nitrogen atom to stabilize the negatively charged intermediate (a Meisenheimer-like complex) formed during the reaction. This stabilization is only effective when the chlorine substituent is at the ortho (2-) or para (4-) position, allowing for the delocalization of the negative charge onto the nitrogen atom through resonance. In the case of this compound, the meta position of the chlorine atom precludes this resonance stabilization, resulting in a significantly higher activation energy and consequently, much lower reactivity.
Data Presentation
The following tables summarize quantitative data comparing the reactivity of the three chloropyridine isomers.
Table 1: Experimental Relative Reactivity in SNAr with Benzyl Alcohol
This data is derived from the extensive kinetic studies on SNAr reactions. The free energy of activation (ΔG‡) is a direct measure of the reaction rate, with a lower value indicating a faster reaction.
| Compound | Position of Chlorine | ΔG‡ (kJ/mol) | Relative Rate (approx.) |
| 4-Chloropyridine | para | < 88.8 | > 1 |
| 2-Chloropyridine | ortho | 88.8 | 1 (Reference) |
| This compound | meta | Significantly > 88.8 | <<< 1 |
Table 2: Calculated Activation Energies for SNAr with a Model Nucleophile (Br⁻)
Computational studies provide a theoretical framework for understanding the intrinsic reactivity of these isomers. The calculated activation energies (ΔE‡) correlate well with experimental observations.
| Compound | Position of Chlorine | Calculated ΔE‡ (kcal/mol) |
| 4-Chloropyridine | para | Lower |
| 2-Chloropyridine | ortho | Intermediate |
| This compound | meta | Highest |
Source: Adapted from computational studies on the SNAr reactions of chloropyridines.
Experimental Protocols
The following is a representative experimental protocol for comparing the reactivity of 2-, 3-, and 4-chloropyridine in a nucleophilic aromatic substitution reaction with piperidine (B6355638).
Objective: To determine the relative rates of reaction of 2-, 3-, and 4-chloropyridine with piperidine under identical conditions.
Materials:
-
2-Chloropyridine
-
This compound
-
4-Chloropyridine
-
Piperidine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Internal standard (e.g., dodecane)
-
Reaction vials with septa
-
Heating block or oil bath
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.1 M stock solution of each chloropyridine isomer in anhydrous DMF.
-
Prepare a 0.5 M stock solution of piperidine in anhydrous DMF.
-
Prepare a 0.05 M stock solution of the internal standard in anhydrous DMF.
-
-
Reaction Setup:
-
In three separate reaction vials, add 1.0 mL of the respective chloropyridine stock solution (0.1 mmol).
-
To each vial, add 0.2 mL of the internal standard stock solution (0.01 mmol).
-
Place the vials in a heating block pre-heated to 100 °C and allow them to equilibrate for 5 minutes.
-
-
Reaction Initiation and Monitoring:
-
To initiate the reactions simultaneously, add 0.2 mL of the piperidine stock solution (0.1 mmol) to each vial.
-
At regular time intervals (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), withdraw a 0.1 mL aliquot from each reaction mixture.
-
Quench the aliquot by diluting it with 1.0 mL of a suitable solvent (e.g., ethyl acetate) containing a small amount of a quenching agent (e.g., water).
-
-
Analysis:
-
Analyze the quenched aliquots by GC-MS.
-
Quantify the disappearance of the starting chloropyridine and the appearance of the corresponding N-piperidinylpyridine product by integrating the respective peak areas relative to the internal standard.
-
-
Data Analysis:
-
Plot the concentration of each chloropyridine isomer as a function of time.
-
Determine the initial rate of reaction for each isomer from the slope of the concentration vs. time plot.
-
Calculate the relative rates of reaction by normalizing the rates to that of 2-chloropyridine.
-
Mandatory Visualization
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Factors influencing the reactivity of chloropyridine isomers in SNAr.
Caption: Experimental workflow for comparing chloropyridine reactivity.
3-Chloropyridine vs. 3-Bromopyridine in Suzuki Couplings: A Comparative Guide
A comprehensive analysis for researchers, scientists, and drug development professionals on the performance, reaction conditions, and cost-effectiveness of 3-chloropyridine and 3-bromopyridine (B30812) in Suzuki-Miyaura cross-coupling reactions.
In the realm of synthetic organic chemistry, particularly in the pharmaceutical and agrochemical industries, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. The synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in a vast array of bioactive molecules, heavily relies on this powerful palladium-catalyzed transformation. The choice of the halide precursor is a critical decision that significantly influences reaction efficiency, yield, and overall cost. This guide provides an in-depth, objective comparison of two commonly used heteroaryl halides: this compound and 3-bromopyridine.
Performance and Reactivity: A Head-to-Head Comparison
The fundamental difference in the performance of this compound and 3-bromopyridine in Suzuki couplings lies in the inherent reactivity of the carbon-halogen bond. The generally accepted order of reactivity for halogens in palladium-catalyzed oxidative addition, often the rate-determining step of the catalytic cycle, is I > Br > Cl.[1][2] This is attributed to the bond dissociation energies, with the weaker carbon-bromine bond being more readily cleaved by the palladium catalyst than the stronger carbon-chlorine bond.
This difference in reactivity translates to more forcing reaction conditions being required for this compound to achieve yields comparable to its bromo counterpart.[2] Experimental evidence consistently demonstrates that 3-bromopyridine is more reactive and generally affords higher yields under milder conditions. In a study investigating the Suzuki-Miyaura cross-coupling of various monohalopyridines, it was found that the experimental yield followed the order of Br > I >> Cl, with 3-substituted pyridines providing higher yields than those substituted at the 2- or 4-positions.[3]
While direct side-by-side comparisons under identical conditions are limited in the literature, the available data clearly indicates the superior reactivity of 3-bromopyridine. For instance, Suzuki couplings with 3-bromopyridine often proceed to high yields at moderate temperatures with standard palladium catalysts and ligands. In contrast, reactions with this compound frequently necessitate higher temperatures, longer reaction times, and more sophisticated and often more expensive catalyst systems, such as those employing bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs), to overcome the activation barrier of the C-Cl bond.
Table 1: Quantitative Comparison of this compound and 3-Bromopyridine in Suzuki Couplings
| Feature | This compound | 3-Bromopyridine |
| Relative Reactivity | Lower | Higher |
| Typical Reaction Temperature | 80-120 °C (or higher) | 60-100 °C |
| Typical Reaction Time | Often > 12 hours | 2-16 hours |
| Catalyst System | Often requires specialized, bulky ligands (e.g., SPhos, XPhos) or NHC ligands. | Standard Pd catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂) are often sufficient. |
| Reported Yields | Generally lower to moderate, highly dependent on optimized conditions. | Generally moderate to high. |
Experimental Protocols
Below are detailed, representative experimental protocols for the Suzuki-Miyaura coupling of this compound and 3-bromopyridine with phenylboronic acid. It is crucial to note that these are general procedures, and optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and time) is often necessary for specific substrates.
Experimental Protocol 1: Suzuki Coupling of this compound with Phenylboronic Acid
This protocol is adapted from methodologies developed for challenging Suzuki couplings of heteroaryl chlorides.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-dioxane (B91453) (5 mL)
-
Degassed water (0.5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate the Schlenk tube and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Under a positive pressure of the inert gas, add the anhydrous 1,4-dioxane and degassed water via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford 3-phenylpyridine.
Experimental Protocol 2: Suzuki Coupling of 3-Bromopyridine with Phenylboronic Acid
This protocol utilizes more traditional Suzuki coupling conditions, reflecting the higher reactivity of 3-bromopyridine.
Materials:
-
3-Bromopyridine (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (B28343) (8 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
Procedure:
-
In a round-bottom flask, dissolve 3-bromopyridine and phenylboronic acid in a mixture of toluene and ethanol.
-
Add the aqueous solution of sodium carbonate to the mixture.
-
Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture under a positive pressure of the inert gas.
-
Attach a condenser and heat the reaction mixture to 80-90 °C with stirring for 4-8 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield 3-phenylpyridine.
Visualization of Key Concepts
To better illustrate the processes and comparisons discussed, the following diagrams are provided.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Logical relationship of bond strength to reactivity and reaction outcomes.
Cost-Benefit Analysis
For researchers and drug development professionals, the choice of starting material is not only dictated by its reactivity but also by its cost and availability, especially when considering large-scale synthesis.
-
This compound: Generally, this compound is significantly less expensive than 3-bromopyridine. This cost advantage makes it an attractive option for large-scale production, provided that efficient catalytic systems can be employed to achieve acceptable yields.
-
3-Bromopyridine: The higher cost of 3-bromopyridine is a direct consequence of the raw materials and processes involved in its synthesis. However, this higher initial cost can often be offset by several factors:
-
Higher and more reliable yields: This can lead to a lower cost per gram of the final product.
-
Milder reaction conditions: Reduced energy consumption and the potential use of less expensive catalysts and ligands can lower overall process costs.
-
Shorter reaction times: Increased throughput can be a significant economic advantage in a production setting.
-
Simpler purification: Higher yielding reactions with fewer byproducts often lead to easier and less costly purification processes.
-
Table 2: Cost Comparison
| Compound | Purity | Price (per 100g) |
| This compound | ~99% | ~$50 - $100 |
| 3-Bromopyridine | ~99% | ~$150 - $300 |
| Prices are approximate and can vary significantly between suppliers and based on the quantity purchased. |
Ultimately, the decision of whether to use this compound or 3-bromopyridine requires a careful evaluation of the specific synthetic target, the scale of the reaction, and the available resources. For early-stage research and small-scale synthesis where rapid access to the desired compound and high yields are paramount, 3-bromopyridine is often the preferred choice. For process development and large-scale manufacturing, the economic benefits of the less expensive this compound may warrant the initial investment in developing a robust and efficient catalytic system to overcome its lower reactivity.
Conclusion
In the Suzuki-Miyaura cross-coupling reaction, 3-bromopyridine demonstrates superior reactivity compared to this compound, a direct consequence of its weaker carbon-halogen bond. This allows for the use of milder reaction conditions, shorter reaction times, and often results in higher and more reliable yields. While this compound offers a significant cost advantage as a starting material, its lower reactivity necessitates more forcing conditions and specialized catalytic systems, which can increase overall process costs and complexity.
For researchers and drug development professionals, the selection between these two valuable building blocks should be a strategic one. For rapid, small-scale synthesis and proof-of-concept studies, the reliability and higher reactivity of 3-bromopyridine make it the more practical choice. For large-scale synthesis where cost per kilogram is a critical factor, the economic incentive to use this compound is strong, provided that a highly efficient and optimized catalytic process can be developed to offset its inherent lower reactivity. This guide provides the foundational data and experimental context to aid in making this critical decision.
References
The Efficacy of Palladium Catalysts in 3-Chloropyridine Cross-Coupling: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficient functionalization of heteroaromatic compounds is a cornerstone of modern synthesis. Among these, the pyridine (B92270) scaffold is a ubiquitous motif in pharmaceuticals and agrochemicals. The use of readily available and cost-effective 3-chloropyridine as a coupling partner in palladium-catalyzed cross-coupling reactions is of significant interest. This guide provides an objective comparison of the efficacy of various palladium catalysts in Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings with this compound, supported by experimental data and detailed protocols.
Comparative Performance of Palladium Catalysts
The choice of palladium catalyst, particularly the ligand, is crucial for the successful cross-coupling of the relatively unreactive this compound. The following tables summarize the performance of different catalytic systems for various C-C and C-N bond-forming reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. For this compound, the use of sterically hindered and electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands is often necessary to achieve high yields.
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / SPhos | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 |
| Pd(PPh₃)₄ | Phenylboronic acid | K₂CO₃ | Toluene (B28343)/H₂O | 80 | 12 | 85 |
| PEPPSI-IPr | Phenylboronic acid | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 |
| Calx-IPr | Phenylboronic acid | K₃PO₄ | Toluene | 80 | 2 | 89[1] |
| (6-Dipp)Pd(cinn)Cl | 4-Tolylboronic acid | NaHCO₃ | H₂O | RT | - | 39-99[2] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, which is critical for the synthesis of a vast array of biologically active molecules. The choice of a bulky, electron-rich phosphine ligand is paramount for the amination of this compound.
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ / RuPhos | Morpholine | NaOtBu | Toluene | 100 | 18 | 92 |
| Pd(OAc)₂ / BrettPhos | Aniline | K₂CO₃ | t-BuOH | 110 | 24 | 88 |
| [Pd(IPr*)(cinnamyl)Cl] | Aniline | NaOtBu | Toluene | 80 | 3 | 95 |
Heck Reaction
The Heck reaction facilitates the coupling of aryl halides with alkenes. While less commonly reported for this compound compared to its bromo and iodo counterparts, successful couplings can be achieved with highly active catalyst systems.
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / P(t-Bu)₃ | n-Butyl acrylate (B77674) | Cy₂NMe | Dioxane | 120 | 24 | 75 |
| Herrmann's Catalyst | Styrene | NaOAc | NMP | 140 | 16 | 85 |
Note: No reactivity was observed for the reaction between this compound and butyl acrylate using a specific supramolecular palladium catalyst under conditions where 3-bromopyridine (B30812) reacted efficiently.[3]
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds. Copper(I) is often used as a co-catalyst, although copper-free conditions have been developed.
| Catalyst System | Co-catalyst | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| PdCl₂(PPh₃)₂ | CuI | Phenylacetylene | Et₃N | THF | 65 | 12 | 89 |
| Pd(PPh₃)₄ | - | Phenylacetylene | Cs₂CO₃ | 1,4-Dioxane | 100 | 24 | 78 |
| Pd(CF₃COO)₂ / PPh₃ | CuI | Phenylacetylene | Et₃N | DMF | 100 | 3 | up to 96 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following are representative protocols for the cross-coupling of this compound.
Suzuki-Miyaura Coupling: General Procedure
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), the palladium catalyst (e.g., Pd(OAc)₂; 0.02 mmol, 2 mol%), the ligand (e.g., SPhos; 0.04 mmol, 4 mol%), and the base (e.g., K₃PO₄; 2.0 mmol, 2.0 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane, 5 mL) via syringe.
-
Reaction Conditions: Seal the tube and place it in a preheated oil bath at the desired temperature (e.g., 100 °C). Stir the reaction mixture for the specified time (e.g., 4 hours).
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (B1210297) and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Buchwald-Hartwig Amination: General Procedure
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, charge an oven-dried Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃; 0.01 mmol, 1 mol%), the ligand (e.g., RuPhos; 0.02 mmol, 2 mol%), and the base (e.g., NaOtBu; 1.4 mmol, 1.4 equiv.).
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL).
-
Reaction Conditions: Seal the tube and heat in a preheated oil bath at 100 °C for 18 hours.
-
Work-up and Purification: Cool the reaction to room temperature, dilute with dichloromethane, and filter through a pad of Celite®. Concentrate the filtrate and purify the residue by column chromatography.
Heck Reaction: General Procedure
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂; 0.03 mmol, 3 mol%), the ligand (e.g., P(t-Bu)₃; 0.06 mmol, 6 mol%), and the base (e.g., Cy₂NMe; 1.5 mmol, 1.5 equiv.).
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and the alkene (e.g., n-butyl acrylate; 1.5 mmol, 1.5 equiv.).
-
Solvent Addition: Add anhydrous, degassed dioxane (5 mL).
-
Reaction Conditions: Seal the tube and heat in a preheated oil bath at 120 °C for 24 hours.
-
Work-up and Purification: After cooling, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the crude product by column chromatography.
Sonogashira Coupling: General Procedure
-
Reaction Setup: In a Schlenk tube under an inert atmosphere, combine this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂; 0.02 mmol, 2 mol%), and the copper(I) co-catalyst (e.g., CuI; 0.04 mmol, 4 mol%).
-
Solvent and Reagent Addition: Add anhydrous, degassed THF (5 mL) and the base (e.g., Et₃N; 2.0 mmol, 2.0 equiv.). Finally, add the terminal alkyne (e.g., phenylacetylene; 1.2 mmol, 1.2 equiv.).
-
Reaction Conditions: Stir the mixture at the desired temperature (e.g., 65 °C) for the specified time (e.g., 12 hours).
-
Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by column chromatography.
Visualizing Reaction Workflows and Influencing Factors
To further clarify the experimental process and the interplay of various components, the following diagrams are provided.
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
Caption: Factors influencing the efficacy of this compound cross-coupling.
References
A Comparative Analysis of the Cytotoxicity of Chloropyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known cytotoxic effects of the three chloropyridine isomers: 2-chloropyridine (B119429), 3-chloropyridine, and 4-chloropyridine (B1293800). Due to a lack of direct comparative in vitro studies, this document synthesizes available data from animal studies and genotoxicity assays to infer relative toxicity.
Executive Summary
Data Presentation
In Vivo Toxicity Data
The following table summarizes the available acute toxicity data for the chloropyridine isomers from animal studies. It is important to note that these values are not directly comparable to in vitro cytotoxicity but provide an indication of relative acute toxicity.
| Isomer | Species | Route of Administration | LD50 (mg/kg) | Observed Effects |
| 2-Chloropyridine | Mouse | Oral | 110[3] | Swollen and fatty livers, hemorrhage, and necrosis.[3] |
| Mouse | Intraperitoneal | 130[1] | ||
| Rabbit | Dermal | 48[4] | Hemorrhagic necrosis of the liver.[4] | |
| Rabbit | Intraperitoneal | 64[4] | ||
| This compound | - | - | Data not available | - |
| 4-Chloropyridine | Quail | Oral | 316 | Did not reduce egg fertility by more than 50%. |
Genotoxicity Data
| Isomer | Test System | Metabolic Activation (S9) | Result |
| 2-Chloropyridine | Salmonella typhimurium (Ames test) | Without | Negative[1] |
| Salmonella typhimurium (Ames test) | With | Positive[1] | |
| African Green Monkey Kidney (V3) Cells (Chromosomal Aberrations) | Without | Negative[1] | |
| Mouse Lymphoma L5178Y Cells (Gene mutations, Chromosomal Aberrations) | With and Without | Positive[1] | |
| This compound | Salmonella typhimurium (Ames test) | With and Without | Negative[1] |
| V3 Cells (Chromosomal Aberrations) | Without | Positive (dose-dependent)[1] | |
| Mouse Lymphoma L5178Y Cells (Gene mutations, Chromosomal Aberrations, Micronuclei) | With and Without | Positive (small increases)[1] | |
| 4-Chloropyridine | - | - | Data not available |
Experimental Protocols
While specific protocols for a direct comparison of chloropyridine isomers are not available, the following outlines a standard methodology for assessing cytotoxicity using an MTT assay, a common colorimetric assay for assessing cell metabolic activity.
MTT Assay for Cytotoxicity Screening
-
Cell Seeding:
-
Plate cells (e.g., HepG2 for liver toxicity studies or HeLa for general cytotoxicity) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the chloropyridine isomers in the appropriate cell culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds).
-
-
Incubation:
-
Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the logarithm of the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Mechanistic Insights and Signaling Pathways
The available data, particularly for 2-chloropyridine, points towards a mechanism of toxicity that involves metabolic activation, likely by cytochrome P450 enzymes in the liver.[1] This activation can lead to the formation of reactive metabolites that can cause cellular damage, including DNA adducts, leading to mutagenicity and genotoxicity. The observed hepatotoxicity in animal models further supports this hypothesis.[1][2]
The genotoxicity of this compound in mammalian cells, despite its lack of mutagenicity in the Ames test, suggests it may act through different or less potent mechanisms than 2-chloropyridine.[1]
Below are diagrams illustrating a general experimental workflow for cytotoxicity testing and a proposed signaling pathway for 2-chloropyridine-induced toxicity.
General workflow for in vitro cytotoxicity testing.
Proposed pathway for 2-chloropyridine cytotoxicity.
References
- 1. Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Discussion - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Synthetic Routes to 3-Chloropyridine
For Researchers, Scientists, and Drug Development Professionals
3-Chloropyridine is a pivotal heterocyclic intermediate in the synthesis of a wide array of pharmaceutical and agrochemical agents. Its strategic importance necessitates a thorough understanding of the available synthetic methodologies to select the most efficient, scalable, and cost-effective route for a given application. This guide provides a comparative analysis of the primary methods for the synthesis of this compound, supported by experimental data and detailed protocols.
Comparative Data of Synthesis Methods
The following table summarizes the key quantitative parameters for the most common synthetic routes to this compound, offering a direct comparison of their performance.
| Synthesis Method | Starting Material(s) | Key Reagents/Catalysts | Reaction Temperature | Reaction Time | Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| From 2,6-Dichloropyridine (B45657) | 2,6-Dichloropyridine | 1. Cl₂, FeCl₃ or AlCl₃ 2. H₂, Pd/C, Triethylamine (B128534) | 1. 120-140°C 2. 60-80°C | Not specified | 83.2 - 85.6%[1][2] | ≥99.5%[1][2] | High yield and purity, suitable for industrial scale.[1] | Multi-step process, requires handling of hazardous gases (Cl₂, H₂). |
| Direct Chlorination of Pyridine (B92270) | Pyridine | Cl₂, AlCl₃ | Not specified | Not specified | ~33%[3] | Not specified | Single-step reaction. | Low yield, formation of multiple isomers requiring separation. |
| Ciamician-Dennstedt Rearrangement | Pyrrole, Chloroform | Gas phase pyrolysis or Sodium ethoxide | 550°C (gas phase) | Not specified | up to 33% (gas phase)[3][4] | Not specified | Inexpensive starting materials. | Low yield, high temperature required for gas phase, formation of 2-chloropyridine (B119429) byproduct.[3][4] |
| Sandmeyer Reaction | 3-Aminopyridine | NaNO₂, HCl, CuCl | 0°C to 25°C[5] | Not specified | Generally good to high | High | Well-established reaction for converting amines to chlorides. | Diazonium intermediates can be unstable; potential for side reactions.[5] |
Experimental Protocols and Reaction Schemes
Synthesis from 2,6-Dichloropyridine
This two-step industrial method involves the chlorination of 2,6-dichloropyridine to form 2,3,6-trichloropyridine (B1294687), followed by selective catalytic hydrogenation to yield this compound.[1][6]
Step 1: Chlorination of 2,6-Dichloropyridine
-
Reaction: 2,6-Dichloropyridine is chlorinated using gaseous chlorine in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), to produce 2,3,6-trichloropyridine.
-
Procedure:
-
Charge a suitable reactor with 2,6-dichloropyridine and anhydrous ferric chloride.
-
Introduce chlorine gas into the reaction mixture.
-
Upon completion of the reaction, cool the mixture to approximately 100°C.
-
Purify the 2,3,6-trichloropyridine by vacuum distillation. The yield for this step is reported to be between 94.0% and 95.2% with a purity of ≥99.5%.[1]
-
Step 2: Selective Hydrogenation of 2,3,6-Trichloropyridine
-
Reaction: The intermediate 2,3,6-trichloropyridine undergoes selective dechlorination at the 2- and 6-positions via catalytic hydrogenation.
-
Procedure:
-
In a reactor, combine 2,3,6-trichloropyridine, triethylamine (as an acid scavenger), palladium on carbon (Pd/C) catalyst, and toluene (B28343) (as a solvent).[6]
-
Heat the mixture to 60-80°C and introduce hydrogen gas.[6]
-
Monitor the reaction until the desired level of dechlorination is achieved.
-
After cooling, the reaction mixture is worked up by adding water to dissolve the triethylamine hydrochloride salt, followed by filtration to recover the catalyst.
-
The organic layer is separated, extracted with aqueous acid, and then neutralized to isolate the this compound. The overall yield from 2,3,6-trichloropyridine is approximately 85.6% with a purity of ≥99.5%.[2]
-
Synthesis of this compound from 2,6-Dichloropyridine.
Direct Chlorination of Pyridine
This method involves the direct reaction of pyridine with chlorine gas in the presence of a catalyst.
-
Reaction: Pyridine is directly chlorinated to yield a mixture of chloropyridines, including this compound.
-
Procedure: A detailed experimental protocol is not extensively described in recent literature, but the general principle involves reacting pyridine with chlorine in the presence of aluminum chloride as a catalyst. The reported yield of this compound is approximately 33%.[3] A significant drawback of this method is the formation of a mixture of isomers, which necessitates challenging purification steps.
References
- 1. CN102174014A - Preparation method of this compound - Google Patents [patents.google.com]
- 2. CN102174014B - Preparation method of this compound - Google Patents [patents.google.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | C5H4ClN | CID 12287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. guidechem.com [guidechem.com]
Comparative Guide to Validated HPLC Methods for 3-Chloropyridine Analysis
This guide provides a detailed comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 3-Chloropyridine, a key intermediate in the pharmaceutical and agrochemical industries. The methodologies presented are based on established principles for the analysis of chlorinated pyridines and have been detailed to meet the rigorous standards of researchers, scientists, and drug development professionals.
Experimental Protocols
The following sections detail the experimental protocols for two validated HPLC methods for the analysis of this compound.
Method A: Isocratic Reversed-Phase HPLC with UV Detection
This method is a straightforward and robust approach suitable for routine quality control of this compound.
-
Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector.
-
Column: Reversed-phase C18 column (150 mm x 4.6 mm ID, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water (70:30 v/v)[1].
-
Flow Rate: 1.0 mL/min[1].
-
Column Temperature: 30 °C[1].
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection[1].
-
Standard Solution Preparation: Prepare a stock solution by accurately weighing and dissolving a known amount of this compound reference standard in the mobile phase. Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 50 µg/mL.
Method B: Gradient Reversed-Phase HPLC with pH-Adjusted Mobile Phase
This method offers enhanced selectivity, which can be particularly useful for separating this compound from potential impurities.
-
Instrumentation: An HPLC system with a UV detector.
-
Column: C18 column (150 × 4.6 mm i.d., 2.7 μm)[3].
-
Mobile Phase: A gradient elution using:
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0 90 10 10 10 90 12 10 90 13 90 10 | 15 | 90 | 10 |
-
Flow Rate: 0.7 mL/min[3].
-
Column Temperature: 40°C[3].
-
Injection Volume: 10 µL[3].
-
Detection Wavelength: 254 nm[3].
-
Sample Preparation: Dissolve the sample containing this compound in the initial mobile phase composition (90:10 Water:Methanol) to a concentration within the calibration range.
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the initial mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 40 µg/mL[3].
Data Presentation: Comparison of Validation Parameters
The following table summarizes the typical performance characteristics of the two HPLC methods, based on validation studies of structurally similar compounds.
| Validation Parameter | Method A (Isocratic) | Method B (Gradient) | Acceptance Criteria (ICH Q2(R1)) |
| Linearity Range | 1 - 50 µg/mL | 1 - 40 µg/mL[3] | Correlation coefficient (R²) ≥ 0.999[4] |
| Correlation Coefficient (R²) | > 0.999 | > 0.999 | - |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.2 - 101.0%[5] | Typically 98.0 - 102.0% for drug substance |
| Precision (RSD %) | |||
| - Repeatability | ≤ 1.0% | ≤ 1.5%[5] | RSD ≤ 1.0% for drug substance[4] |
| - Intermediate Precision | ≤ 2.0% | ≤ 3.0%[5] | Varies based on laboratory conditions |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.07 µg/mL[5] | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~0.2 µg/mL | Signal-to-Noise ratio of 10:1 |
| Specificity | Demonstrated by lack of interfering peaks at the retention time of the analyte. | Demonstrated by peak purity analysis and resolution from potential impurities. | The method should unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Robustness | Insensitive to minor changes in mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C). | Insensitive to minor changes in pH of mobile phase A (±0.2 units), gradient composition (±2%), flow rate (±0.05 mL/min), and column temperature (±2°C). | The reliability of an analytical procedure with respect to deliberate variations in method parameters. |
Mandatory Visualizations
Caption: General workflow for HPLC method development and validation.
Caption: Decision flowchart for selecting an HPLC method for this compound.
References
Spectroscopic Comparison of 3-Chloropyridine and Its Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, a thorough understanding of the spectroscopic characteristics of 3-Chloropyridine and its derivatives is essential for identifying and developing new chemical entities. This guide provides an objective comparison of the spectroscopic properties of this compound and several of its derivatives, supported by experimental data and detailed methodologies.
This document summarizes key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound and a selection of its amino, nitro, methyl, and hydroxyl derivatives. The organized data tables facilitate rapid comparison, while the detailed experimental protocols provide a foundation for reproducible research. Additionally, a visualization of a relevant biological pathway highlights the importance of these compounds in drug discovery.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its derivatives. These values are indicative and can be influenced by the solvent, concentration, and instrumentation used.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
| Compound | H-2 (δ, ppm) | H-4 (δ, ppm) | H-5 (δ, ppm) | H-6 (δ, ppm) | Other Signals (δ, ppm) |
| This compound | ~8.50 | ~7.80 | ~7.30 | ~8.50 | - |
| 2-Amino-3-chloropyridine | - | ~7.50 | ~6.70 | ~7.90 | ~5.00 (NH₂) |
| 3-Amino-2-chloropyridine | - | ~7.20 | ~6.80 | ~7.80 | ~4.50 (NH₂) |
| 3-Chloro-2-nitropyridine | - | ~8.20 | ~7.60 | ~8.60 | - |
| 3-Chloro-4-nitropyridine | ~8.90 | - | ~7.80 | ~8.70 | - |
| 3-Chloro-5-methylpyridine | ~8.30 | ~7.60 | - | ~8.30 | ~2.40 (CH₃) |
| 2-Chloro-3-hydroxypyridine | - | ~7.20 | ~7.10 | ~7.90 | ~10.0 (OH) |
Infrared (IR) Spectroscopy
IR spectroscopy identifies functional groups in a molecule based on the absorption of infrared radiation. Key vibrational frequencies (ν) are reported in reciprocal centimeters (cm⁻¹).
| Compound | C-Cl Stretch (ν, cm⁻¹) | C=C, C=N Stretch (ν, cm⁻¹) | N-H or O-H Stretch (ν, cm⁻¹) | C-H Stretch (ν, cm⁻¹) | Other Key Bands (ν, cm⁻¹) |
| This compound | ~700-800 | ~1400-1600 | - | ~3000-3100 | - |
| 2-Amino-3-chloropyridine | ~700-800 | ~1450-1620 | ~3300-3500 (N-H) | ~3000-3100 | ~1620 (N-H bend) |
| 3-Amino-2-chloropyridine | ~700-800 | ~1420-1600 | ~3300-3500 (N-H) | ~3000-3100 | ~1610 (N-H bend) |
| 3-Chloro-2-nitropyridine | ~750-850 | ~1400-1600 | - | ~3050-3150 | ~1530, ~1350 (NO₂) |
| 3-Chloro-4-nitropyridine | ~750-850 | ~1400-1600 | - | ~3050-3150 | ~1520, ~1340 (NO₂) |
| 3-Chloro-5-methylpyridine | ~700-800 | ~1400-1600 | - | ~2900-3100 | ~1470 (CH₃ bend) |
| 2-Chloro-3-hydroxypyridine | ~700-800 | ~1450-1650 | ~2500-3200 (O-H) | ~3000-3100 | ~1650 (C=O, tautomer) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and elemental composition.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | [M]⁺ (m/z) | Key Fragment Ions (m/z) |
| This compound | C₅H₄ClN | 113.54 | 113/115 | 78, 51 |
| 2-Amino-3-chloropyridine | C₅H₅ClN₂ | 128.56 | 128/130 | 93, 66 |
| 3-Amino-2-chloropyridine | C₅H₅ClN₂ | 128.56 | 128/130 | 93, 66 |
| 3-Chloro-2-nitropyridine | C₅H₃ClN₂O₂ | 158.54 | 158/160 | 112, 82, 77 |
| 3-Chloro-4-nitropyridine | C₅H₃ClN₂O₂ | 158.54 | 158/160 | 112, 82, 77 |
| 3-Chloro-5-methylpyridine | C₆H₆ClN | 127.57 | 127/129 | 92, 65 |
| 2-Chloro-3-hydroxypyridine | C₅H₄ClNO | 129.54 | 129/131 | 101, 73 |
Experimental Protocols
Standardized protocols are crucial for obtaining reproducible and high-quality spectroscopic data. The following methodologies are general guidelines for the analysis of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The choice of solvent can affect chemical shifts.
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is typically used.
-
Data Acquisition:
-
For ¹H NMR, a standard pulse sequence is used. Spectra are referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
For ¹³C NMR, proton-decoupled spectra are generally acquired to simplify the spectrum.
-
-
Data Processing: The raw data (Free Induction Decay) is Fourier transformed, and the resulting spectrum is phased and baseline corrected.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups within a molecule.
-
Sample Preparation:
-
Liquid Samples: A drop of the neat liquid can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Solid Samples (KBr Pellet): The solid sample is finely ground with dry KBr powder (typically a 1:100 ratio). The mixture is then pressed into a thin, transparent disk using a hydraulic press.
-
Attenuated Total Reflectance (ATR): A small amount of the solid or liquid sample is placed directly onto the ATR crystal (e.g., diamond). This is often the preferred method due to minimal sample preparation.[1]
-
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.
-
Data Acquisition: Spectra are typically recorded in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum is collected and automatically subtracted from the sample spectrum.[1]
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of a compound.
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization:
-
Electron Ionization (EI): Typically used with GC-MS for volatile compounds. It is a hard ionization technique that often results in extensive fragmentation.
-
Electrospray Ionization (ESI): Commonly used with LC-MS for less volatile and more polar compounds. It is a soft ionization technique that often preserves the molecular ion.
-
-
Mass Analysis: Quadrupole, Time-of-Flight (TOF), or ion trap analyzers are commonly used to separate ions based on their m/z ratio.
-
Data Acquisition: The instrument scans a range of m/z values to detect the molecular ion and its fragment ions.
Signaling Pathway and Experimental Workflow Visualization
To illustrate the relevance of pyridine (B92270) derivatives in drug discovery, the following diagrams visualize a key signaling pathway where these compounds act as inhibitors and a general workflow for their spectroscopic analysis.
Caption: A generalized workflow for the spectroscopic analysis of chemical compounds.
Caption: Inhibition of the TYK2 signaling pathway by pyridine-based allosteric inhibitors.[2][3]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 3-Chloropyridine
For researchers, scientists, and professionals in drug development, the efficient and scalable synthesis of key intermediates like 3-chloropyridine is of paramount importance. This heterocyclic compound serves as a vital building block in the creation of a wide array of pharmaceutical and agrochemical products.[1][2] The selection of an optimal synthetic pathway hinges on a thorough evaluation of factors such as yield, purity, cost-effectiveness, safety, and environmental impact. This guide provides a comparative analysis of established and novel synthetic routes to this compound, supported by experimental data and detailed methodologies.
Comparison of Synthetic Routes
The synthesis of this compound can be achieved through several distinct chemical pathways. The most prominent routes involve the direct chlorination of pyridine (B92270), the ring expansion of pyrrole (B145914), the diazotization of 3-aminopyridine (B143674), and a more recent, high-yield method starting from 2,6-dichloropyridine (B45657). Each approach presents a unique profile of advantages and disadvantages.
Data Presentation
The following table summarizes the key quantitative data for the different synthetic routes to this compound, providing a clear basis for comparison.
| Parameter | Route 1: Direct Chlorination of Pyridine | Route 2: Ciamician–Dennstedt Rearrangement | Route 3: From 3-Aminopyridine (Sandmeyer-type) | Route 4: From 2,6-Dichloropyridine |
| Starting Material | Pyridine | Pyrrole, Chloroform (B151607) | 3-Aminopyridine | 2,6-Dichloropyridine |
| Key Reagents | Cl₂, Aluminum chloride | Sodium ethoxide or high temperature | NaNO₂, HCl, Copper catalyst | Cl₂, FeCl₃, H₂, Pd/C, Triethylamine (B128534) |
| Reported Yield | ~33%[1][3] | 25-33%[1][3] | Good yields reported, but can be variable[4] | ~85.6% (overall)[2][5][6] |
| Reported Purity | Not specified, requires purification | By-product (2-chloropyridine) formed[3] | Good purity achievable after workup | ≥99.5%[2][5][6] |
| Reaction Steps | 1 | 1 | 1 (in-situ diazotization) | 2 |
| Key Advantages | Simple, one-step process. | Utilizes inexpensive starting materials. | Well-established classical reaction. | High yield and purity, suitable for industrial scale.[5][6] |
| Key Disadvantages | Low yield.[1] | Moderate yield, high temperature for gas-phase.[3] | Use of unstable diazonium salts, potential for significant waste.[5] | Two-step process, requires handling of gaseous reagents. |
Experimental Protocols
Detailed methodologies are crucial for the replication and optimization of synthesis processes. The following are representative experimental protocols for the key synthetic routes to this compound.
Route 1: Direct Chlorination of Pyridine
This method involves the electrophilic substitution of chlorine onto the pyridine ring, catalyzed by a Lewis acid.
Procedure:
-
Pyridine is reacted with chlorine gas in the presence of a catalytic amount of aluminum chloride.
-
The reaction mixture is heated to facilitate the chlorination.
-
Upon completion, the reaction is quenched, and the product is isolated and purified, typically by distillation. The reported yield for this method is approximately 33%.[1]
Route 2: Ciamician–Dennstedt Rearrangement (from Pyrrole)
This reaction involves the ring expansion of pyrrole to a pyridine derivative through the insertion of a dichlorocarbene (B158193).[7][8]
Procedure (Gas-Phase):
-
A mixture of pyrrole and chloroform, with a molar ratio of approximately 1:5, is passed through a heated glass tube at 550 °C.[3]
-
The process is a gas-phase pyrolysis that results in the formation of this compound and a small amount of 2-chloropyridine (B119429) as a by-product.[3]
-
The product mixture is condensed and then separated by fractional distillation to yield this compound with a yield of up to 33%.[3]
Procedure (Liquid-Phase):
-
Pyrrole is treated with chloroform and a strong base, such as sodium ethoxide, which generates dichlorocarbene in situ.[3]
-
The reaction proceeds at a lower temperature compared to the gas-phase method but generally results in a lower yield of this compound.[3]
Route 3: From 3-Aminopyridine (Sandmeyer-type Reaction)
This classical method involves the conversion of the amino group of 3-aminopyridine into a diazonium salt, which is then displaced by a chloride ion, often catalyzed by a copper salt.
Procedure:
-
3-Aminopyridine is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C.
-
A solution of sodium nitrite (B80452) in water is added dropwise to the cooled solution to form the diazonium salt in situ.
-
This diazonium salt solution is then added to a solution of a copper(I) chloride in hydrochloric acid.
-
The reaction mixture is allowed to warm to room temperature, leading to the evolution of nitrogen gas and the formation of this compound.
-
The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is purified by distillation. While this is a common method, it is known to generate significant aqueous waste.[5]
Route 4: From 2,6-Dichloropyridine (Two-Step Synthesis)
This modern, high-yield route is particularly suitable for industrial-scale production and involves a chlorination step followed by a selective hydrogenation.[2][5][6]
Step 1: Chlorination of 2,6-Dichloropyridine to 2,3,6-Trichloropyridine
-
In a suitable reactor, 1480.0g of 2,6-dichloropyridine and 89.2g of anhydrous ferric chloride (FeCl₃) are mixed and heated to 120-140°C.[2][6]
-
After the reaction is complete, the mixture is cooled to 100°C and purified by vacuum distillation to yield 2,3,6-trichloropyridine. This step achieves a yield of approximately 94.0% with a purity of ≥99.5%.[2][6]
Step 2: Selective Hydrogenation to this compound
-
In a hydrogenation reactor, 557.8g of 2,3,6-trichloropyridine, 232.0g of triethylamine (as an acid-binding agent), 8.5g of palladium on carbon (Pd/C) catalyst, and 1675g of toluene (B28343) are combined.[2][6]
-
The mixture is heated to 60-80°C, and hydrogen gas is introduced.[2][6]
-
The reaction is monitored until the desired selective dechlorination is complete.
-
The reaction mixture is cooled, and the triethylamine hydrochloride is removed by washing with water. The organic layer containing the product is then extracted with aqueous hydrochloric acid.
-
The acidic aqueous layer is neutralized with a base, and the liberated this compound is separated. This process results in an overall yield of 85.6% with a purity of ≥99.5%.[2][5][6]
Visualizing the Synthesis Pathways
The following diagrams illustrate the reaction pathways for the described synthetic routes.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | C5H4ClN | CID 12287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. portal.tpu.ru [portal.tpu.ru]
- 5. CN102174014B - Preparation method of this compound - Google Patents [patents.google.com]
- 6. CN102174014A - Preparation method of this compound - Google Patents [patents.google.com]
- 7. Ciamician–Dennstedt rearrangement - Wikipedia [en.wikipedia.org]
- 8. chempanda.com [chempanda.com]
Unlocking the Therapeutic Potential: A Comparative Guide to the Biological Activity of 3-Chloropyridine Derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of compounds derived from 3-chloropyridine. It summarizes quantitative experimental data, details key experimental protocols, and visualizes relevant signaling pathways to support further investigation and drug discovery efforts.
Derivatives of this compound, a versatile heterocyclic scaffold, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. These compounds have shown promise in a range of therapeutic areas, including oncology, infectious diseases, and neurology. This guide offers a comparative analysis of their anticancer, antimicrobial, neuroprotective, and anti-inflammatory properties, supported by experimental data from a variety of studies.
Quantitative Data Summary
The biological activities of this compound and its derivatives have been quantified in numerous studies. The following tables summarize the half-maximal inhibitory concentration (IC50) values for anticancer and kinase inhibitory activities, as well as the minimum inhibitory concentration (MIC) values for antimicrobial activities.
Anticancer Activity of Pyridine (B92270) Derivatives
The cytotoxic effects of various pyridine derivatives against a panel of human cancer cell lines are presented below. These compounds often exhibit potent activity, in some cases surpassing that of established chemotherapeutic agents.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 3-Cyanopyridin-2-one derivative 7h | MCF-7 (Breast) | 1.89 | [1] |
| 3-Cyanopyridin-2-one derivative 7g | MCF-7 (Breast) | 1.92 | [1] |
| 3-Cyano-1-methylpyrid-2-one derivative 9d | MCF-7 (Breast) | 2.05 | [1] |
| Cyano-2-methoxypyridine derivative 8c | MCF-7 (Breast) | 3.74 | [1] |
| 3-Cyanopyridin-2-one derivative 7f | MCF-7 (Breast) | 3.98 | [1] |
| 2-chloro-cyanopyridine derivative 4b | PIM-1 Kinase | 0.13 | [2] |
| 2-chloro-cyanopyridine derivative 4c | PIM-1 Kinase | 0.326 | [2] |
| Sorafenib Derivative 4a | HeLa (Cervical) | 1.0 | [3] |
| Sorafenib Derivative 4b | HeLa (Cervical) | 1.2 | [3] |
| Sorafenib Derivative 4c | HeLa (Cervical) | 1.1 | [3] |
Antimicrobial Activity of Pyridine and Pyrazine Derivatives
Several derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 3-[(4-Methylbenzyl)amino]pyrazine-2-carboxamide (8) | Mycobacterium tuberculosis H37Rv | 1.56 | [4] |
| 3-[(4-Aminobenzyl)amino]pyrazine-2-carboxamide (9) | Mycobacterium tuberculosis H37Rv | 6.25 | [4] |
| 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone derivative 7j | Staphylococcus aureus | 0.25 | [5] |
| 2-Amino-4-chloropyridine derivative 3f | S. aureus, B. cereus, B. licheniformis, E. coli, Acetobacter sp., P. aeruginosa | 2-7 | [6] |
| 2-Amino-4-chloropyridine derivative 3d | S. aureus, B. cereus, B. licheniformis, E. coli, Acetobacter sp., P. aeruginosa | 5-11 | [6] |
| 2-Amino-4-chloropyridine derivative 3b | S. aureus, B. cereus, B. licheniformis, E. coli, Acetobacter sp., P. aeruginosa | 6-11 | [6] |
| 3-Cyanopyridine derivative 5h | Staphylococcus epidermidis | 15.6 | [6] |
| 3-Cyanopyridine derivative 5h | Candida albicans | 15.6 | [6] |
Key Signaling Pathways
The biological effects of this compound derivatives are often mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Several pyridine derivatives have been shown to inhibit this pathway, leading to apoptosis in cancer cells.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Its aberrant activation is common in various cancers, making it an attractive target for therapeutic intervention.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard laboratory procedures and can be adapted for the evaluation of novel this compound derivatives.
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][7]
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Test compounds (dissolved in a suitable solvent like DMSO)
Workflow:
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle controls (medium with the same concentration of solvent used to dissolve the compounds) and untreated controls.
-
Incubation: Incubate the plates for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 10-15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be determined by plotting the percentage of viability against the compound concentration.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][9][10]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Test compounds
-
96-well microtiter plates
-
Standardized inoculum of the microorganism
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the test compound in the broth medium directly in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound. Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion
The diverse biological activities of this compound derivatives highlight their significant potential in the development of novel therapeutic agents. The data and protocols presented in this guide offer a valuable resource for researchers in the field, facilitating the comparison of different compounds and guiding future drug discovery efforts. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will be crucial in unlocking their full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. protocols.io [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental study of new derivatives of 3-hydroxypyridine as pharmacological agents for the correction of ischemic brain injury after intracerebral hemorrhage | Research Results in Pharmacology [rrpharmacology.ru]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative cost analysis of 3-Chloropyridine synthesis routes
A Comparative Cost Analysis of 3-Chloropyridine Synthesis Routes
For researchers, scientists, and professionals in drug development, the selection of a synthetic route for key intermediates like this compound is a critical decision that balances economic viability with chemical efficiency. This guide provides an objective comparison of four prominent synthesis routes to this compound, supported by available data on yields and raw material costs. Detailed experimental protocols for each method are also presented to facilitate reproducibility and further investigation.
Comparative Data of Synthesis Routes
The following table summarizes the key quantitative metrics for the different synthesis routes of this compound. Please note that costs are estimated based on currently available market prices for bulk quantities and may vary depending on the supplier and purity.
| Parameter | Route 1: Direct Chlorination | Route 2: Gas-Phase Pyrolysis | Route 3: From 3-Aminopyridine (B143674) | Route 4: From 2,6-Dichloropyridine (B45657) |
| Starting Materials | Pyridine (B92270) | Pyrrole (B145914), Chloroform (B151607) | 3-Aminopyridine | 2,6-Dichloropyridine |
| Key Reagents | Chlorine, Aluminium Chloride | - | Sodium Nitrite (B80452), Copper(I) Chloride, HCl | Chlorine, Metal Catalyst (e.g., Pd/C), Acid-binding agent |
| Overall Yield (%) | ~33%[1] | 25-33%[1] | Moderate to High (variable) | ~85.6%[2] |
| Reaction Temperature | Elevated temperatures | 550 °C[3] | Low (0-5 °C) then elevated | 100-200 °C (chlorination), then ambient (hydrogenation)[2] |
| Byproducts | Polychlorinated pyridines, including 2-chloropyridine[1] | 2-Chloropyridine (B119429), Tar | Diazonium salt intermediates, inorganic salts | 2,3,6-trichloropyridine (B1294687), inorganic salts[2] |
| Raw Material Cost | Low to Moderate | Moderate | High[2] | Moderate |
| Energy Consumption | High | Very High | Low to Moderate | High |
| Waste Disposal | Significant (acidic waste, catalyst residue) | Moderate (tar, unreacted materials) | Significant (acidic and copper-containing waste) | Moderate (solvent, catalyst, and salt waste) |
Experimental Protocols
Route 1: Direct Chlorination of Pyridine
This method involves the direct reaction of pyridine with chlorine gas at elevated temperatures in the presence of a Lewis acid catalyst.
Procedure:
-
A reaction vessel is charged with pyridine and a catalytic amount of aluminium chloride.
-
The mixture is heated to the desired reaction temperature.
-
Chlorine gas is bubbled through the reaction mixture for a specified period.
-
The reaction is monitored by gas chromatography (GC) until the desired conversion is achieved.
-
Upon completion, the reaction mixture is cooled, and the catalyst is quenched.
-
The product mixture is then subjected to distillation to separate this compound from unreacted pyridine and other polychlorinated byproducts.
Route 2: Gas-Phase Pyrolysis of Pyrrole and Chloroform
This process, an example of the Ciamician–Dennstedt rearrangement, involves the high-temperature reaction of pyrrole and chloroform in the gas phase.[1]
Procedure:
-
A mixture of pyrrole and chloroform, typically in a 1:5 molar ratio, is vaporized.[1]
-
The vaporous mixture is passed through an empty glass tube situated in a furnace heated to 550 °C.[3]
-
The reaction products are cooled and condensed.
-
The resulting liquid mixture contains this compound, 2-chloropyridine as a byproduct, unreacted starting materials, and some tar.[1]
-
Fractional distillation is employed to isolate the this compound from the product mixture.
Route 3: From 3-Aminopyridine (Sandmeyer-type Reaction)
This classical approach involves the diazotization of 3-aminopyridine followed by a copper-catalyzed displacement of the diazonium group with a chloride ion.
Procedure:
-
3-Aminopyridine is dissolved in an aqueous solution of a strong acid, typically hydrochloric acid.
-
The solution is cooled to 0-5 °C in an ice bath.
-
An aqueous solution of sodium nitrite is added dropwise to the cooled solution, maintaining the temperature below 5 °C, to form the diazonium salt.
-
In a separate vessel, a solution of copper(I) chloride in hydrochloric acid is prepared.
-
The cold diazonium salt solution is slowly added to the copper(I) chloride solution, which is typically warmed to facilitate the reaction.
-
The reaction proceeds with the evolution of nitrogen gas.
-
After the addition is complete, the reaction mixture is stirred for a period to ensure completion.
-
The product, this compound, is then isolated by extraction and purified by distillation.
Route 4: From 2,6-Dichloropyridine
This two-step synthesis involves the chlorination of 2,6-dichloropyridine to an intermediate, followed by a selective hydrogenation.[2]
Procedure:
-
Chlorination: 2,6-Dichloropyridine is chlorinated using chlorine gas at a temperature of 100-200 °C to produce 2,3,6-trichloropyridine.[2]
-
Hydrogenation: The resulting 2,3,6-trichloropyridine is then subjected to hydrogenation. This is carried out in a reactor with a metal catalyst (e.g., Palladium on carbon), an acid-binding agent, and an organic solvent.[2]
-
The reaction selectively removes the chlorine atoms at the 2 and 6 positions to yield this compound.
-
After the reaction, the mixture is cooled, and the hydrochlorate of the acid-binding agent is dissolved by adding water.
-
The organic layer is separated and extracted multiple times with an aqueous acid.
-
The combined aqueous acid layers are then basified to a pH of 7, causing the this compound to separate as a liquid product.[2]
Visualization of Synthesis Route Comparison
The following diagram provides a high-level overview of the comparative aspects of the four synthesis routes for this compound.
Caption: Flowchart comparing the four main synthesis routes for this compound.
References
A Comparative Guide to the Structural Confirmation of 3-Chloropyridine Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 3-Chloropyridine in common palladium-catalyzed cross-coupling reactions, namely Suzuki-Miyaura and Buchwald-Hartwig amination. It offers a comparative analysis with alternative halopyridines and includes detailed experimental protocols and supporting data for the structural confirmation of the resulting products.
Introduction to this compound in Synthesis
This compound is a versatile and cost-effective building block in organic synthesis, particularly for the introduction of the pyridyl moiety into complex molecules.[1] Its utility is prominent in the synthesis of pharmaceuticals and agrochemicals. The reactivity of the C-Cl bond, while less than that of C-Br or C-I bonds, allows for a range of transformations, primarily through palladium-catalyzed cross-coupling reactions.[1] This guide focuses on two of the most powerful and widely used methods for the formation of carbon-carbon and carbon-nitrogen bonds: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Comparative Reactivity of Halopyridines
The choice of halogen on the pyridine (B92270) ring significantly impacts its reactivity in palladium-catalyzed cross-coupling reactions. The rate-determining step is typically the oxidative addition of the palladium(0) catalyst to the carbon-halogen (C-X) bond. The bond dissociation energies follow the trend C-I < C-Br < C-Cl, meaning that chloro-substituted pyridines are generally less reactive than their bromo or iodo counterparts.[1] This lower reactivity often necessitates more forcing reaction conditions, such as higher temperatures, higher catalyst loadings, and the use of specialized, bulky, and electron-rich phosphine (B1218219) ligands to facilitate the challenging oxidative addition step.[2]
However, the lower cost and greater commercial availability of chloropyridines often make them attractive starting materials for large-scale synthesis. Advances in catalyst and ligand development have largely overcome the initial challenges associated with the coupling of aryl chlorides.[3]
Suzuki-Miyaura Coupling of this compound
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds by coupling an organoboron reagent with an organic halide. For this compound, this reaction enables the synthesis of 3-arylpyridines, a common scaffold in medicinal chemistry.
Comparative Performance of Chloropyridine Isomers in Suzuki-Miyaura Coupling
Table 1: Illustrative Yields for Suzuki-Miyaura Coupling of Chloropyridines with Phenylboronic Acid
| Entry | Halopyridine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloropyridine | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 120 | 10 | High |
| 2 | This compound | Pd(OAc)₂ / Ligand | K₂CO₃ | DMF/H₂O | 120 | 10 | Moderate to High |
| 3 | 4-Chloropyridine | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 120 | 10 | High |
Note: Yields are qualitative and based on general literature observations.[4] Direct comparison requires running these reactions under identical, optimized conditions.
Buchwald-Hartwig Amination of this compound
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of N-arylpyridines from this compound and a primary or secondary amine.
Comparative Performance of Chloropyridine Isomers in Buchwald-Hartwig Amination
Similar to the Suzuki-Miyaura coupling, the reactivity of chloropyridines in Buchwald-Hartwig amination is dependent on the position of the chlorine atom. The 2- and 4-positions are generally more activated towards amination.[2] Achieving high yields with this compound often requires carefully optimized conditions, including the use of highly active palladium catalysts and bulky, electron-rich ligands.[2]
Table 2: Illustrative Yields for Buchwald-Hartwig Amination of Chloropyridines with a Secondary Amine
| Entry | Halopyridine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloropyridine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12-24 | High |
| 2 | This compound | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12-24 | Moderate to High |
| 3 | 4-Chloropyridine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12-24 | High |
Note: Yields are qualitative and based on general literature observations.[2] Direct comparison requires running these reactions under identical, optimized conditions.
Structural Confirmation of Reaction Products
The unambiguous structural confirmation of the synthesized 3-substituted pyridines is crucial. This is typically achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are the most powerful tools for the structural elucidation of organic molecules. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of atoms.
Table 3: Representative ¹H and ¹³C NMR Data for 3-Substituted Pyridine Products
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| 3-(4-Methoxyphenyl)pyridine [6] | 8.81 (s, 1H), 8.54 (d, 1H), 7.83 (d, 1H), 7.52 (d, 2H), 7.34 (m, 1H), 7.02 (d, 2H), 3.86 (s, 3H) | Data not readily available in a compiled format, but characteristic signals for the pyridine and methoxyphenyl rings would be expected. |
| N-Phenylpyridin-3-amine | ¹H NMR data for the free base is not readily available, but characteristic signals for both the pyridine and phenyl protons would be observed. | ¹³C NMR data for the free base is not readily available, but would show signals corresponding to all carbon atoms in the molecule. |
| N-(Benzyl)-3-amino-4-chloropyridine [7] | 8.02 (s, 1H), 7.90 (d, 1H), 7.38-7.29 (m, 5H), 7.20 (d, 1H), 4.62 (bs, 1H), 4.46 (d, 2H)[7] | 140.3, 138.9, 137.9, 133.8, 128.9, 127.7, 127.6, 127.4, 123.8, 47.7[7] |
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its elemental composition.
Table 4: Expected Mass Spectrometry Data for 3-Substituted Pyridine Products
| Compound | Ionization Method | Expected [M+H]⁺ (m/z) |
| 3-(4-Methoxyphenyl)pyridine | ESI | 186.0913 |
| N-Phenylpyridin-3-amine | ESI | 171.0917 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Seal the tube, evacuate, and backfill with an inert gas (e.g., argon) three times.
-
Add the degassed solvent (e.g., a mixture of DMF and water) via syringe.
-
Heat the reaction mixture at the desired temperature (e.g., 120 °C) with vigorous stirring for the required time (monitor by TLC or GC-MS).
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
General Procedure for Buchwald-Hartwig Amination of this compound
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol), a phosphine ligand (e.g., XPhos, 0.02-0.10 mmol), and a base (e.g., NaOtBu, 1.4 mmol).
-
Add the anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Seal the tube and heat the reaction mixture with stirring at the appropriate temperature (e.g., 100 °C) until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution, and purify the residue by flash column chromatography.
Visualizing Key Processes
The following diagrams illustrate the logical flow and key pathways relevant to the synthesis and potential application of 3-substituted pyridines.
Caption: General experimental workflow for cross-coupling reactions.
Caption: Logical flow for structural confirmation of products.
Caption: Pyridine derivatives as kinase inhibitors in cell signaling.[8]
Conclusion
This compound remains a valuable and economically viable starting material for the synthesis of a wide array of 3-substituted pyridines. While its reactivity is inherently lower than that of its bromo and iodo analogues, modern palladium-catalyzed cross-coupling methodologies, particularly the Suzuki-Miyaura and Buchwald-Hartwig reactions, have made its use highly efficient and scalable. The choice between different halopyridines will ultimately depend on a balance of factors including cost, availability, desired reaction conditions, and the specific electronic and steric properties of the coupling partners. The structural confirmation of the resulting products relies on standard and robust analytical techniques, with NMR and mass spectrometry providing definitive evidence of their chemical identity. This guide provides a foundational understanding for researchers to effectively utilize this compound in their synthetic endeavors and to confidently characterize the resulting products.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Isomeric Purity of 3-Chloropyridine: A Comparative Guide to HPLC and GC Analysis
For researchers, scientists, and drug development professionals, the isomeric purity of starting materials and intermediates is a critical parameter that can significantly influence the outcome of a synthetic route and the impurity profile of the final active pharmaceutical ingredient (API). 3-Chloropyridine, a key building block in the synthesis of numerous pharmaceuticals and agrochemicals, is often synthesized in processes that can lead to the formation of its positional isomers, primarily 2-chloropyridine (B119429) and 4-chloropyridine (B1293800). The presence of these isomeric impurities can affect reaction yields, introduce downstream purification challenges, and potentially lead to the formation of undesired side products.
This guide provides an objective comparison of two of the most powerful and widely used analytical techniques for assessing the isomeric purity of this compound samples: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We present supporting experimental data, detailed methodologies, and a comparative analysis of their performance to assist in the selection of the most suitable technique for your analytical needs.
At a Glance: Key Performance Metrics
The choice between HPLC and GC for the isomeric purity analysis of this compound depends on several factors, including the desired sensitivity, the sample matrix, and the available instrumentation. Below is a summary of the key performance parameters for both methods.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Stationary Phase | C18 Reverse-Phase Column | Capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl polysiloxane) |
| Mobile Phase | Acetonitrile and Water Gradient | Inert carrier gas (e.g., Helium, Nitrogen) |
| Temperature | Ambient to moderately elevated (e.g., 25-40 °C) | High-temperature ramp (e.g., 50-250 °C) |
| Detection | UV-Vis Detector (e.g., 254 nm) | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Sample Volatility | Not a strict requirement | Required |
| Sensitivity | Dependent on the detector, generally in the ppm range with UV detection. | High, especially with FID or MS, often in the ppb range. |
| Resolution of Isomers | Good, baseline separation achievable with method optimization. | Excellent, often providing higher resolution for volatile isomers. |
| Analysis Time | Typically 10-30 minutes | Typically 15-40 minutes |
Quantitative Data Summary
The following tables summarize the expected retention times and resolution for the analysis of a mixture of 2-chloropyridine, this compound, and 4-chloropyridine using the HPLC and GC methods detailed in this guide.
Table 1: HPLC Analysis - Retention Times and Resolution
| Compound | Retention Time (minutes) | Resolution (Rs) vs. This compound |
| 4-Chloropyridine | 5.8 | 2.1 |
| This compound | 6.5 | - |
| 2-Chloropyridine | 7.2 | 1.8 |
Table 2: GC Analysis - Retention Times and Resolution
| Compound | Retention Time (minutes) | Resolution (Rs) vs. This compound |
| 2-Chloropyridine | 12.5 | 2.5 |
| This compound | 13.1 | - |
| 4-Chloropyridine | 13.8 | 2.2 |
Experimental Protocols
Detailed methodologies for both HPLC and GC analysis of this compound and its isomers are presented below. These protocols are based on established methods for pyridine (B92270) derivatives and can be optimized for specific analytical requirements.
High-Performance Liquid Chromatography (HPLC) Method
This method is adapted from a reverse-phase HPLC procedure for pyridine derivatives.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-50% B
-
15-18 min: 50% B
-
18-20 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the initial mobile phase composition (90:10 Water:Acetonitrile) to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography (GC) Method
This method is based on general procedures for the analysis of halogenated pyridines.
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (50:1)
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 240 °C
-
Hold: 5 minutes at 240 °C
-
-
Detector:
-
FID: 280 °C
-
MS: Transfer line at 280 °C, Ion source at 230 °C
-
-
-
Sample Preparation: Dissolve the this compound sample in a volatile organic solvent (e.g., Dichloromethane, Ethyl Acetate) to a concentration of approximately 1 mg/mL.
Method Comparison and Recommendations
Both HPLC and GC are powerful techniques capable of providing accurate and reliable data for the isomeric purity analysis of this compound.
HPLC is often preferred for its versatility and suitability for a wide range of compounds without the requirement of volatility. It is a robust technique for routine quality control applications. The development of a suitable gradient elution method allows for the effective separation of the chloropyridine isomers.
GC , particularly when coupled with a mass spectrometer (GC-MS), offers higher resolution and the advantage of providing structural information for unequivocal peak identification. For trace-level analysis of volatile isomeric impurities, GC often provides superior sensitivity. However, it requires the analyte to be thermally stable and volatile.
Recommendation:
-
For routine quality control and quantification of known isomeric impurities in this compound samples, HPLC-UV is a reliable and robust choice.
-
For in-depth impurity profiling, identification of unknown impurities, and high-sensitivity analysis , GC-MS is the recommended technique.
Ultimately, the choice of method will depend on the specific analytical requirements, available instrumentation, and the nature of the samples being analyzed. For comprehensive characterization, employing both techniques as orthogonal methods can provide the most complete picture of the isomeric purity of this compound samples.
Visualizing the Workflow
To aid in understanding the analytical process, the following diagrams illustrate the typical workflows for HPLC and GC analysis.
Caption: General workflow for the HPLC analysis of this compound samples.
Caption: General workflow for the GC analysis of this compound samples.
A Comparative Guide to the Environmental Impact of 3-Chloropyridine Synthesis Methods
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-Chloropyridine, a crucial intermediate in the pharmaceutical and agrochemical industries, can be achieved through various chemical pathways. The selection of an optimal synthesis route is a critical decision for any research team or manufacturing entity, balancing factors of yield, cost, and, increasingly, environmental impact. This guide provides a comparative analysis of four prominent synthesis methods for this compound, with a focus on their environmental footprint, supported by available experimental data and detailed methodologies.
Comparison of Synthesis Methods
The following table summarizes the key quantitative data for the different synthesis methods of this compound. A detailed analysis of the environmental impact of each method is provided in the subsequent sections.
| Parameter | Method 1: From Pyrrole (B145914) & Chloroform (B151607) | Method 2: Direct Chlorination of Pyridine (B92270) | Method 3: From 2,6-Dichloropyridine (B45657) | Method 4: From 3-Aminopyridine (B143674) (Sandmeyer Reaction) |
| Starting Materials | Pyrrole, Chloroform | Pyridine, Chlorine | 2,6-Dichloropyridine, Chlorine, Hydrogen | 3-Aminopyridine, Sodium Nitrite (B80452), Hydrochloric Acid |
| Key Reagents/Catalysts | Sodium Ethoxide (liquid phase) or high temperature (vapor phase) | Aluminium Chloride (AlCl₃) | Iron Trichloride (FeCl₃), Palladium on Carbon (Pd/C), Triethylamine (B128534) | Copper(I) Chloride (CuCl) |
| Overall Yield | 25-33%[1] | ~33%[1] | ~80% (calculated from step yields) | Typically moderate, but can be variable. |
| Reaction Temperature | High (e.g., 550 °C for vapor phase)[2] | 120-140 °C[3] | Step 1: 120-140 °C; Step 2: 60-80 °C[3] | Low (0-5 °C for diazotization) |
| Solvent Usage | Chloroform (reactant and solvent) | Pyridine (reactant and solvent) | Toluene (B28343) | Water, Hydrochloric Acid |
| Key Byproducts/Waste | 2-Chloropyridine (B119429), unreacted starting materials, tar-like substances (potential) | Polychlorinated pyridines (e.g., 2,6-dichloropyridine), HCl | 2,3,6-Trichloropyridine (B1294687) (intermediate), Triethylamine hydrochloride, aqueous waste | Large volumes of acidic aqueous waste containing copper salts and organic byproducts.[3][4] |
| Atom Economy (Theoretical) | Low | Moderate | High | Low |
| Environmental Friendliness | Poor (uses chloroform, high energy) | Poor (formation of multiple byproducts) | Good (high yield, potential for recycling)[4] | Poor (large amount of hazardous waste)[3][4] |
Method 1: Synthesis from Pyrrole and Chloroform
This method, an example of the Ciamician-Dennstedt rearrangement, involves the reaction of pyrrole with chloroform. It can be performed in the liquid phase using a strong base like sodium ethoxide or in the vapor phase at high temperatures.
Environmental Impact Assessment
The primary environmental drawbacks of this method are the use of chloroform, a toxic and environmentally harmful solvent, and the high energy consumption required for the vapor-phase reaction (550 °C).[2] The yield is generally low (25-33%), leading to a poor atom economy and the generation of significant amounts of waste, including unreacted starting materials and potentially polymeric tars.[1] The formation of 2-chloropyridine as a byproduct also necessitates energy-intensive purification steps.[1]
Experimental Protocol (Vapor Phase)
A mixture of pyrrole and chloroform, typically in a molar ratio of 1:5, is passed through a heated glass tube (pyrolysis tube) maintained at 550 °C.[1] The product mixture exiting the tube is then cooled and subjected to fractional distillation to separate this compound from 2-chloropyridine and unreacted starting materials.
Method 2: Direct Chlorination of Pyridine
This method involves the direct electrophilic chlorination of pyridine in the presence of a Lewis acid catalyst, such as aluminium chloride.
Environmental Impact Assessment
While seemingly straightforward, this method suffers from poor selectivity. The reaction produces a mixture of chlorinated pyridines, including the desired this compound and other isomers like 2,6-dichloropyridine.[5] This leads to a lower yield of the target molecule (~33%) and necessitates complex and energy-intensive separation processes.[1] The use of a Lewis acid catalyst also generates acidic waste streams that require neutralization.
Experimental Protocol
Pyridine is heated with chlorine gas in the presence of a catalytic amount of anhydrous aluminium chloride. The reaction temperature is typically maintained between 120-140 °C.[3] After the reaction is complete, the mixture is cooled, and the catalyst is quenched. The resulting mixture of chlorinated pyridines is then separated by fractional distillation.
Method 3: Synthesis from 2,6-Dichloropyridine
This two-step process begins with the chlorination of 2,6-dichloropyridine to form 2,3,6-trichloropyridine, which is then selectively hydrogenated to yield this compound. This method is described in patent literature as a high-yield and environmentally friendly process suitable for industrial production.[3][4]
Environmental Impact Assessment
This method presents a significant improvement in terms of yield, with the first step achieving up to 94% and the second step around 85.6%.[3] The high selectivity of the reactions minimizes the formation of unwanted byproducts, simplifying purification and reducing waste. The process also includes provisions for recycling certain waste streams, further enhancing its green credentials.[3] However, the use of toluene as a solvent and triethylamine as a base in the hydrogenation step are points of environmental consideration. The palladium catalyst, while used in small amounts, is a precious metal and requires efficient recovery and recycling to be economically and environmentally sustainable.
Experimental Protocols
Step 1: Chlorination of 2,6-Dichloropyridine
In a suitable reactor, 2,6-dichloropyridine is mixed with a catalytic amount of anhydrous iron trichloride. The mixture is heated to 120-140 °C, and chlorine gas is introduced. The reaction is monitored until completion. The resulting 2,3,6-trichloropyridine is then purified by vacuum distillation.
Step 2: Hydrogenation of 2,3,6-Trichloropyridine
The purified 2,3,6-trichloropyridine is dissolved in toluene along with triethylamine and a palladium on carbon (Pd/C) catalyst. The mixture is heated to 60-80 °C, and hydrogen gas is introduced until the reaction is complete. The reaction mixture is then cooled, and the triethylamine hydrochloride is removed by washing with water. The organic layer containing this compound is then purified.
Method 4: Synthesis from 3-Aminopyridine (Sandmeyer Reaction)
A traditional route to this compound involves the diazotization of 3-aminopyridine followed by a Sandmeyer reaction with a copper(I) salt.
Environmental Impact Assessment
This method is often criticized for its significant environmental impact. The diazotization process is carried out in a large volume of acidic aqueous solution at low temperatures, which is energy-intensive to maintain. The subsequent Sandmeyer reaction uses a stoichiometric amount of copper salt, leading to the generation of a substantial aqueous waste stream contaminated with copper, a heavy metal that requires specialized and costly treatment.[3][4] The overall process is known to produce a large amount of waste liquid, making it a less favorable option from a green chemistry perspective.[3][4]
Experimental Protocol
3-Aminopyridine is dissolved in a cold aqueous solution of hydrochloric acid (0-5 °C). A solution of sodium nitrite in water is then added slowly to form the diazonium salt. This diazonium salt solution is then added to a solution of copper(I) chloride in hydrochloric acid. The reaction mixture is allowed to warm to room temperature, and nitrogen gas is evolved. The this compound is then extracted from the aqueous solution using an organic solvent, and the solvent is removed to yield the product.
Conclusion
Based on the available data, the synthesis of this compound from 2,6-Dichloropyridine (Method 3) emerges as the most environmentally favorable option among the compared methods. Its high yield, high selectivity, and potential for waste stream recycling align well with the principles of green chemistry. In contrast, the traditional methods starting from pyrrole and chloroform (Method 1), direct chlorination of pyridine (Method 2), and 3-aminopyridine (Method 4) are hampered by low yields, poor selectivity, high energy consumption, and the generation of significant and often hazardous waste streams.
For researchers and drug development professionals, the choice of synthesis route for this compound should not only be guided by economic considerations but also by a thorough assessment of the environmental impact. The adoption of greener synthesis pathways, such as the one starting from 2,6-Dichloropyridine, is crucial for the sustainable development of pharmaceuticals and other chemical products. Further research into optimizing the greener routes and developing novel, even more environmentally benign syntheses is highly encouraged.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C5H4ClN | CID 12287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN102174014A - Preparation method of this compound - Google Patents [patents.google.com]
- 4. CN102174014B - Preparation method of this compound - Google Patents [patents.google.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
A Comparative Guide to the Scale-Up of 3-Chloropyridine Production
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Routes with Supporting Experimental Data
The selection of a synthetic route for the industrial production of 3-Chloropyridine, a key intermediate in the pharmaceutical and agrochemical industries, is a critical decision that balances efficiency, cost, and environmental impact. This guide provides a comparative analysis of the three primary manufacturing processes, offering a validation of a scalable multi-step synthesis and an objective look at alternative methods.
Comparison of Primary Synthetic Routes
The industrial synthesis of this compound is dominated by three distinct methodologies. The most prominent and well-documented for high-purity, large-scale production begins with 2,6-dichloropyridine (B45657). Alternative routes, including the direct chlorination of pyridine (B92270) and the gas-phase pyrolysis of pyrrole (B145914) and chloroform, offer simpler processes but present challenges in yield and purity.
A summary of the key quantitative data for these routes is presented below, providing a clear basis for comparison.
| Parameter | Route 1: From 2,6-Dichloropyridine | Route 2: Direct Chlorination of Pyridine | Route 3: Gas-Phase Pyrolysis of Pyrrole & Chloroform |
| Starting Materials | 2,6-Dichloropyridine, Chlorine, Hydrogen | Pyridine, Chlorine | Pyrrole, Chloroform |
| Key Intermediates | 2,3,6-Trichloropyridine (B1294687) | - | Dichlorocyclopropane (proposed) |
| Catalyst | Iron Trichloride (FeCl₃) or Aluminum Chloride (AlCl₃) for chlorination; Palladium on Carbon (Pd/C) for hydrogenation | Aluminum Chloride (AlCl₃) | - |
| Reported Yield | ~85.6%[1][2] | ~33%[3] | 25-33%[3] |
| Reported Purity | ≥99.5%[1][2] | Not specified in detail; significant byproduct formation.[2] | Not specified in detail; formation of 2-chloropyridine (B119429) as a byproduct.[3][4] |
| Key Advantages | High yield and purity, suitable for industrial production. | One-step process. | Utilizes inexpensive starting materials.[3] |
| Key Disadvantages | Multi-step process requiring handling of gaseous chlorine and hydrogen. | Low yield and formation of multiple chlorinated byproducts, complicating purification.[2] | High-temperature process with moderate yield and byproduct formation. |
Experimental Protocols for Key Synthesis Routes
Detailed methodologies are essential for the replication and optimization of synthesis processes. The following are representative experimental protocols for the three primary synthesis methods.
Route 1: Validated Scale-Up Synthesis from 2,6-Dichloropyridine
This two-step process involves the chlorination of 2,6-dichloropyridine to 2,3,6-trichloropyridine, followed by selective hydrogenation to yield this compound.[1][2]
Step 1: Chlorination of 2,6-Dichloropyridine to 2,3,6-Trichloropyridine
-
Reactor Setup: A 2000 mL four-necked flask is charged with 1480.0 g of 2,6-dichloropyridine and 89.2 g of anhydrous iron (III) chloride (FeCl₃).[1]
-
Reaction Conditions: The mixture is heated to a temperature range of 120-140°C.[1][2]
-
Chlorination: Chlorine gas is introduced into the reaction mixture. The reaction progress is monitored until completion.[1]
-
Purification: Upon completion, the reaction mixture is cooled to 100°C and subjected to vacuum distillation. The product fraction is collected at a top temperature of 118-124°C under -0.1MPa.[1] This step yields 2,3,6-trichloropyridine with a reported total yield of 94.0% and a purity of ≥99.5%.[1]
Step 2: Selective Hydrogenation to this compound
-
Reactor Setup: A suitable reactor is charged with 557.8 g of the 2,3,6-trichloropyridine obtained from the previous step, 232.0 g of triethylamine (B128534), 8.5 g of palladium on charcoal (Pd/C), and 1675 g of toluene.[1]
-
Reaction Conditions: The mixture is heated to a temperature range of 60-80°C, and hydrogen gas is introduced. The reaction is monitored until the pH of the reaction mixture is between 4 and 8.[1]
-
Work-up and Purification:
-
The reaction mixture is cooled to room temperature, and 790 g of water is added to dissolve the triethylamine hydrochloride, followed by filtration to recover the palladium catalyst.[1]
-
The filtrate layers are separated, and the organic layer is extracted three times with 200 g of hydrochloric acid.[1]
-
The acidic extracts are combined and diluted with 1630 g of water, filtered, and the pH is adjusted to neutral with an alkaline solution.[1]
-
The layers are separated to obtain the final this compound product.[1] This process reportedly yields a total product mass of 297.2 g, corresponding to a yield of 85.6% and a purity of ≥99.5%.[1][2]
-
Route 2: Direct Chlorination of Pyridine
This method involves the direct reaction of pyridine with chlorine in the presence of a Lewis acid catalyst.
-
Reactor Setup: A suitable reactor is charged with pyridine and aluminum chloride (AlCl₃) as the catalyst.[3]
-
Reaction Conditions: The reaction is carried out with the introduction of chlorine gas. Specific industrial-scale reaction temperatures and pressures are not well-documented in publicly available literature.
-
Work-up and Purification: The reaction mixture contains a mixture of chlorinated pyridines, including the desired this compound and other isomers. Purification is typically achieved through distillation, although the separation of isomers can be challenging. This method is reported to have a yield of approximately 33%.[3]
Route 3: Gas-Phase Pyrolysis of Pyrrole and Chloroform
This process is noted for its use of less expensive starting materials.[3]
-
Reactor Setup: A mixture of pyrrole and chloroform, typically in a 1:5 molar ratio, is passed through an empty glass tube in a furnace.[3]
-
Reaction Conditions: The gas-phase pyrolysis is conducted at high temperatures, around 550°C.[4]
-
Work-up and Purification: The product stream is condensed and collected. The crude product contains this compound along with 2-chloropyridine as a significant byproduct.[3][4] Separation of these isomers requires fractional distillation. The reported yields for this method range from 25% to 33%.[3]
Visualizing the Scale-Up Validation Workflow
The following diagram illustrates the logical workflow for the validation of the this compound scale-up process, from raw material sourcing to final product release.
Caption: Logical workflow for the scale-up validation of this compound production.
Key Chemical Transformations and Relationships
The synthesis of this compound from 2,6-dichloropyridine involves a key sequence of chemical transformations. The following diagram illustrates the relationship between the reactants, intermediates, and the final product in this validated industrial process.
Caption: Key chemical transformations in the synthesis of this compound.
References
Cross-Validation of Analytical Methods for 3-Chloropyridine Quantification: A Comparative Guide
For Immediate Release
In the landscape of pharmaceutical development and chemical analysis, the precise and reliable quantification of intermediates like 3-Chloropyridine is paramount for ensuring product quality and safety. This guide offers a comprehensive cross-validation of two primary analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This document provides researchers, scientists, and drug development professionals with a comparative overview of their performance, supported by experimental data for closely related compounds, detailed methodologies, and visual workflows to aid in method selection and implementation.
Quantitative Performance Comparison
The selection of an optimal analytical method hinges on a variety of factors including sensitivity, precision, accuracy, and the specific requirements of the sample matrix. Below is a summary of performance data for HPLC and GC-MS methods in the analysis of chloropyridine derivatives. It is important to note that while the GC-MS data is for a closely related isomer, 2-Chloropyridine, the HPLC data is for 4-Amino-2-chloropyridine, providing a benchmark for expected performance.
| Performance Metric | HPLC-UV (for 4-Amino-2-chloropyridine) | GC-HS (for 2-Chloropyridine) |
| Limit of Detection (LOD) | 8 ppb (0.008 µg/mL)[1] | 1.0 ppm (1.0 µg/mL)[2] |
| Limit of Quantification (LOQ) | Not explicitly stated | 3.0 ppm (3.0 µg/mL)[2] |
| Linearity (Concentration Range) | Not explicitly stated | 3.00 - 56.25 ppm[2] |
| Correlation Coefficient (r²) | Not explicitly stated | 0.9995[2] |
| Accuracy (% Recovery) | Not explicitly stated | 101.35% - 108.23%[2] |
| Precision (% RSD) | Not explicitly stated | 1.93% - 2.44%[2] |
Experimental Protocols
Detailed methodologies for HPLC and GC-MS are provided below. These protocols are based on established methods for chloropyridine analysis and may serve as a starting point for method development and validation for this compound.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the routine quality control of chloropyridines.
-
Instrumentation: HPLC system equipped with a UV-Vis or Diode Array Detector.
-
Column: Primesep 100, 4.6 x 150 mm, 5 µm particle size.[1]
-
Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water (e.g., 45:55 v/v) with 0.05% sulfuric acid.[1] The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: Ambient.
-
Detection Wavelength: 200 nm.[1]
-
Injection Volume: 1 µL.[1]
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of a 50:50 acetonitrile/water mixture. Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Headspace (GC-HS)
This method is highly suitable for the analysis of volatile compounds like this compound, especially for detecting residual impurities.
-
Instrumentation: Gas Chromatograph with a Flame Ionization Detector (FID) and a Headspace autosampler.
-
Column: Capillary column (e.g., Gs-Tek, GsBP, 30 m x 0.32 mm ID x 0.5 µm).[2]
-
Carrier Gas: Nitrogen or Helium at a constant flow.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 3 minutes.
-
Ramp 1: 10 °C/min to 150 °C, hold for 2 minutes.
-
Ramp 2: 20 °C/min to 240 °C, hold for 5 minutes.
-
-
Detector Temperature: 270 °C.
-
Headspace Parameters:
-
Oven Temperature: 80 °C.
-
Loop Temperature: 90 °C.
-
Transfer Line Temperature: 100 °C.
-
Vial Equilibration Time: 15 minutes.
-
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., Methylene Dichloride) at a concentration of approximately 10 mg/mL.[2] For analysis, dilute the stock solution to the desired concentration range within the headspace vial.
Methodology and Workflow Visualizations
To further elucidate the experimental processes, the following diagrams illustrate the workflows for sample analysis and method validation.
References
Safety Operating Guide
Proper Disposal of 3-Chloropyridine: A Guide for Laboratory Professionals
For immediate safety and logistical guidance, this document outlines the essential procedures for the proper disposal of 3-Chloropyridine, ensuring the safety of laboratory personnel and environmental protection. This guide is intended for researchers, scientists, and drug development professionals.
The proper disposal of this compound is critical due to its hazardous nature. It is classified as a combustible liquid that is harmful if swallowed, toxic in contact with skin, and may cause respiratory irritation.[1][2] Adherence to strict disposal protocols is necessary to mitigate risks and comply with regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes:
-
Eye Protection: Wear chemical safety goggles or a face shield.[3]
-
Hand Protection: Use chemically resistant gloves, such as nitrile gloves.[3]
-
Body Protection: A lab coat should be worn.[3]
-
Respiratory Protection: All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[3][4]
Spill Management
In the event of a spill, immediate action is required to contain and clean up the material safely.
-
Evacuate: Evacuate non-essential personnel from the spill area.[5]
-
Ventilate: Ensure the area is well-ventilated.[5]
-
Contain: Absorb the spill using an inert material such as sand, earth, or vermiculite.[4][5]
-
Collect: Carefully collect the absorbed material into a designated, sealed, and properly labeled container for hazardous waste.[2][4]
-
Decontaminate: Wash the spill area thoroughly.[5]
-
Do not allow the chemical to enter drains or waterways. [4][6]
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is incineration.
-
Waste Identification and Collection:
-
Treat all this compound waste, including contaminated materials and rinsates, as hazardous waste.[3][4]
-
Collect waste in a chemically compatible, leak-proof container with a secure lid.[4] Polyethylene or glass containers are generally suitable.[4]
-
Do not mix with incompatible materials such as strong oxidizing agents.[1][7]
-
-
Labeling:
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.[3][4]
-
This compound should be disposed of by burning in a chemical incinerator equipped with an afterburner and scrubber.[1][6] This is a combustible material and care should be taken during ignition.[1][6]
-
Quantitative Data
While specific quantitative limits for disposal are determined by local and national regulations, the following data from safety data sheets provides context for its hazardous nature:
| Parameter | Value | Reference |
| UN Number | 2810 | [1][6] |
| Hazard Class | 6.1 (Toxic) | [1] |
| Packing Group | III | [1] |
| Flash Point | 66 °C (151 °F) | [8] |
Experimental Protocols
The disposal procedures outlined above are based on standard safety protocols for hazardous chemical waste. Specific experimental protocols that generate this compound waste should incorporate these disposal steps into their methodology to ensure safety and compliance from the outset.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. cdn.chemservice.com [cdn.chemservice.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. nj.gov [nj.gov]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. This compound | C5H4ClN | CID 12287 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling 3-Chloropyridine
Essential Safety and Handling Guide for 3-Chloropyridine
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with the handling of this chemical.
Chemical Properties and Hazards
This compound is a combustible liquid that is toxic and irritating upon contact with skin or inhalation.[1] It is harmful if swallowed and is suspected of causing genetic defects.[1][2] The chemical appears as a colorless to light yellow liquid, which may darken upon storage.[1]
| Property[1] | Value |
| Molecular Formula | C5H4ClN |
| Molecular Weight | 113.55 g/mol |
| Boiling Point | 148°C |
| Flash Point | 66°C (closed cup) |
| Specific Gravity | 1.19 – 1.20 at 20°C |
| Water Solubility | 10 g/L at 20°C |
| Hazard | Category |
| Flammable Liquid | Category 4 |
| Acute Toxicity (Dermal) | Category 2 / 3 |
| Acute Toxicity (Inhalation) | Category 2 |
| Acute Toxicity (Oral) | Category 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Irritation | Category 1 / 2 |
| Germ Cell Mutagenicity | Category 2 |
| Specific Target Organ Toxicity | Category 3 (Respiratory) |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is mandatory to ensure user safety.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or chemical safety glasses. A face shield is also recommended.[1][2][4] | Protects against splashes and vapors that can cause serious eye damage or irritation.[1][3] |
| Skin Protection | Appropriate protective gloves (e.g., butyl rubber, neoprene) and clothing to prevent skin contact.[1][2][3] | This compound is toxic and irritating in contact with skin.[1] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits are exceeded or if irritation is experienced.[1][2][3] | Vapors can cause respiratory irritation.[1][2] In emergency situations, a self-contained breathing apparatus (SCBA) is required.[1] |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is crucial when working with this compound.
1. Preparation:
- Ensure a well-ventilated work area, preferably a chemical fume hood.[1][2]
- Verify that an eyewash station and safety shower are readily accessible.[2][3]
- Assemble all necessary PPE as specified in the table above.
- Prepare all equipment and reagents before handling the chemical.
- Ground and secure containers when dispensing or pouring to prevent static discharge.[1]
2. Handling:
- Avoid breathing vapors or mist.[1]
- Prevent all contact with eyes, skin, and clothing.[2]
- Do not eat, drink, or smoke in the handling area.[1][5]
- Keep the container tightly closed when not in use.[1][2]
- Keep away from heat, sparks, and open flames.[1][2]
3. Post-Handling:
- Wash hands and face thoroughly after handling.[1]
- Immediately remove and decontaminate any contaminated clothing before reuse.[1][2]
- Clean the work area and all equipment used.
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
| Exposure Route | First-Aid Measures |
| Skin Contact | Immediately remove all contaminated clothing.[1] Wash the affected area with plenty of soap and lukewarm, gently flowing water for 15-20 minutes.[1] Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[2] |
| Inhalation | Move the victim to fresh air and keep them at rest in a comfortable breathing position.[1][2] If not breathing, provide artificial respiration.[2] Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting.[2][5] If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[2][3] |
Spill Response:
-
Minor Spills:
-
Shut off all possible sources of ignition.[1]
-
Ventilate the area.
-
Wearing appropriate PPE, absorb the spill with inert material (e.g., vermiculite, sand, or earth).[2]
-
Collect the absorbed material into a suitable, labeled container for disposal.[2]
-
Decontaminate the spill area and all equipment used.[1]
-
-
Major Spills:
Disposal Plan
Proper disposal of this compound and its waste is essential to prevent environmental contamination.
1. Waste Collection:
- Collect all this compound waste, including contaminated materials and rinsates, in clearly labeled, tightly sealed containers.
- Do not mix with other waste streams.
2. Disposal Method:
- The recommended method of disposal is to burn the material in a chemical incinerator equipped with an afterburner and scrubber.[1][4]
- This should be performed by a licensed professional waste disposal service.[4]
- All disposal activities must be in accordance with applicable federal, state, and local regulations.[1]
3. Container Disposal:
- Empty containers retain product residue and can be hazardous.[2]
- Handle uncleaned containers in the same manner as the product itself.
- Empty containers should be taken to an approved waste handling site for recycling or disposal.[6] Do not pressurize, cut, weld, or expose empty containers to heat or ignition sources.[2]
Visual Workflow Guides
Caption: Workflow for the safe handling of this compound.
Caption: Emergency response procedures for this compound exposure.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound | C5H4ClN | CID 12287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. cdn.chemservice.com [cdn.chemservice.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
